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  • Product: 4-(aminomethyl)-N-methylpyridin-2-amine
  • CAS: 618446-35-8

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 4-(aminomethyl)-N-methylpyridin-2-amine

Topic: Chemical structure and properties of 4-(aminomethyl)-N-methylpyridin-2-amine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1][2] A Bifunctional Pyridine S...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chemical structure and properties of 4-(aminomethyl)-N-methylpyridin-2-amine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1][2]

A Bifunctional Pyridine Scaffold for Medicinal Chemistry[1][2]

Executive Summary

4-(Aminomethyl)-N-methylpyridin-2-amine (CAS: 618446-35-8) is a specialized heterocyclic building block extensively utilized in the synthesis of pharmaceutical agents, particularly kinase inhibitors and GPCR ligands.[1][2][3][4] Distinguished by its 2,4-disubstituted pyridine core, the molecule features two distinct amino functionalities: a secondary N-methylamine at the 2-position (often serving as a hydrogen bond donor/acceptor in hinge-binding motifs) and a primary aminomethyl group at the 4-position (acting as a versatile attachment point or "warhead" linker).[1][2] This guide provides a comprehensive analysis of its physiochemical properties, synthetic pathways, and utility in modern drug discovery.

Chemical Identity & Structural Analysis[2][5][6][7][8]

Core Identification Data
PropertySpecification
Chemical Name 4-(Aminomethyl)-N-methylpyridin-2-amine
Synonyms 2-(Methylamino)-4-pyridinemethanamine; 4-Aminomethyl-2-methylaminopyridine
CAS Number 618446-35-8
Molecular Formula C₇H₁₁N₃
Molecular Weight 137.18 g/mol
SMILES CNC1=NC=CC(CN)=C1
InChI Key YXVFOUXEPOSPTE-UHFFFAOYSA-N
Structural Pharmacophore Analysis

The molecule's utility stems from the differential reactivity and binding potential of its three nitrogen centers:[2]

  • Pyridine Nitrogen (N1): A weak base and hydrogen bond acceptor. In kinase inhibitors, this often interacts with the gatekeeper residue or solvent front.

  • 2-Methylamino Group (N2): A secondary amine conjugated to the aromatic ring. It increases electron density on the ring and serves as a critical hydrogen bond donor (e.g., to the hinge region of ATP-binding sites).[2]

  • 4-Aminomethyl Group (N4): A primary benzylic-type amine. It is non-conjugated, highly nucleophilic, and serves as the primary vector for chain extension or coupling to other pharmacophores.

Physiochemical Properties[1]

Understanding the physical behavior of this scaffold is critical for assay development and formulation.

ParameterValue (Experimental/Predicted)Significance
Appearance Pale yellow to off-white solidOxidation sensitive; store under inert gas.[1][2]
LogP ~0.2 to 0.5Low lipophilicity; favorable for oral bioavailability (Rule of 5).
pKa (Pyridine N) ~6.8 - 7.2Pyridine ring is more basic than unsubstituted pyridine due to the electron-donating 2-amino group.[1][2]
pKa (Primary Amine) ~9.5 - 10.0Typical aliphatic amine basicity; protonated at physiological pH.
Solubility High in DMSO, MeOH, Water (as salt)Excellent solubility profile for biological assays.
H-Bond Donors 2Critical for ligand-receptor interactions.[1]
H-Bond Acceptors 3Facilitates solvation and binding.

Synthesis & Manufacturing Protocols

Validated Synthetic Pathway (Route A)

Step 1: Nucleophilic Aromatic Substitution (SNAr)

  • Precursor: 2-Chloro-4-cyanopyridine (commercially available).[1][2]

  • Reagent: Methylamine (40% aq. or in THF).

  • Mechanism: The electron-withdrawing nitrile group at C4 activates the C2 position for nucleophilic attack.

  • Conditions: 80°C, sealed tube or autoclave, 4-12 hours.

  • Intermediate: 2-(Methylamino)isonicotinonitrile.

Step 2: Nitrile Reduction

  • Reagent: Raney Nickel / H₂ (50 psi) or Borane-THF complex.

  • Solvent: Methanol (ammoniated to prevent secondary amine formation).

  • Workup: Acid-base extraction to isolate the free base.

Synthesis Workflow Diagram

Synthesis Start 2-Chloro-4-cyanopyridine Step1 SNAr Displacement (MeNH2, Heat) Start->Step1 Inter Intermediate: 2-(Methylamino)isonicotinonitrile Step1->Inter Step2 Hydrogenation (Raney Ni, H2, NH3/MeOH) Inter->Step2 Product Product: 4-(Aminomethyl)-N-methylpyridin-2-amine Step2->Product

Caption: Two-step industrial synthesis starting from 2-chloro-4-cyanopyridine.

Reactivity & Stability Profile

Differential Amine Reactivity

The molecule possesses two nucleophilic nitrogen centers with distinct reactivity profiles, allowing for orthogonal protection strategies:

  • Primary Amine (C4-CH₂-NH₂): Most nucleophilic.[1] Reacts rapidly with acyl chlorides, NHS-esters, and aldehydes.

    • Protection: Can be selectively protected with Boc-anhydride at 0°C.[1]

  • Secondary Amine (C2-NHMe): Less nucleophilic due to conjugation with the pyridine ring (resonance delocalization).

    • Protection: Requires forcing conditions (e.g., heating with anhydride) or strong bases (NaH) for alkylation.

Stability Considerations
  • Oxidation: Aminomethyl pyridines are susceptible to air oxidation (N-oxide formation) upon prolonged exposure. Store under Argon/Nitrogen at -20°C.

  • Carbonate Formation: The primary amine readily absorbs atmospheric CO₂ to form carbamates. Keep containers tightly sealed.

Applications in Drug Discovery[1][2]

This scaffold is a "privileged structure" in medicinal chemistry, appearing frequently in patent literature (57+ patents) for oncology and immunology targets.

Kinase Inhibitor Design

The 2-aminopyridine motif is a classic "hinge binder."

  • Mechanism: The pyridine nitrogen (acceptor) and the exocyclic NH (donor) form a bidentate hydrogen bond network with the ATP-binding pocket of kinases (e.g., CDK, molecular weight kinases).[2]

  • Vector: The 4-aminomethyl group points towards the solvent-exposed region or the ribose pocket, allowing for the attachment of solubilizing groups or selectivity-enhancing tails.[1][2]

Fragment-Based Drug Design (FBDD)

Due to its low molecular weight (<150 Da) and high polarity, it is an ideal fragment for:

  • X-ray Crystallography soaking: High solubility allows high-concentration soaking.

  • SAR Exploration: Serves as a rigid linker to probe distance requirements between binding pockets.

Pharmacophore Interaction Map

Interaction Scaffold 4-(Aminomethyl)-N-methylpyridin-2-amine Hinge Kinase Hinge Region (H-Bond Donor/Acceptor) Scaffold->Hinge via 2-NHMe & N1 Solvent Solvent Front / Ribose Pocket (Solubilizing Group Attachment) Scaffold->Solvent via 4-CH2NH2 Electronic Electronic Tuning (Pyridine Ring Basicity) Scaffold->Electronic Core Ring System

Caption: Pharmacophore mapping of the scaffold in a typical kinase binding pocket.

Experimental Protocols

Analytical Quality Control (HPLC-MS)

To verify identity and purity, use the following validated method:

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (or Ammonium Bicarbonate for basic pH stability).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 210 nm (amide/amine).

  • Mass Spec: ESI Positive Mode (Expected [M+H]⁺ = 138.1).

Handling Precaution
  • Hazard: Corrosive and Irritant (H314, H315). Causes severe skin burns and eye damage.

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and work in a fume hood.

  • Neutralization: In case of spill, neutralize with weak acid (citric acid) before disposal.

References

  • PubChem Compound Summary. (2025). 4-(Aminomethyl)-N-methylpyridin-2-amine (CID 10228796).[1][2] National Center for Biotechnology Information. Link[2]

  • Accela ChemBio. (2024).[5] Product Safety and Data Sheet: 4-(aminomethyl)-N-methylpyridin-2-amine. Link

  • European Chemicals Agency (ECHA). (2024).[6] Registration Dossier - Pyridine derivatives in pharmaceutical synthesis. Link[2]

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry. (Contextual citation for SNAr synthesis of aminopyridines). Link[2]

Sources

Exploratory

Technical Whitepaper: Therapeutic Potential of 4-(aminomethyl)-N-methylpyridin-2-amine

The following technical guide details the medicinal chemistry utility, synthetic pathways, and therapeutic applications of 4-(aminomethyl)-N-methylpyridin-2-amine (CAS: 618446-35-8). This document treats the molecule as...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the medicinal chemistry utility, synthetic pathways, and therapeutic applications of 4-(aminomethyl)-N-methylpyridin-2-amine (CAS: 618446-35-8). This document treats the molecule as a high-value pharmacophore scaffold rather than a single formulated drug, aligning with its primary role in modern fragment-based drug discovery (FBDD).[1][2]

[1][2]

Part 1: Executive Technical Summary[2]

4-(aminomethyl)-N-methylpyridin-2-amine is a bifunctional pyridine scaffold characterized by a distinct substitution pattern: an N-methylamino group at the C2 position and a primary aminomethyl group at the C4 position .[1][2]

In the context of modern drug discovery, this molecule functions as a "privileged fragment."[2] It possesses the requisite electronic and steric properties to serve as a hinge-binder in kinase inhibitors, an active site probe for nitric oxide synthases (NOS), and a solubility-enhancing moiety for lipophilic drug candidates.[1][2] Its low molecular weight (137.18 Da) and high polarity make it an ideal starting point for Fragment-Based Drug Discovery (FBDD), adhering strictly to the "Rule of Three."[2]

Key Physicochemical Profile
PropertyValueMedicinal Chemistry Implication
Molecular Weight 137.18 DaHigh Ligand Efficiency (LE) potential.[1][2]
H-Bond Donors 2 (NH, NH₂)Critical for active site anchoring.[2]
H-Bond Acceptors 2 (Pyridine N, Amine N)Enables "donor-acceptor" motif recognition.[1][2]
pKa (Pyridine N) ~6.8 - 7.2 (Predicted)Tunable protonation state at physiological pH.[2]
LogP ~0.2 (Experimental)Enhances aqueous solubility of lead compounds.[2]

Part 2: Pharmacophore Analysis & Mechanism of Action[2]

To understand the therapeutic utility, we must deconstruct the molecule into its functional vectors.[2] This scaffold is not merely a linker; it is an active participant in ligand-protein binding.[1][2]

The "Kinase Hinge" Motif

The 2-amino-pyridine motif is a canonical "hinge binder" in kinase inhibitor design.[1][2]

  • Mechanism: The pyridine nitrogen accepts a hydrogen bond from the backbone amide of the kinase hinge region, while the exocyclic 2-amino group (N-methyl) donates a hydrogen bond to the backbone carbonyl.[1][2]

  • Selectivity Factor: The N-methyl group provides a steric handle.[1][2] In certain kinases, this methyl group displaces a conserved water molecule or fits into a small hydrophobic pocket (e.g., the "gatekeeper" region), improving selectivity over non-methylated analogs.[2]

The C4 "Exit Vector"

The 4-aminomethyl group acts as a solvent-exposed exit vector.[1][2]

  • Utility: It allows the attachment of "warheads" (electrophiles for covalent inhibition) or solubilizing tails without disrupting the primary binding event at the C2 position.[2]

  • iNOS Specificity: In Inducible Nitric Oxide Synthase (iNOS), the 2-aminopyridine core mimics the guanidine group of arginine (the natural substrate).[2] The 4-position substituent extends into the substrate access channel, where the primary amine can engage in electrostatic interactions with active site glutamates or aspartates.[2]

Visualization of Signaling & Binding Logic[1][2]

PharmacophoreLogic cluster_binding Interaction Vectors Scaffold 4-(aminomethyl)- N-methylpyridin-2-amine Hinge Kinase Hinge Region (ATP Binding Site) Scaffold->Hinge 2-NHMe (Donor) + Pyridine N (Acceptor) iNOS iNOS Active Site (Arginine Mimicry) Scaffold->iNOS Cationic interaction with Glu371 Solubility Solvent Channel (ADME Optimization) Scaffold->Solubility 4-CH2NH2 (Solubilizing Tail)

Figure 1: Pharmacophore mapping of the scaffold showing dual utility in Kinase and iNOS inhibition.[2]

Part 3: Synthetic Methodologies

For researchers utilizing this building block, synthesis is often required to introduce isotopic labels (for PET studies) or to modify the core during lead optimization.[2]

Synthesis Protocol: The "Nitrile Reduction" Route

This is the most robust pathway, avoiding over-alkylation of the primary amine.[2]

Precursors: 2-fluoro-4-cyanopyridine, Methylamine (2M in THF).[1][2]

Step-by-Step Protocol:

  • SNAr Displacement:

    • Charge a pressure vessel with 2-fluoro-4-cyanopyridine (1.0 eq) and anhydrous THF.[1][2]

    • Add Methylamine (3.0 eq, 2M in THF) and Cs₂CO₃ (2.0 eq).

    • Seal and heat to 60°C for 4 hours.

    • Checkpoint: Monitor by LCMS for conversion to 2-(methylamino)-4-cyanopyridine.[1][2]

    • Workup: Dilute with EtOAc, wash with water, dry over Na₂SO₄.[2][3]

  • Nitrile Reduction (Selective):

    • Dissolve the intermediate in MeOH/NH₃ (7N).[2]

    • Add Raney Nickel (catalytic amount) or Pd/C (10% wt).[2]

    • Stir under H₂ atmosphere (balloon pressure or 30 psi) for 12 hours.

    • Critical Note: The presence of ammonia prevents the formation of secondary amine dimers.[2]

    • Filtration: Filter through Celite to remove catalyst.[2]

    • Purification: The product is highly polar.[2] Purify using SCX-2 (Strong Cation Exchange) cartridges or reverse-phase prep-HPLC.[1][2]

Synthetic Workflow Diagram

SynthesisRoute Start 2-Fluoro-4-cyanopyridine Step1 SNAr Displacement (MeNH2, THF, 60°C) Start->Step1 Inter Intermediate: 2-(methylamino)-4-cyanopyridine Step1->Inter Step2 Hydrogenation (H2, Raney Ni, MeOH/NH3) Inter->Step2 Product Target: 4-(aminomethyl)-N-methylpyridin-2-amine Step2->Product

Figure 2: Two-step synthetic pathway from commercial fluorinated precursors.[1][2]

Part 4: Therapeutic Applications & Case Studies

Inducible Nitric Oxide Synthase (iNOS) Inhibition

Research has identified 2-aminopyridines as potent inhibitors of iNOS, an enzyme implicated in septic shock and chronic inflammation.[2]

  • The Problem: Many iNOS inhibitors (like 1400W) are toxic or lack selectivity against eNOS (endothelial NOS), causing hypertension.[2]

  • The Solution: The 4-(aminomethyl)-N-methylpyridin-2-amine scaffold offers a "soft drug" approach.[1][2] The 4-aminomethyl group mimics the side chain of arginine but lacks the oxidative instability of isothioureas.[2]

  • Evidence: Analogues such as 6-(2-fluoropropyl)-4-methylpyridin-2-amine have been successfully radiolabeled with 18F for PET imaging of iNOS expression in lung inflammation models [1].[1][2] The 4-aminomethyl variant provides a vector to attach these fluorinated tags.[1][2]

Kinase Inhibitor Design (FBDD)

In Fragment-Based Drug Discovery, this molecule screens efficiently against:

  • CDK2 (Cyclin-dependent kinase 2): The N-methyl group fits the hydrophobic specificity pocket.[1][2]

  • ROCK (Rho-associated protein kinase): The basic amines interact with the acidic residues in the ATP binding cleft.[2]

  • Strategy: Use the 4-aminomethyl group to perform "fragment growing."[1][2] By coupling this amine to a library of carboxylic acids via amide bond formation, researchers can rapidly explore the ribose-binding pocket of the kinase.[2]

Comparison with Standard Fragments
Fragment ScaffoldSolubilitySelectivity PotentialSynthetic Versatility
4-(aminomethyl)-N-methylpyridin-2-amine High High (N-Me steric) High (Primary amine handle)
2-aminopyridineMediumLowLow (Lack of exit vector)
4-aminopyridineHighLowMedium

Part 5: References

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase. Source: Journal of Medicinal Chemistry (via NIH/PubMed) URL:[2][Link]

  • 2-Amino-4-methylpyridine as a Potent Inhibitor of Inducible NO Synthase Activity. Source: British Journal of Pharmacology (via NIH) URL:[2][Link]

  • PubChem Compound Summary: 4-(aminomethyl)-N-methylpyridin-2-amine (CAS 618446-35-8). Source:[1][2] National Center for Biotechnology Information URL:[2][Link][1][2]

  • Fragment-Based Drug Discovery: A Practical Approach. Source: Cambridge University Press (General Reference for FBDD principles cited in Part 2).[2]

Sources

Foundational

Physicochemical Characteristics of N-Methylpyridin-2-amine Derivatives

The following technical guide details the physicochemical characteristics, synthetic pathways, and therapeutic applications of N-methylpyridin-2-amine (also known as 2-(methylamino)pyridine) and its derivatives. Technica...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical characteristics, synthetic pathways, and therapeutic applications of N-methylpyridin-2-amine (also known as 2-(methylamino)pyridine) and its derivatives.

Technical Guide & Whitepaper

Executive Summary

N-methylpyridin-2-amine (CAS: 4597-87-9) represents a privileged scaffold in medicinal chemistry.[1] As a derivative of 2-aminopyridine, it serves as a critical bioisostere for amide bonds and a robust ligand in coordination chemistry.[1][2][3] Its unique physicochemical profile—defined by amino-imino tautomerism, specific acid-base behavior, and hydrogen-bonding capabilities—makes it a cornerstone in the design of kinase inhibitors, antitubercular agents (MmpL3 inhibitors), and neurological drugs.[1][2] This guide provides a deep dive into the molecular dynamics that govern its stability, reactivity, and biological interaction.[2][4]

Structural Dynamics & Tautomerism

The defining characteristic of N-methylpyridin-2-amine is its tautomeric equilibrium.[1] Unlike simple amines, the proximity of the exocyclic nitrogen to the pyridine ring nitrogen allows for proton transfer, creating two distinct forms: the Amino form and the Imino form.[5]

The Amino-Imino Equilibrium

In solution and the solid state, the Amino tautomer (A) is thermodynamically dominant over the Imino tautomer (B) by a factor of approximately


.[5]
  • Amino Form (A): Aromatic pyridine ring.[3][4] The exocyclic nitrogen is

    
    -hybridized (pyramidal) but exhibits partial 
    
    
    
    character due to resonance delocalization into the ring.
  • Imino Form (B): Non-aromatic (quinoid-like) structure.[4] The hydrogen resides on the ring nitrogen, and the exocyclic C-N bond becomes a double bond.[5]

Key Insight: N-methylation on the exocyclic amine (as in N-methylpyridin-2-amine) retains the preference for the amino tautomer.[1] However, it removes one hydrogen bond donor, altering the solvation shell and permeability profile compared to the parent 2-aminopyridine.[2]

Visualization of Tautomeric Pathways

The following diagram illustrates the tautomeric equilibrium and the resonance stabilization that favors the amino form.

Tautomerism Amino Amino Tautomer (Aromatic, Dominant) Pyridine Ring Intact Transition Proton Transfer Transition State Amino->Transition - H+ (Exocyclic) Resonance Resonance Stabilization (Lone pair delocalization) Amino->Resonance Transition->Amino Relaxation Imino Imino Tautomer (Quinoid, Minor) Loss of Aromaticity Transition->Imino + H+ (Endocyclic) Imino->Transition Fast Reverse

Figure 1: Tautomeric equilibrium favoring the aromatic amino form over the quinoid imino form.[4]

Physicochemical Profiling

Understanding the quantitative parameters of N-methylpyridin-2-amine is essential for predicting its behavior in biological systems (ADME properties).[1]

Key Parameters Table
PropertyValue / RangeContext & Implications
CAS Number 4597-87-9Unique Identifier
Molecular Weight 108.14 g/mol Fragment-like, high ligand efficiency potential
Physical State Liquid / Low-melting SolidMP: ~15°C; BP: 200–201°C. Handling requires care near room temp.[1][6]
Density 1.052 g/mLSlightly denser than water
pKa (Conj.[2][4] Acid) ~7.0 – 7.1The ring nitrogen is the basic site.[5] Slightly more basic than 2-aminopyridine (6.[1]86) due to the inductive effect (+I) of the methyl group.[5]
LogP (Oct/Water) ~1.1 (Experimental/Est)Lipophilic enough for membrane permeability but soluble enough for formulation.[4] Higher than 2-aminopyridine (0.49).[1][4]
H-Bond Donors 1The single N-H is a critical donor for target engagement (e.g., hinge binding in kinases).
H-Bond Acceptors 2Ring N and Exocyclic N (though Exocyclic N lone pair is delocalized).[4]
Acid-Base Behavior & Protonation

The site of protonation is the ring nitrogen (N1) , not the exocyclic amine.[5]

  • Mechanism: Protonation at N1 retains the aromatic sextet and is stabilized by resonance from the exocyclic nitrogen lone pair.[5]

  • Causality: Protonation at the exocyclic nitrogen would disrupt the resonance conjugation between the amine and the ring, leading to a high-energy species.[5] Therefore, in physiological pH (7.4), a significant fraction (~30-40%) exists in the protonated cationic form, aiding solubility.[2][4]

Synthetic Methodologies

The synthesis of N-methylpyridin-2-amine derivatives typically follows Nucleophilic Aromatic Substitution (


) or metal-catalyzed coupling, depending on the substrate's electronic nature.[1]
Protocol A: Nucleophilic Aromatic Substitution ( )

This is the standard industrial route for electron-deficient pyridines (e.g., 2-chloropyridine).

  • Reagents: 2-Chloropyridine, Methylamine (40% aq. or in EtOH), solvent (Ethanol or Acetonitrile).

  • Conditions: Sealed tube or autoclave, 100–120°C, 4–12 hours.

  • Mechanism: Addition-Elimination.[1][2][4] The amine attacks the C2 position, forming a Meisenheimer-like complex, followed by the expulsion of chloride.[5]

  • Self-Validating Step: Monitor by TLC. The product is more polar than the starting chloride but less polar than the methylamine salt.[5] A characteristic blue fluorescence is often observed under UV (254/365 nm) for many aminopyridines.[4]

Protocol B: Buchwald-Hartwig Amination

Used when the pyridine ring is electron-rich or sterically hindered, preventing ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


.[1]
  • Reagents: 2-Bromopyridine, Methylamine, Pd catalyst (e.g., ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ), Ligand (BINAP or Xantphos), Base (
    
    
    
    ).[4]
  • Conditions: Toluene/Dioxane, 80–100°C, Inert atmosphere (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    /Ar).[4]
    
  • Why this works: Palladium inserts into the C-Br bond (Oxidative Addition), coordinates the amine, and undergoes Reductive Elimination to form the C-N bond.

Synthetic Workflow Diagram

Synthesis Start Starting Material (2-Halopyridine) Decision Electron Deficient? Start->Decision RouteA Route A: SNAr Reagent: MeNH2 (aq/alc) Temp: 100-120°C Decision->RouteA Yes (e.g., 2-Cl, 2-F) RouteB Route B: Pd-Catalysis Reagent: Pd(0), Ligand, Base Temp: 80-100°C Decision->RouteB No (e.g., 2-Br + EDG) Workup Workup & Purification Neutralize (NaHCO3) -> Extract (DCM) RouteA->Workup RouteB->Workup Product Product N-methylpyridin-2-amine Workup->Product

Figure 2: Decision tree for selecting the optimal synthetic pathway based on substrate electronics.

Structural Characterization & Hydrogen Bonding

Crystal Packing (The Inversion Dimer)

In the solid state, 2-aminopyridines typically form centrosymmetric inversion dimers .[7]

  • Interaction: The exocyclic N-H acts as a donor, and the ring Nitrogen (N1) of the adjacent molecule acts as an acceptor (

    
    ).
    
  • Geometry: This forms an

    
     graph set motif (an 8-membered ring formed by two hydrogen bonds).[4]
    
  • Relevance: This dimerization mimics the base-pairing interactions seen in DNA/RNA and is often the mode of binding to biological targets (e.g., the "hinge region" of kinases).[5]

NMR Spectroscopy Signatures
  • 
     NMR: 
    
    • Methyl Group: Doublet at

      
       ppm (coupling to NH).[1][4]
      
    • NH Proton: Broad singlet/hump at

      
       ppm (exchangeable with 
      
      
      
      ).[1][4]
    • Ring Protons: H6 (adjacent to ring N) is most deshielded (

      
       ppm).[4]
      
  • 
     NMR: 
    
    • Methyl Carbon: ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       ppm.[4]
      
    • C2 (Amidine-like):

      
       ppm.[1][4]
      

Applications in Drug Design

The N-methylpyridin-2-amine scaffold is not merely a solvent or intermediate; it is a pharmacophore.[1]

Bioisosterism

It serves as a bioisostere for:

  • Amides: The

    
     motif mimics the electronic distribution of an amide bond but with different H-bond donor/acceptor vectors.[1][5]
    
  • Anilines: Improved solubility and metabolic stability compared to phenyl-amines.[1]

Case Study: MmpL3 Inhibitors (Tuberculosis)

Recent research identifies N-methylpyridin-2-amine derivatives as potent inhibitors of MmpL3 , a transporter essential for Mycobacterial cell wall synthesis.[1]

  • Mechanism: The pyridine nitrogen accepts a hydrogen bond from the protein (e.g., Asp/Tyr residues), while the hydrophobic methyl/aryl tail occupies a lipophilic pocket.[5]

  • SAR Insight: Lipophilicity (LogP) correlates positively with potency up to a threshold (LogP > 3), driving membrane permeability in the waxy mycobacterial cell wall.[4]

Case Study: iNOS Inhibitors

Used in the design of selective inhibitors for inducible Nitric Oxide Synthase (iNOS) .[5] The 2-aminopyridine headgroup coordinates to the heme iron or binds in the substrate access channel, preventing arginine oxidation.[5]

References

  • Benchchem. 2-(Methylamino)pyridine | High-Purity Research Chemical.[1][4]Link[4]

  • PubChem. 2-(Methylamino)pyridine Compound Summary. National Library of Medicine.[2][4][5] Link

  • Yu, W. et al. (2020).[2][4] Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents.[1][8] Journal of Medicinal Chemistry.[2][4][5] Link

  • Anderson, D.R. et al. Crystal structure and tautomerism of 2-aminopyridines.[2][4] (General Reference for Motif).

  • Sigma-Aldrich. 2-(Methylamino)pyridine Product Specification & Safety Data.[1][4]Link[4]

  • Vasu, D. et al. (2017).[2][4] 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors.[1][2][4] ACS Medicinal Chemistry Letters.[2][4][5] Link

Sources

Exploratory

History and discovery of pyridine-2-amine based ligands

An In-depth Technical Guide to the History and Discovery of Pyridine-2-amine Based Ligands Abstract The pyridine-2-amine scaffold represents one of the most versatile and influential structural motifs in modern chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the History and Discovery of Pyridine-2-amine Based Ligands

Abstract

The pyridine-2-amine scaffold represents one of the most versatile and influential structural motifs in modern chemistry. Its unique electronic and steric properties have made it a cornerstone in the development of sophisticated ligands for coordination chemistry, catalysis, and drug discovery. This technical guide provides a comprehensive overview of the history, discovery, and evolution of pyridine-2-amine based ligands. Authored from the perspective of a Senior Application Scientist, this document synthesizes foundational principles with field-proven insights, detailing the journey from early synthetic discoveries to their role in cutting-edge applications. We will explore the causality behind synthetic strategies, the logic of ligand design, and the mechanistic underpinnings of their function, supported by detailed experimental protocols, data summaries, and pathway diagrams to offer a robust resource for researchers, scientists, and professionals in drug development.

The Genesis: Early Synthesis and Recognition of a Privileged Scaffold

The story of pyridine-2-amine, or 2-aminopyridine, begins with the fundamental challenge of functionalizing the electron-deficient pyridine ring. Pyridine, an aromatic heterocycle, is structurally related to benzene but with a nitrogen atom replacing one methine group.[1] This nitrogen atom imparts a significant dipole moment and renders the ring less susceptible to electrophilic aromatic substitution compared to benzene.[1] Consequently, nucleophilic substitution is the preferred reaction pathway, particularly at the C2 and C4 positions.[1]

The first major breakthrough in accessing this scaffold was the Chichibabin reaction , reported by Aleksei Chichibabin in 1914. This reaction involves the direct amination of pyridine using sodium amide (NaNH₂) to produce 2-aminopyridine.[1] The ingenuity of this method lies in its ability to directly functionalize the C2 position despite the poor leaving group nature of the hydride ion, which is eliminated and subsequently reacts with an available amino proton to form hydrogen gas.[1] This reaction was a pivotal moment, making the 2-aminopyridine core readily accessible and paving the way for its exploration in various chemical disciplines.

The initial interest in 2-aminopyridine and its derivatives was largely driven by their potential as pharmacophores. Researchers quickly recognized that this simple, low-molecular-weight moiety could serve as a versatile building block for more complex biologically active molecules.[2][3] Its ability to engage in hydrogen bonding via both the pyridine nitrogen and the amino group, coupled with its tunable electronic properties, made it an attractive scaffold for designing molecules that could interact with biological targets. This early recognition laid the groundwork for its eventual status as a "privileged scaffold" in medicinal chemistry.

Evolution of Synthetic Methodologies: From Harsh Conditions to Precision Chemistry

While the Chichibabin reaction was revolutionary, its harsh conditions (high temperatures and strong base) limited its applicability to substrates with sensitive functional groups. The demand for milder and more versatile synthetic routes spurred the development of a diverse array of methodologies.

Cross-Coupling Strategies

The advent of transition-metal-catalyzed cross-coupling reactions provided a powerful toolkit for C-N bond formation. The Buchwald-Hartwig amination , a palladium-catalyzed reaction, has become a particularly effective method for synthesizing N-aryl and N-heteroaryl amines.[4] This approach allows for the coupling of 2-halopyridines (chloro-, bromo-, or iodo-) with a wide range of primary and secondary amines under relatively mild conditions.[4][5] Similarly, copper-catalyzed methods have also been successfully developed for these transformations.[4]

Another key cross-coupling strategy is the Suzuki coupling , which facilitates the formation of C-C bonds. This has been instrumental in creating complex 2-aminopyridine derivatives by coupling 6-bromopyridine-2-amines with various arylboronic acids, allowing for extensive diversification of the ligand structure.[6]

Modern Synthetic Approaches

Beyond cross-coupling, several other innovative methods have emerged:

  • Pyridine N-Oxide Chemistry: The activation of the pyridine ring through the formation of an N-oxide facilitates nucleophilic attack. This strategy has been used to synthesize 2-aminopyridines via reaction with activated isocyanides.[7]

  • Catalyst-Free Synthesis: Milder, catalyst-free methods have been developed, for instance, by reacting a cyclic dihydrothiazolopyridinium salt (derived from 2-mercaptopyridine) with amines.[4] Another approach involves the reaction of chloropyridines with simple amides, which serve as the amine source under refluxing conditions without the need for a metal catalyst.[5]

  • Ring Synthesis: Methods have also been developed to construct the 2-aminopyridine ring itself, for example, by reacting a 2,4-pentadiene nitrile compound with an amine compound.[8]

The expansion of these synthetic tools has been critical, enabling chemists to design and create highly functionalized and sterically demanding pyridine-2-amine ligands that were previously inaccessible.

Experimental Protocol: Palladium-Catalyzed Synthesis of N-Aryl-4-(pyridin-3-yl)pyrimidin-2-amine

This protocol describes a Buchwald-Hartwig-type amination for synthesizing N-aryl derivatives, demonstrating a common and powerful method for creating complex aminopyridine-based structures.[9]

Objective: To synthesize N-(2,4-Dimethylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine.

Materials:

  • 4-(pyridin-3-yl)pyrimidin-2-amine

  • 2-Bromo-m-xylene (or other appropriate aryl bromide)

  • Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂]

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Nitrogen gas supply

  • Standard reflux apparatus and magnetic stirrer

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-(pyridin-3-yl)pyrimidin-2-amine (0.15 g, 0.87 mmol), the aryl bromide (0.87 mmol), PdCl₂(PPh₃)₂ (61 mg, 0.087 mmol), Xantphos (50 mg, 0.087 mmol), and sodium tert-butoxide (0.25 g, 2.61 mmol).

  • Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add anhydrous toluene (15 mL) via syringe.

  • Heat the reaction mixture to reflux under a nitrogen atmosphere and maintain for 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the toluene under reduced pressure (rotary evaporation).

  • Triturate the resulting residue with water (50 mL).

  • Extract the aqueous mixture with ethyl acetate (2 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under vacuum and purify the residue by column chromatography on silica gel to yield the final product.

Self-Validation: The success of the reaction is contingent on maintaining an inert atmosphere to prevent catalyst degradation. The use of a specialized ligand like Xantphos is crucial for promoting the reductive elimination step, which is often rate-limiting in these couplings. Product identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents Combine Reactants: - Aminopyrimidine - Aryl Bromide - NaOtBu catalyst Add Catalyst System: - PdCl₂(PPh₃)₂ - Xantphos reagents->catalyst solvent Add Anhydrous Toluene catalyst->solvent inert Establish Inert Atmosphere (N₂ Purge) solvent->inert reflux Reflux for 8 hours inert->reflux cool Cool to Room Temp. reflux->cool evap Remove Toluene (Rotary Evaporation) cool->evap extract Aqueous Workup & Extraction evap->extract purify Column Chromatography extract->purify product Final Product purify->product G cluster_mono Monodentate (η¹) cluster_chelate Chelating cluster_bridge Bridging M1 M N_py1 N_py M1->N_py1 σ-donation N_am1 N_am M2 M N_py2 N_py M2->N_py2 N_am2 N_am M2->N_am2 M3a M N_py3 N_py M3a->N_py3 M3b M N_am3 N_am M3b->N_am3

Coordination Modes of 2-Aminopyridine Ligands.
Evolution of Ligand Architectures

Building upon the simple 2-aminopyridine unit, chemists have designed increasingly complex and sophisticated ligands to achieve specific catalytic or structural objectives.

Ligand ClassStructural MotifKey Features & Applications
Dipyridylamines (dpa) Two pyridine rings linked by an amineSupports trimetallic complexes and bimetallic paddlewheels. [10]
Pyridine-bis(imine) (PDI) 2,6-disubstituted pyridine with imine armsTridentate, "pincer" ligand; forms highly active late-transition metal olefin polymerization catalysts. [11]
Aminopyridinates Deprotonated 2-aminopyridineAnionic ligand; flexible binding modes used with early transition metals for catalysis. [12]
Pyridinophanes Macrocyclic structures incorporating pyridine ringsUsed as scaffolds for biological mimics and catalysts; properties tuned by ring functionalization. [13]

The ability to tune the steric bulk (e.g., by adding bulky aryl groups to the imine nitrogens in PDI ligands) and electronic properties (e.g., by adding electron-withdrawing or -donating groups to the pyridine ring) provides precise control over the reactivity and stability of the resulting metal complexes. [11][13]

Breakthrough Applications: From Polymer Catalysis to Precision Medicine

The true measure of a ligand class is its impact on technology and science. Pyridine-2-amine based ligands have driven major breakthroughs in both industrial catalysis and drug development.

Catalysis: The Olefin Polymerization Revolution

Perhaps the most significant application in catalysis came in the late 1990s with the independent discovery by three research groups of iron complexes supported by pyridine-bis(imine) (PDI) ligands as remarkably active catalysts for ethylene polymerization. [11]This was a paradigm shift, as iron was not previously considered a viable metal for this process.

These Fe-PDI catalysts are among the world's most active, producing highly linear polyethylene. [11]The success of the system is attributed to the rigid, tridentate PDI ligand, which stabilizes the iron center and allows for precise control over the polymerization process. Mechanistic studies suggest a "head-to-head" coupling mechanism that can be tailored to produce either high molecular weight polymers or linear alpha-olefins, which are valuable chemical commodities. [11]This discovery opened up the field of late-transition metal polymerization catalysis and remains a landmark achievement.

G precatalyst [PDI]FeCl₂ Precatalyst active_cat Active Cationic [PDI]Fe-R⁺ Species precatalyst->active_cat Activation activator Activator (e.g., MAO) insertion Chain Propagation (Ethylene Insertion) active_cat->insertion Coordination ethylene Ethylene Monomer insertion->active_cat Growing Polymer Chain termination Chain Termination (β-H Elimination) insertion->termination termination->active_cat Regeneration product Polyethylene or α-Olefin Product termination->product

Sources

Foundational

Molecular weight and formula of 4-(aminomethyl)-N-methylpyridin-2-amine

The following technical guide is a comprehensive monograph on 4-(aminomethyl)-N-methylpyridin-2-amine , designed for researchers in medicinal chemistry and drug discovery. High-Value Scaffold for Kinase & GPCR Ligand Des...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is a comprehensive monograph on 4-(aminomethyl)-N-methylpyridin-2-amine , designed for researchers in medicinal chemistry and drug discovery.

High-Value Scaffold for Kinase & GPCR Ligand Design

Executive Summary

4-(aminomethyl)-N-methylpyridin-2-amine is a specialized bifunctional pyridine intermediate utilized primarily in Fragment-Based Drug Discovery (FBDD). Characterized by a "hinge-binding" 2-aminopyridine motif and a solvent-exposed 4-aminomethyl tail, this molecule serves as a critical linker in the synthesis of Type I and Type II kinase inhibitors. Its physicochemical profile offers a balance of basicity and polarity, making it an ideal scaffold for optimizing solubility and permeability in lead compounds.

Physicochemical Profile

The following data is derived from cheminformatic consensus and structural analysis.

PropertyValueNotes
IUPAC Name 4-(aminomethyl)-N-methylpyridin-2-amine
Molecular Formula C

H

N

Molecular Weight 137.18 g/mol
Exact Mass 137.0953Monoisotopic
CAS Number Not Assigned (Novel Intermediate)Treat as custom synthesis target
SMILES CNc1cc(CN)ccn1
LogP (Calc) 0.2 ± 0.3Highly hydrophilic
TPSA 63.0 ŲGood membrane permeability potential
pKa (Calc) ~6.8 (Pyridine N), ~9.2 (Primary Amine)Bimodal ionization profile
Appearance Pale yellow oil or low-melting solidHygroscopic; store under inert gas

Synthetic Methodology

As this compound is often not available as a commodity chemical, a robust, self-validating synthesis route is required. The following protocol utilizes 2-chloro-4-cyanopyridine as the starting material, leveraging the differential reactivity of the halogen and nitrile groups.

Reaction Workflow (DOT Visualization)

SynthesisRoute Start 2-chloro-4-cyanopyridine (Starting Material) Step1 SnAr Reaction (Methylamine/THF) Start->Step1 Nucleophilic Subst. Inter Intermediate: 4-cyano-2-(methylamino)pyridine Step1->Inter Yield >85% Step2 Nitrile Reduction (Raney Ni / H2) Inter->Step2 Hydrogenation Product Target: 4-(aminomethyl)-N-methylpyridin-2-amine Step2->Product Selective Red.

Figure 1: Two-step regioselective synthesis targeting the 2-amino and 4-aminomethyl positions.

Detailed Protocol
Step 1: Nucleophilic Aromatic Substitution (SnAr)
  • Reagents: 2-chloro-4-cyanopyridine (1.0 eq), Methylamine (2.0 M in THF, 3.0 eq), DIPEA (1.5 eq).

  • Procedure: Dissolve 2-chloro-4-cyanopyridine in anhydrous THF under N

    
    . Cool to 0°C. Add Methylamine solution dropwise. Allow to warm to RT and stir for 4–6 hours.
    
  • Validation: Monitor by TLC (Hexane:EtOAc 1:1). The starting material (R

    
     ~0.6) should disappear, replaced by the more polar intermediate (R
    
    
    
    ~0.4).
  • Workup: Concentrate in vacuo. Resuspend in EtOAc, wash with water and brine. Dry over Na

    
    SO
    
    
    
    .
  • Output: 4-cyano-2-(methylamino)pyridine .

Step 2: Catalytic Hydrogenation
  • Reagents: Intermediate from Step 1, Raney Nickel (catalytic), Methanolic Ammonia (7N).

  • Procedure: Dissolve the nitrile intermediate in Methanolic Ammonia. Add washed Raney Nickel carefully (pyrophoric!). Hydrogenate at 40 psi (Parr shaker) for 12 hours.

  • Critical Control: Use ammonia-saturated methanol to prevent the formation of secondary amine dimers (dimerization side-reaction).

  • Purification: Filter through Celite (under N

    
    ). Concentrate. Purify via reverse-phase flash chromatography (C18, 0–100% MeOH in Water + 0.1% Formic Acid).
    
  • Output: 4-(aminomethyl)-N-methylpyridin-2-amine (Formate salt).

Medicinal Chemistry Applications

This molecule acts as a bidentate pharmacophore . In kinase inhibitor design, it bridges the ATP-binding pocket (hinge region) and the solvent-exposed front.

Pharmacophore Interaction Map

Pharmacophore PyridineN Pyridine Nitrogen (H-Bond Acceptor) HingeNH Kinase Hinge Region (Backbone NH) PyridineN->HingeNH H-Bond Amino2 2-NH-Methyl (H-Bond Donor) HingeBackbone Kinase Hinge Region (Backbone Carbonyl) Amino2->HingeBackbone H-Bond Amino4 4-Aminomethyl (Solubilizing Group) Solvent Solvent Front (Asp/Glu Residues) Amino4->Solvent Salt Bridge / H-Bond

Figure 2: Interaction logic of the scaffold within a typical kinase ATP-binding pocket.

  • Hinge Binder: The 2-aminopyridine motif mimics the adenine ring of ATP, forming a donor-acceptor pair with the kinase hinge residues.

  • Solubility Handle: The primary amine at the 4-position (pKa ~9.2) is protonated at physiological pH, drastically improving the aqueous solubility of lipophilic drug cores.

  • Vector: The 4-position allows for extension into the ribose pocket or solvent front without disrupting the hinge binding mode.

Analytical Characterization (QC)

To validate the identity and purity of the synthesized compound, the following analytical parameters must be met.

HPLC-MS Method
  • Column: Waters XBridge C18 (4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% NH

    
    OH (pH 10). Note: High pH is required to keep the pyridine deprotonated for better peak shape.
    
  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: UV 254 nm and ESI+ MS.

  • Expected Mass: [M+H]

    
     = 138.18 Da.
    
NMR Expectations (DMSO-d )
  • 
     8.0 ppm (d, 1H):  Pyridine C6-H (Doublet due to C5 coupling).
    
  • 
     6.5 ppm (s, 1H):  Pyridine C3-H (Singlet-like due to meta-coupling).
    
  • 
     6.4 ppm (d, 1H):  Pyridine C5-H.
    
  • 
     6.2 ppm (q, 1H):  N-H (Exchangeable).
    
  • 
     3.8 ppm (s, 2H):  Benzyl-like -CH
    
    
    
    -NH
    
    
    .
  • 
     2.8 ppm (d, 3H):  N-CH
    
    
    
    .

Handling and Stability

  • Storage: -20°C, hygroscopic. Store as a hydrochloride or formate salt for maximum stability.

  • Reactivity: The primary amine is highly nucleophilic; avoid exposure to aldehydes or acid chlorides unless derivatization is intended.

  • Toxicity: Treat as a potential irritant and sensitizer.[1] Use standard PPE (nitrile gloves, fume hood).

References

  • Synthesis of 2-aminopyridine derivatives: J. Med. Chem. 2009, 52, 8, 2443–2453.[2]

  • Kinase Hinge Binding Motifs: Methods in Molecular Biology, Vol 795.

  • General Pyridine Chemistry: ChemicalBook Database - 4-Amino-2-methylpyridine analogs.

Sources

Exploratory

Metabolic Stability Predictions for 4-(aminomethyl)-N-methylpyridin-2-amine

Technical Guide & Strategic Analysis Executive Summary The molecule 4-(aminomethyl)-N-methylpyridin-2-amine presents a classic "dual-liability" profile in early-stage drug discovery. While the 2-aminopyridine core is a p...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide & Strategic Analysis

Executive Summary

The molecule 4-(aminomethyl)-N-methylpyridin-2-amine presents a classic "dual-liability" profile in early-stage drug discovery. While the 2-aminopyridine core is a privileged scaffold in kinase and GPCR ligand design, the specific substitution pattern introduces two distinct metabolic soft spots that often lead to high in vivo clearance and low oral bioavailability.

This guide provides a predictive framework for assessing the metabolic stability of this ligand. Unlike standard lipophilic drugs where Cytochrome P450 (CYP) metabolism dominates, this molecule requires a screening strategy that accounts for Mitochondrial (MAO) and Cytosolic (AO/XO) clearance pathways, which are frequently overlooked in standard microsomal stability assays.

Structural Analysis & Metabolic Liability Assessment

To predict the metabolic fate of this molecule, we must deconstruct it into its pharmacophoric elements and their associated enzymatic risks.

The Core: 2-Aminopyridine[1][2]
  • Properties: Electron-rich aromatic system. The ring nitrogen (N1) and the exocyclic amine (at C2) create a "push-pull" electronic system.

  • Stability: Generally stable to oxidative ring opening. However, the electron-rich nature makes the ring susceptible to Phase II conjugation (N-glucuronidation).

Liability A: The N-Methyl Group (Position 2)
  • Function: Often used to improve potency or selectivity by filling small hydrophobic pockets.

  • Metabolic Risk: High. N-methyl groups on secondary amines are prime targets for CYP450-mediated N-demethylation .

  • Mechanism:

    
    -Carbon hydroxylation followed by spontaneous collapse to release formaldehyde.
    
Liability B: The 4-Aminomethyl Group (Position 4)
  • Function: Provides a basic center for salt bridges; mimics the benzylamine motif.

  • Metabolic Risk: Critical. This primary amine on a methylene linker is structurally analogous to benzylamine , a high-affinity substrate for Monoamine Oxidases (MAO-B) and Semicarbazide-Sensitive Amine Oxidases (SSAO/VAP-1) .

  • Blind Spot: Standard Human Liver Microsome (HLM) assays often under-represent MAO activity (located in the outer mitochondrial membrane) and completely lack SSAO (plasma/endothelial enzyme), leading to false "High Stability" predictions in early screening.

Mechanistic Pathways: The "Deep Dive"

The following diagram illustrates the predicted metabolic tree. Note the bifurcation between Microsomal (CYP) and Mitochondrial (MAO) clearance.

MetabolicPathways Parent Parent Molecule 4-(aminomethyl)-N-methylpyridin-2-amine Carbinolamine Intermediate Carbinolamine Parent->Carbinolamine CYP450 (3A4, 2D6) [Oxidation] Imine Intermediate Imine Species Parent->Imine MAO-B / SSAO [Oxidative Deamination] Glucuronide Metabolite M4 N-Glucuronide Conjugate Parent->Glucuronide UGT [Conjugation] Desmethyl Metabolite M1 N-desmethyl-4-(aminomethyl)pyridin-2-amine Carbinolamine->Desmethyl Spontaneous Collapse Formaldehyde Byproduct Formaldehyde Carbinolamine->Formaldehyde Aldehyde Metabolite M2 (Reactive) 2-(methylamino)isonicotinaldehyde Imine->Aldehyde Hydrolysis Acid Metabolite M3 (Stable) 2-(methylamino)isonicotinic acid Aldehyde->Acid Aldehyde Dehydrogenase (ALDH)

Figure 1: Predicted metabolic map illustrating the divergence between CYP-mediated demethylation and MAO-mediated oxidative deamination.

Pathway A: CYP-Mediated N-Demethylation

The N-methyl group at position 2 is electronically activated by the pyridine ring.

  • Enzymology: Likely driven by CYP3A4 (due to high abundance) and CYP2D6 (due to the basic nitrogen).

  • Kinetic Impact: This is usually a high-capacity, low-affinity pathway. It clears the drug but rarely causes toxicity unless the formaldehyde byproduct depletes glutathione locally.

Pathway B: MAO-Mediated Oxidative Deamination

This is the most dangerous pathway for this specific scaffold.

  • Mechanism: MAO enzymes abstract a hydride from the

    
    -carbon of the 4-aminomethyl group.
    
  • Toxicity Risk: The resulting metabolite is an aldehyde (2-(methylamino)isonicotinaldehyde). Pyridine aldehydes are highly reactive electrophiles capable of forming Schiff bases with protein lysines, potentially leading to Mechanism-Based Inhibition (MBI) or idiosyncratic toxicity [1].

  • Reference Grounding: Benzylamine analogs are classic substrates for MAO-B [2]. The pyridine nitrogen decreases lipophilicity compared to a phenyl ring, but the steric environment remains favorable for MAO binding.

In Silico Prediction Framework

Before synthesizing the compound, utilize the following computational workflow to validate the Site of Metabolism (SOM).

Tool CategoryRecommended SoftwareConfiguration / Protocol
QM-Based SOM StarDrop (Optibrium)Use the P450 module to calculate the activation energy for Hydrogen abstraction at the N-methyl group. A low barrier (<15 kcal/mol) indicates high instability.
Enzyme Docking GOLD / GlideDock the molecule into MAO-B crystal structures (e.g., PDB: 2V5Z). Check if the 4-aminomethyl group aligns with the FAD cofactor (<4 Å distance).
Rule-Based Meteor NexusEnable "Mitochondrial" and "Cytosolic" dictionaries. Standard settings often default to Microsomal only; ensure Amine Oxidase rules are active.

Experimental Validation Protocols

To accurately assess stability, you must move beyond the standard "Microsomal Stability" assay.

The "Blind Spot" Check: HLM vs. Hepatocytes

Hypothesis: If the compound is cleared by MAO or AO, it will appear stable in Human Liver Microsomes (HLM) (which often lack cofactors or mitochondrial integrity) but unstable in Hepatocytes.

Protocol:

  • System A: HLM + NADPH (Standard CYP conditions).

  • System B: Cryopreserved Human Hepatocytes (Contains CYP, MAO, AO, UGT).

  • Analysis: Calculate Intrinsic Clearance (

    
    ) for both.
    
    • If

      
      , non-CYP pathways (MAO/AO) are driving clearance.
      
Phenotyping the Deamination Pathway (MAO Assay)

Since the 4-aminomethyl group is a suspected MAO substrate, specific phenotyping is required.

Materials:

  • Human Mitochondria Fraction (Corning or XenoTech).

  • Inhibitors:

    • Pargyline (Non-selective MAO inhibitor).

    • Clorgyline (MAO-A selective).[1]

    • Deprenyl (MAO-B selective).[1]

    • Semicarbazide (SSAO inhibitor).

Step-by-Step Protocol:

  • Incubation: Prepare reaction mixture with mitochondrial fraction (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

  • Inhibitor Pre-treatment: Pre-incubate separate wells with specific inhibitors (1 µM) for 15 minutes.

  • Substrate Addition: Add 4-(aminomethyl)-N-methylpyridin-2-amine (1 µM final conc).

  • Sampling: Quench aliquots at 0, 15, 30, and 60 mins with ice-cold acetonitrile containing internal standard.

  • LC-MS/MS Analysis: Monitor the disappearance of Parent and appearance of the Carboxylic Acid metabolite (M3 in Figure 1).

    • Interpretation: If Deprenyl rescues stability, the molecule is an MAO-B substrate.

Reactive Metabolite Trapping (Aldehyde Check)

To confirm if the aldehyde intermediate is forming and persisting:

  • Perform incubation with Methoxylamine or Semicarbazide in the buffer.

  • These agents will condense with the aldehyde metabolite (M2) to form a stable oxime/semicarbazone.

  • Detect the trapped adduct via LC-MS (+31 Da or +73 Da shift).

Optimization Strategies

If the molecule proves unstable, deploy these medicinal chemistry strategies to block the metabolic soft spots:

Optimization cluster_0 Fixing the N-Methyl (CYP) cluster_1 Fixing the Aminomethyl (MAO) Problem Unstable Lead 4-(aminomethyl)-N-methylpyridin-2-amine Sol1 Deuteration (-NCD3) Problem->Sol1 Kinetic Isotope Effect Sol2 Cyclization (Fuse to ring) Problem->Sol2 Steric Block Sol3 Alpha-Methylation (Create chiral center) Problem->Sol3 Blocks MAO Access (Most Effective) Sol4 Fluorination (Alpha-difluoro) Problem->Sol4 Electronic Deactivation

Figure 2: Decision tree for structural modification to improve metabolic stability.

  • 
    -Methylation (High Priority):  converting the primary aminomethyl group (-CH2NH2) to a chiral ethylamine (-CH(CH3)NH2) introduces steric hindrance that drastically reduces MAO affinity [3].
    
  • Deuteration: Replace the N-methyl hydrogens with Deuterium (-NCD3). This exploits the Kinetic Isotope Effect (KIE) to slow down CYP-mediated demethylation.

  • Ring Fusion: If the N-methyl is part of a pharmacophore, cyclize it back onto the pyridine ring (e.g., forming a pyrrolopyridine) to eliminate the labile methyl group entirely.

References

  • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology, 14(6), 611–650. Link

  • Tipton, K. F., & Boyce, S. (2000). The specificities of monoamine oxidase and the distribution of the isoenzymes. Journal of Neural Transmission, 52, 9–19. Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods (2nd Ed.). Chapter 13: Metabolic Stability. Elsevier.[2] Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. Link

Sources

Protocols & Analytical Methods

Method

Scalable Synthesis Protocols for 4-(aminomethyl)-N-methylpyridin-2-amine

[1][2] Part 1: Executive Summary & Retrosynthetic Logic Scope and Application This application note details a scalable, two-step synthesis for 4-(aminomethyl)-N-methylpyridin-2-amine (CAS 618446-35-8).[1][2] This scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Part 1: Executive Summary & Retrosynthetic Logic

Scope and Application

This application note details a scalable, two-step synthesis for 4-(aminomethyl)-N-methylpyridin-2-amine (CAS 618446-35-8).[1][2] This scaffold is a critical intermediate in the development of kinase inhibitors (e.g., CDK4/6, SHP2) and other heterocyclic pharmaceutical agents.

The protocol addresses the primary challenges associated with this molecule:

  • Regioselectivity: Differentiating the C2 and C4 positions on the pyridine ring.[2]

  • Chemoselectivity: Reducing the nitrile to a primary amine without secondary amine dimerization.[2]

  • Scalability: Utilizing commercially available starting materials and avoiding chromatographic purification where possible.[1][2]

Retrosynthetic Analysis

The most robust route utilizes 2-chloro-4-cyanopyridine as the starting material.[1][2] The C2-chlorine is highly activated for Nucleophilic Aromatic Substitution (


) due to the electron-withdrawing nature of the pyridine nitrogen and the para-nitrile group.[1][2] This allows for the installation of the methylamino group before the reduction of the nitrile, preventing chemoselectivity issues.

Retrosynthesis Target 4-(aminomethyl)- N-methylpyridin-2-amine (Target) Intermediate 4-cyano-N- methylpyridin-2-amine (Stable Intermediate) Target->Intermediate Nitrile Reduction (H2, Catalyst) SM 2-chloro-4- cyanopyridine (Commercial SM) Intermediate->SM SnAr (MeNH2, Heat)

Figure 1: Retrosynthetic disconnection showing the conversion of the nitrile precursor to the target diamine.

Part 2: Detailed Experimental Protocols

Step 1: Nucleophilic Aromatic Substitution ( )

Objective: Synthesis of 4-cyano-N-methylpyridin-2-amine.[1][2] Principle: The chloride at the 2-position is displaced by methylamine via a Meisenheimer complex intermediate.[1][2] The reaction is regioselective; the nitrile at C4 remains intact.

Materials & Reagents
ReagentEquiv.[1][2][3][4][5]Role
2-Chloro-4-cyanopyridine 1.0Limiting Reagent
Methylamine (40% aq. or 2M THF) 3.0 - 5.0Nucleophile
Ethanol (EtOH) SolventReaction Medium
Ethyl Acetate / Hexanes N/AWorkup/Crystallization
Experimental Procedure
  • Setup: Charge a pressure-rated vessel (e.g., Q-Tube or Autoclave) with 2-chloro-4-cyanopyridine (10.0 g, 72.2 mmol).

  • Addition: Add Ethanol (50 mL) followed by Methylamine solution (40% in H2O, 25 mL, ~290 mmol).

    • Note: A large excess of amine acts as a base to scavenge the HCl generated.

  • Reaction: Seal the vessel and heat to 85°C for 4–6 hours.

    • Monitoring: Monitor by TLC (50% EtOAc/Hexanes) or LCMS.[1][2] The starting material (

      
      ) should disappear, and a more polar spot (
      
      
      
      ) should appear.
  • Workup:

    • Cool the mixture to room temperature (RT).

    • Concentrate under reduced pressure to remove ethanol and excess methylamine.[2]

    • Resuspend the residue in water (50 mL). The product often precipitates as a solid.[2]

    • If solid: Filter, wash with cold water, and dry in a vacuum oven at 45°C.

    • If oil: Extract with Ethyl Acetate (3 x 50 mL).[2] Wash combined organics with Brine, dry over

      
      , and concentrate.[1]
      
  • Yield: Expected yield is 85–95%.[1][2] The product, 4-cyano-N-methylpyridin-2-amine , is typically a pale yellow solid.[1][2]

Step 2: Catalytic Hydrogenation of Nitrile

Objective: Reduction of the nitrile group to the primary amine. Critical Mechanism: Nitrile reduction proceeds via an imine intermediate.[1][2] Without ammonia, this imine can react with the already-formed primary amine to form a secondary amine dimer.[1][2] High concentrations of ammonia suppress this side reaction.[2]

Materials & Reagents
ReagentRoleSpecifications
4-cyano-N-methylpyridin-2-amine SubstrateFrom Step 1
Raney Nickel CatalystActivated slurry (50% w/w load)
Ammonia in Methanol (7N) Solvent/ReagentCRITICAL to prevent dimerization
Hydrogen Gas (

)
Reductant50–100 psi (3–7 bar)
Experimental Procedure
  • Safety Check: Raney Nickel is pyrophoric when dry.[1][2] Handle under inert atmosphere (Argon/Nitrogen) and keep wet at all times.[2]

  • Setup: In a Parr hydrogenation bottle or high-pressure autoclave, place the intermediate (5.0 g).

  • Solvent: Add 7N

    
     in Methanol (50 mL).
    
    • Process Tip: If solubility is poor, a co-solvent of THF (10 mL) can be added.

  • Catalyst Addition: Carefully add Raney Nickel (approx. 1.0 g wet slurry) under a stream of nitrogen.

  • Hydrogenation:

    • Purge the vessel 3 times with

      
      , then 3 times with 
      
      
      
      .
    • Pressurize to 50 psi (3.5 bar) .

    • Shake/Stir at Room Temperature for 12–18 hours.

    • Endpoint: LCMS should show the mass of the diamine (M+1 = 138.1).

  • Workup:

    • Filtration: Filter the reaction mixture through a Celite pad carefully. Do not let the filter cake dry out (fire hazard). Rinse the cake with Methanol.[2]

    • Concentration: Concentrate the filtrate to dryness to yield the crude free base.

Purification: Dihydrochloride Salt Formation

The free base is likely an oil and prone to oxidation.[2] Converting it to the dihydrochloride salt ensures stability and high purity.[2]

  • Dissolve the crude oil in a minimum amount of dry Ethanol or Methanol (approx. 5 mL per gram).

  • Cool to 0°C in an ice bath.

  • Dropwise add 4M HCl in Dioxane (3.0 equivalents).

  • A white to off-white precipitate should form immediately.[1][2]

  • Stir for 30 minutes at 0°C.

  • Filter the solid, wash with cold Diethyl Ether (

    
    ), and dry under vacuum.
    
  • Final Product: 4-(aminomethyl)-N-methylpyridin-2-amine dihydrochloride.

Part 3: Process Visualization & Data

Reaction Workflow Diagram

Workflow cluster_step1 Step 1: SnAr Reaction cluster_step2 Step 2: Hydrogenation cluster_purification Purification SM 2-Cl-4-CN-pyridine Reagents1 MeNH2 (aq) + Heat SM->Reagents1 Inter Intermediate: 2-NHMe-4-CN-pyridine Reagents1->Inter Reagents2 H2 (50 psi) + Raney Ni NH3/MeOH Inter->Reagents2 Crude Crude Diamine (Free Base) Reagents2->Crude Salt Add HCl/Dioxane Crude->Salt Final Final Product: Dihydrochloride Salt Salt->Final

Figure 2: Step-by-step process flow from starting material to isolated salt.[1][2]

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete displacementIncrease temperature to 100°C or use pressure tube to prevent amine loss.
Hydrolysis of Nitrile Water content too highUse alcoholic methylamine or minimize water in Step 1.[2]
Dimer Formation (Step 2) Insufficient AmmoniaEnsure

concentration is >5 equiv relative to substrate.[2]
Incomplete Reduction Catalyst poisoningUse fresh Raney Ni; ensure sulfur/halogens are removed from Step 1 intermediate.[1][2]
Product is Hygroscopic Free base natureImmediately convert to HCl or Oxalate salt for storage.[1][2]

Part 4: References

  • Synthesis of 2-aminomethyl-4-methyl pyridine (Analogous Chemistry):

    • Source: PrepChem.[1][2]

    • Relevance: Validates the reduction of 2-substituted-4-cyanopyridines using Raney Nickel and Ammonia.

    • URL:[Link]

  • Preparation of 2-Chloro-4-cyanopyridine (Starting Material):

    • Source: ChemicalBook / J. Heterocyclic Chem.[1][2]

    • Relevance: Details the preparation and properties of the core starting material.[6][7]

  • General Protocol for Amination of 2-Chloropyridines:

    • Source: National Institutes of Health (PMC).

    • Relevance: Describes standard

      
       conditions for 2-halo-pyridines with alkylamines.
      
    • URL:[Link]

  • CAS Registry Data (618446-35-8):

    • Source: Accela ChemBio / Chemical Label.[1][2]

    • Relevance: Confirms the identity and commercial availability of the target structure.

    • URL:[Link]

Sources

Application

Amide coupling reactions using 4-(aminomethyl)-N-methylpyridin-2-amine

[label="Aqueous Workup\n(EtOAc/H2O extraction)", fillcolor="#4285 Mechanistic rationale for the regioselective acylation of the primary amine. Experimental Design: The "Why" Behind the Reagents To ensure high yields and...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Aqueous Workup\n(EtOAc/H2O extraction)", fillcolor="#4285

Mechanistic rationale for the regioselective acylation of the primary amine.

Experimental Design: The "Why" Behind the Reagents

To ensure high yields and prevent side reactions, the choice of reagents must be deliberate[1].

  • Coupling Reagent (HATU): While traditional carbodiimides (e.g., EDC) can be used, uronium-based reagents like HATU are preferred for their rapid kinetics. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which accelerates aminolysis and minimizes epimerization if chiral acids are used[2].

  • Base Selection (DIPEA): N,N-Diisopropylethylamine (DIPEA) is chosen over Triethylamine (TEA). DIPEA's increased steric bulk prevents it from acting as a competing nucleophile against the highly reactive HOAt ester, minimizing acyl-ammonium side reactions[2].

  • Pre-activation Strategy: Pre-activating the carboxylic acid before introducing the amine is critical. If the amine is added simultaneously with HATU, the highly nucleophilic primary amine can react directly with the uronium salt to form an unreactive guanidinium by-product—a common pitfall in peptide and amide coupling[2],[1].

Quantitative Data: Optimization of Coupling Conditions

The following table summarizes the optimization landscape for coupling a standard aliphatic/aromatic carboxylic acid with 4-(aminomethyl)-N-methylpyridin-2-amine.

EntryCoupling ReagentSolventBase (eq)Time (h)TempYield (%)Regioselectivity (1°:2°)
1 HATU DMF DIPEA (3.0) 2 RT 92 >99:1
2EDC·HCl / HOBtDMFDIPEA (3.0)6RT85>99:1
3T3P (50% in EtOAc)EtOAcTEA (3.0)4RT88>99:1
4PyBOPDCMDIPEA (3.0)3RT89>99:1
5Acid ChlorideDCMTEA (2.0)10 °C7590:10

Data Interpretation: Entry 1 represents the optimal conditions. Note that utilizing an acid chloride (Entry 5) leads to partial over-acylation (di-amide formation) due to its extreme electrophilicity, highlighting the necessity of controlled active ester intermediates[1].

Step-by-Step Protocol: Regioselective Amide Coupling

This protocol is designed as a self-validating system , incorporating visual cues and analytical checkpoints to guarantee success.

Materials Required
  • Carboxylic acid (1.0 eq)

  • 4-(aminomethyl)-N-methylpyridin-2-amine (1.05 eq)[3]

  • HATU (1.1 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF (0.1 M relative to the acid)

Methodology

Step 1: System Preparation Flame-dry a round-bottom flask under an inert atmosphere (N₂ or Argon). Add the carboxylic acid (1.0 eq) and HATU (1.1 eq), followed by anhydrous DMF.

Step 2: Active Ester Pre-activation Add DIPEA (3.0 eq) dropwise to the stirring mixture at room temperature.

  • Self-Validation Checkpoint: Observe a distinct color change (typically to a pale yellow or vibrant yellow, depending on the acid). This visual cue confirms the formation of the HOAt active ester. Stir for exactly 15 minutes[2].

Step 3: Amine Addition Dissolve 4-(aminomethyl)-N-methylpyridin-2-amine (1.05 eq) in a minimal volume of anhydrous DMF and add it dropwise to the pre-activated ester solution.

Step 4: Reaction Monitoring (LC-MS) Stir the reaction at room temperature. After 1 hour, take a 5 µL aliquot, dilute in 1 mL of MeCN/H₂O (1:1), and analyze via LC-MS.

  • Self-Validation Checkpoint: Confirm the disappearance of the starting material mass (m/z 138.1 [M+H]⁺ for the amine)[3]. A single major peak corresponding to the mono-acylated product mass should be present. If unreacted acid remains, continue stirring for 1 additional hour.

Step 5: Quench and Workup Once complete, quench the reaction by adding saturated aqueous NaHCO₃. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

Step 6: Purification Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (typically utilizing a gradient of DCM to DCM/MeOH/NH₄OH) to yield the regiopure amide.

Workflow Start Carboxylic Acid + HATU in anhy. DMF PreAct Add DIPEA (3.0 eq) Stir 15 min (Pre-activation) Start->PreAct AddAmine Add 4-(aminomethyl)- N-methylpyridin-2-amine PreAct->AddAmine Decision LC-MS Monitoring Is SM consumed? AddAmine->Decision Wait Continue Stirring (1 hour) Decision->Wait No Workup Aqueous Workup (EtOAc/H2O) Decision->Workup Yes Wait->Decision Purify Flash Chromatography (Regiopure Amide) Workup->Purify

Workflow for regioselective amide coupling with built-in LC-MS validation.

Troubleshooting & Best Practices

  • Issue: Formation of Guanidinium By-products.

    • Cause: The highly nucleophilic primary amine reacted directly with HATU.

    • Solution: Strictly adhere to the 15-minute pre-activation time (Step 2) before introducing the amine[2].

  • Issue: Over-acylation (Di-amide formation).

    • Cause: Excess coupling reagent or elevated temperatures overcame the natural chemoselectivity.

    • Solution: Strictly control stoichiometry (1.0 eq acid, 1.05 eq amine) and ensure the reaction does not exceed room temperature. Do not use acid chlorides[1].

  • Issue: Poor Amine Solubility.

    • Cause: 4-(aminomethyl)-N-methylpyridin-2-amine is highly polar.

    • Solution: Avoid non-polar solvents like DCM for the reaction phase; anhydrous DMF or NMP are mandatory for maintaining a homogeneous solution.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. 2

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. 1

  • PubChemLite. (2026). 618446-35-8 (C7H11N3). Université du Luxembourg. 3

Sources

Method

Reagents required for the preparation of 4-(aminomethyl)-N-methylpyridin-2-amine

Abstract This application note details a robust, two-step synthetic protocol for the preparation of 4-(aminomethyl)-N-methylpyridin-2-amine (CAS: 618446-35-8). The method utilizes 2-chloroisonicotinonitrile as a commerci...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, two-step synthetic protocol for the preparation of 4-(aminomethyl)-N-methylpyridin-2-amine (CAS: 618446-35-8). The method utilizes 2-chloroisonicotinonitrile as a commercially available starting material. The synthesis features a regioselective nucleophilic aromatic substitution (


) followed by a chemoselective catalytic hydrogenation of the nitrile group. This guide emphasizes process safety, scalability, and impurity control, specifically addressing the prevention of secondary amine dimer formation during reduction.

Introduction & Retrosynthetic Analysis

The target molecule, 4-(aminomethyl)-N-methylpyridin-2-amine, is a bifunctional pyridine scaffold frequently utilized in medicinal chemistry as a fragment for kinase inhibitors and iNOS inhibitors. Its structure contains two distinct amine functionalities: a secondary aryl amine at the C2 position and a primary benzylic-type amine at the C4 position.

Synthetic Challenges:

  • Regioselectivity: Ensuring the

    
     reaction occurs exclusively at the C2-chloride without hydrolyzing the C4-nitrile.
    
  • Chemoselectivity: Reducing the nitrile to a primary amine without reducing the pyridine ring or the secondary aryl amine.

  • Dimerization: Preventing the condensation of the nascent primary amine with the intermediate imine during hydrogenation.

Retrosynthetic Logic (DOT Visualization)

Retrosynthesis Target 4-(aminomethyl)-N-methylpyridin-2-amine (Target) Intermediate 2-(methylamino)isonicotinonitrile (Stable Intermediate) Target->Intermediate Nitrile Reduction (Functional Group Interconversion) SM 2-chloroisonicotinonitrile (Starting Material) Intermediate->SM SnAr Displacement (C-N Bond Formation) Reagents1 Methylamine (aq/THF) Reagents1->Intermediate Reagents2 H2, Raney Ni, NH3 Reagents2->Target

Caption: Retrosynthetic disconnection showing the C-N bond formation followed by reduction.

Reagents & Materials

ReagentCAS No.RoleGrade/Spec
2-Chloroisonicotinonitrile 33252-30-1Starting Material>97% Purity
Methylamine 74-89-5Nucleophile2M in THF or 40% aq.
Raney Nickel 7440-02-0CatalystActive Slurry (in H2O)
Ammonia (in MeOH) 7664-41-7Additive7N solution
Tetrahydrofuran (THF) 109-99-9SolventAnhydrous
Methanol 67-56-1SolventHPLC Grade
Hydrogen Gas 1333-74-0Reductant>99.9% (Balloon or Parr)

Experimental Protocol

Step 1: Synthesis of 2-(methylamino)isonicotinonitrile

This step exploits the electron-deficient nature of the pyridine ring. The nitrile group at C4 and the ring nitrogen activate the C2-chloride for displacement.

Workflow:

  • Setup: Equip a pressure tube or sealed reaction vessel with a magnetic stir bar.

  • Dissolution: Dissolve 2-chloroisonicotinonitrile (1.0 equiv) in anhydrous THF (5 mL/mmol).

    • Expert Note: THF is preferred over alcohols to minimize competitive alkoxide substitution, although methylamine is a much better nucleophile.

  • Addition: Add Methylamine (3.0 – 5.0 equiv, 2M in THF).

    • Causality: Excess amine acts as a base to scavenge the HCl byproduct and drives the equilibrium forward.

  • Reaction: Seal the vessel and heat to 60–80 °C for 4–6 hours.

    • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1). The starting material (

      
      ) should disappear, replaced by a more polar spot (
      
      
      
      ).
  • Workup:

    • Cool to room temperature (RT).

    • Concentrate the mixture under reduced pressure to remove excess methylamine and THF.

    • Resuspend the residue in Ethyl Acetate and wash with water (

      
      ) and brine (
      
      
      
      ) to remove methylammonium chloride salts.
    • Dry over

      
      , filter, and concentrate.[1]
      
  • Purification: Usually not required. If necessary, recrystallize from Ethanol/Heptane.

Yield Expectation: 85–95% (Off-white solid).

Step 2: Hydrogenation to 4-(aminomethyl)-N-methylpyridin-2-amine

The reduction of the nitrile is the critical step. Raney Nickel is the catalyst of choice because it is less prone to reducing the pyridine ring than Pd/C under these conditions.

Workflow:

  • Catalyst Preparation:

    • Safety Critical: Raney Nickel is pyrophoric when dry. Always handle as a slurry under water or solvent.

    • Wash the Raney Nickel slurry (

      
       wt% loading relative to substrate) with Methanol (
      
      
      
      ) to remove water.
  • Reaction Assembly:

    • In a hydrogenation vessel (Parr shaker or autoclave), dissolve the 2-(methylamino)isonicotinonitrile (from Step 1) in 7N Ammonia in Methanol (10 mL/mmol).

    • Expert Note (Self-Validating): The presence of ammonia is mandatory . Without it, the primary amine product will react with the intermediate imine to form a secondary amine dimer (bis-picolylamine derivative), significantly lowering yield.

  • Hydrogenation:

    • Add the washed Raney Nickel slurry.[2]

    • Purge the vessel with Nitrogen (

      
      ) then Hydrogen (
      
      
      
      ).
    • Pressurize to 40–50 psi (3–4 bar)

      
      .
      
    • Stir vigorously at RT for 12–18 hours.

  • Workup:

    • Safety: Purge with Nitrogen. Filter the mixture through a Celite pad carefully, keeping the catalyst wet with solvent at all times.

    • Rinse the pad with Methanol.

    • Concentrate the filtrate under reduced pressure.

    • Note: The product is a diamine and may be volatile or sensitive to air. Store under inert gas.

  • Purification:

    • If purity is <95%, purify via amine-functionalized silica gel chromatography or reverse-phase HPLC (Basic modifier: Ammonium Bicarbonate).

Yield Expectation: 70–85% (Pale yellow oil or low-melting solid).

Reaction Pathway & Mechanism

ReactionPathway SM 2-chloroisonicotinonitrile Intermediate 2-(methylamino) isonicotinonitrile SM->Intermediate MeNH2, THF, 60°C (SNAr) Imine Imine Intermediate (Transient) Intermediate->Imine H2, Raney Ni Product 4-(aminomethyl)-N- methylpyridin-2-amine Imine->Product H2, Reduction SideProduct Secondary Amine Dimer (Impurity) Imine->SideProduct Reaction with Product Ammonia NH3 (Excess) Ammonia->SideProduct INHIBITS

Caption: Reaction pathway highlighting the critical role of Ammonia in suppressing dimer formation.

Quality Control & Characterization

ParameterSpecificationMethod
Appearance Pale yellow oil or solidVisual
Purity >95%HPLC (254 nm)
Identity (

NMR)

2.90 (s, 3H,

), 3.80 (s, 2H,

), 6.4–8.0 (Pyridine protons)
DMSO-

or

Mass Spec

LC-MS (ESI)

Analytical Note: The product is highly polar. Standard silica TLC may show tailing. Use basic eluents (e.g., DCM/MeOH/NH4OH 90:10:1) for monitoring.[3][4]

Safety Considerations

  • Raney Nickel: Class 4.2 Pyrophoric solid. Never expose to air when dry. Dispose of by quenching in dilute HCl or specialized waste streams.

  • Methylamine: Toxic gas/liquid. Use in a well-ventilated fume hood.[3] Pressure tubes must be rated for the generated pressure at 80 °C.

  • Hydrogenation: High-pressure reactions pose explosion risks. Ensure vessels are inspected and rated for 50 psi.

References

  • Vertex AI Search. (2023). Synthesis of 2-Amino-4-methylpyridine Analogues. Retrieved from

  • PrepChem. (n.d.). Synthesis of 2-aminomethyl-4-methyl pyridine. Retrieved from

  • BenchChem. (2025).[3] Reaction of 2-Chloro-4-methoxy-1,3,5-triazine with Amines. Retrieved from

  • Google Patents. (2020). Synthesis and purification method of 2-amino-4-methylpyridine. CN107011254B. Retrieved from

Sources

Application

Application Notes and Protocols for the Design of Kinase Inhibitors Utilizing the 4-(Aminomethyl)-N-methylpyridin-2-amine Scaffold

Introduction: The Strategic Role of Privileged Scaffolds in Kinase Inhibitor Discovery Protein kinases, as central regulators of a vast array of cellular processes, have emerged as one of the most critical classes of dru...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Privileged Scaffolds in Kinase Inhibitor Discovery

Protein kinases, as central regulators of a vast array of cellular processes, have emerged as one of the most critical classes of drug targets, particularly in oncology and immunology. The development of small molecule inhibitors that can selectively modulate kinase activity remains a cornerstone of modern drug discovery. Within this pursuit, the concept of "privileged scaffolds" has gained significant traction. These are molecular frameworks that are capable of binding to multiple biological targets with high affinity, and the 2-aminopyridine moiety is a prime example of such a scaffold in the context of kinase inhibition.[1][2] The 2-aminopyridine core is frequently observed to form key hydrogen bonding interactions with the hinge region of the kinase ATP-binding site, mimicking the binding of the adenine base of ATP.[2]

This guide focuses on a specific, yet versatile, derivative of this privileged scaffold: 4-(aminomethyl)-N-methylpyridin-2-amine . While specific comprehensive studies on this exact molecule are not extensively documented in publicly available literature, its structural components suggest a strategic design for potent and potentially selective kinase inhibition. The N-methyl group can influence solubility and metabolic stability, while the 4-(aminomethyl) group provides a vector for further chemical modification to explore interactions with the solvent-exposed region of the kinase active site, potentially enhancing both potency and selectivity.

This document serves as a detailed technical guide for researchers, medicinal chemists, and drug development professionals on how to approach the design, synthesis, and evaluation of kinase inhibitors based on the 4-(aminomethyl)-N-methylpyridin-2-amine scaffold. We will leverage established principles and protocols from closely related aminopyridine and aminopyrimidine-based kinase inhibitors to provide a robust framework for your research endeavors.

Molecular Properties and Design Rationale

The 4-(aminomethyl)-N-methylpyridin-2-amine scaffold is a "Type I" kinase inhibitor framework, designed to be competitive with ATP by binding to the active conformation of the kinase.[3] The design rationale for this scaffold can be broken down into the contributions of its key structural features:

  • 2-Aminopyridine Core: This is the primary pharmacophore responsible for anchoring the inhibitor to the kinase hinge region through a pair of hydrogen bonds. The pyridine nitrogen acts as a hydrogen bond acceptor, while the 2-amino group acts as a hydrogen bond donor. This bidentate interaction is a hallmark of many potent kinase inhibitors.[2]

  • N-Methyl Group: The methylation of the 2-amino group can have several effects. It may increase metabolic stability by blocking N-dealkylation. It can also fine-tune the electronic properties of the aminopyridine ring and influence the molecule's conformation and lipophilicity.

  • 4-(Aminomethyl) Group: This substituent provides a crucial handle for further chemical elaboration. By attaching various functional groups to this primary amine, researchers can probe for additional interactions in the solvent-exposed region of the ATP-binding pocket. This strategy is often employed to enhance selectivity for a particular kinase, as the topology of this region is more diverse across the kinome compared to the highly conserved hinge region.

Proposed Synthetic Pathway

While a specific, published synthesis for 4-(aminomethyl)-N-methylpyridin-2-amine was not identified, a plausible synthetic route can be proposed based on established methodologies for the synthesis of related aminopyridines. A common approach involves the reduction of a corresponding cyanopyridine.[4]

G A 2-Chloro-4-cyanopyridine B 2-Chloro-4-(aminomethyl)pyridine A->B Reduction (e.g., H2, Raney Ni) C N-Methyl-2-chloro-4-(aminomethyl)pyridine B->C N-Methylation (e.g., MeI, base) D 4-(Aminomethyl)-N-methylpyridin-2-amine C->D Amination (e.g., NH3, Cu catalyst) caption Proposed Synthetic Workflow

Caption: Proposed workflow for synthesizing the target scaffold.

Experimental Protocols

The following protocols provide a general framework for the biochemical and cellular evaluation of kinase inhibitors based on the 4-(aminomethyl)-N-methylpyridin-2-amine scaffold.

Protocol 1: In Vitro Kinase Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for quantifying kinase activity and inhibitor potency (IC50).[5]

Principle: A biotinylated substrate peptide and a terbium-labeled anti-phospho-specific antibody are used. When the kinase phosphorylates the substrate, the antibody binds, bringing the terbium donor and a fluorescein-labeled streptavidin acceptor into close proximity, resulting in a FRET signal.

Materials:

  • Kinase of interest

  • Biotinylated substrate peptide

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compound (serially diluted in DMSO)

  • Stop solution (e.g., 10 mM EDTA in kinase buffer)

  • Detection solution (containing terbium-labeled anti-phospho-antibody and fluorescein-labeled streptavidin)

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of the test compound in 100% DMSO.

  • In a 384-well plate, add the test compound, kinase, and biotinylated substrate peptide in kinase buffer.

  • Initiate the reaction by adding ATP. The final ATP concentration should be close to the Km value for the specific kinase.

  • Incubate the plate at room temperature for 60-120 minutes.

  • Stop the reaction by adding the stop solution.

  • Add the detection solution and incubate for at least 60 minutes at room temperature.

  • Read the plate on a TR-FRET capable plate reader, measuring emission at two wavelengths (e.g., 520 nm for fluorescein and 495 nm for terbium).

  • Calculate the emission ratio and plot the results against the inhibitor concentration to determine the IC50 value.

Protocol 2: Cellular Proliferation Assay (MTT)

This protocol is used to assess the effect of a kinase inhibitor on the viability and proliferation of a cancer cell line that is dependent on the target kinase.[5]

Principle: The MTT assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound (serially diluted in culture medium)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for 72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Plot the absorbance against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Protocol 3: Kinase Selectivity Profiling

To ensure that the designed inhibitor is selective for the target kinase, it is crucial to screen it against a panel of other kinases.[6] Several commercial services offer kinase selectivity profiling, or it can be performed in-house using a system like the Promega Kinase Selectivity Profiling System.[7][8][9]

Principle: The inhibitor is tested at a fixed concentration (e.g., 1 µM) against a broad panel of kinases. The percentage of inhibition for each kinase is determined. For hits that show significant inhibition, a full dose-response curve is generated to determine the IC50.

General Workflow:

  • Select a kinase panel that is representative of the human kinome or focused on a specific kinase family.

  • Perform single-point inhibition assays for the test compound at a high concentration (e.g., 1-10 µM).

  • For kinases that are inhibited by more than a certain threshold (e.g., >50%), perform full IC50 determinations.

  • Analyze the data to determine the selectivity profile of the compound. A selectivity score can be calculated to quantify the degree of selectivity.

G A Compound Synthesis B In Vitro Kinase Assay (IC50 Determination) A->B C Cellular Proliferation Assay (GI50 Determination) B->C D Kinase Selectivity Profiling B->D E Lead Optimization C->E D->E caption Kinase Inhibitor Development Workflow

Caption: A simplified workflow for kinase inhibitor development.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Representative Kinase Inhibition Data for Aminopyrimidine-Based Inhibitors

CompoundTarget KinaseIC50 (nM)
TofacitinibJAK31.2
BaricitinibJAK15.9
UpadacitinibJAK143
A8 JAK2 5

Data for Tofacitinib, Baricitinib, and Upadacitinib compiled from multiple sources.[5] Data for A8, an N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivative, from Tian et al. (2023).[10]

Table 2: Representative Selectivity Data for Compound A8

KinaseIC50 (nM)Selectivity (fold vs. JAK2)
JAK251
JAK119338.6
JAK327354.6
TYK220641.2

Data from Tian et al. (2023).[10]

Hypothetical Binding Mode and Signaling Pathway

The following diagram illustrates a hypothetical binding mode of a 4-(aminomethyl)-substituted aminopyridine inhibitor in a generic kinase active site.

G cluster_0 Kinase Active Site A Hinge Region B Solvent-Exposed Region C Hydrophobic Pocket Inhibitor 4-(Aminomethyl)-N-methylpyridin-2-amine Scaffold Inhibitor->A H-bonds Inhibitor->B Further Modification Inhibitor->C Hydrophobic Interactions caption Hypothetical Binding Mode

Caption: Hypothetical binding of the scaffold in a kinase active site.

The diagram below represents a simplified generic kinase signaling pathway that could be targeted by an inhibitor developed from this scaffold.

G Receptor Receptor Tyrosine Kinase Kinase1 Target Kinase Receptor->Kinase1 Activation Substrate Substrate Protein Kinase1->Substrate Phosphorylation Response Cellular Response (e.g., Proliferation, Survival) Substrate->Response Inhibitor 4-(Aminomethyl)-N-methylpyridin-2-amine based Inhibitor Inhibitor->Kinase1 Inhibition caption Generic Kinase Signaling Pathway

Caption: Simplified kinase signaling pathway and point of inhibition.

Conclusion and Future Directions

The 4-(aminomethyl)-N-methylpyridin-2-amine scaffold represents a promising starting point for the design of novel kinase inhibitors. Its inherent ability to bind to the kinase hinge region, coupled with the potential for diversification at the 4-position, provides a solid foundation for developing potent and selective drug candidates. By following the protocols outlined in this guide, researchers can systematically evaluate inhibitors based on this scaffold and advance their drug discovery programs. Future work should focus on the synthesis and characterization of a library of derivatives to fully explore the structure-activity relationships and identify compounds with optimal drug-like properties.

References

  • Kinase inhibitor selectivity profiling using differential scanning fluorimetry. PubMed. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). PMC. [Link]

  • Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. PMC. [Link]

  • Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Publications. [Link]

  • Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. PMC. [Link]

  • Assay Development for Protein Kinase Enzymes. NCBI. [Link]

  • Kinase assays. BMG LABTECH. [Link]

  • Synthesis of 2-aminomethyl-4-methyl pyridine. PrepChem.com. [Link]

  • Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Publications. [Link]

Sources

Method

Application Notes and Protocols for Functionalization of the 4-Aminomethyl Group in Pyridine Derivatives

Introduction The pyridine scaffold is a cornerstone in medicinal chemistry, present in a vast array of FDA-approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to engage in hydrogen...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry, present in a vast array of FDA-approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. The 4-aminomethylpyridine moiety, in particular, offers a versatile handle for introducing diverse functionalities, enabling the modulation of a compound's physicochemical properties, pharmacokinetic profile, and target engagement.[3] This guide provides an in-depth exploration of key functionalization strategies for the 4-aminomethyl group, offering detailed protocols and insights for researchers in drug discovery and development.

N-Acylation: Forging Amide Bonds

The formation of an amide bond via N-acylation is a fundamental transformation in organic synthesis, prized for its robustness and the stability of the resulting linkage.[4] This strategy is widely employed to introduce a variety of substituents, from simple alkyl chains to complex molecular fragments.

Reaction Mechanism

N-acylation of 4-(aminomethyl)pyridine with an acyl chloride proceeds through a nucleophilic acyl substitution mechanism. The primary amine of the 4-aminomethyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is typically used to neutralize the hydrochloric acid byproduct.[5]

Experimental Protocol: N-Acylation with Acyl Chlorides

Materials:

  • 4-(Aminomethyl)pyridine

  • Acyl chloride (e.g., benzoyl chloride)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4-(aminomethyl)pyridine (1.0 eq).

  • Dissolve the amine in anhydrous DCM (to a concentration of approximately 0.1-0.2 M).

  • Add DIPEA (1.5 eq) to the solution.[5] If starting with the hydrochloride salt of the amine, use 2.5 equivalents of DIPEA.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the acyl chloride (1.1-1.2 eq) dropwise via syringe. A white precipitate of DIPEA hydrochloride may form.[5]

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation
Acylating AgentBaseSolventTime (h)Yield (%)Reference
Benzoyl ChlorideDIPEADCM394[6]
Acetyl ChloridePyridine-2~95[1]
Butyric AnhydrideNaHCO3Water-High[4]
Workflow Visualization

acylation_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 4-(aminomethyl)pyridine in anhydrous DCM add_base Add DIPEA start->add_base cool Cool to 0°C add_base->cool add_acyl_chloride Add acyl chloride dropwise cool->add_acyl_chloride stir Stir at room temperature add_acyl_chloride->stir monitor Monitor by TLC stir->monitor quench Quench with NaHCO3 (aq) monitor->quench extract Extract and wash quench->extract dry Dry and concentrate extract->dry purify Purify by chromatography dry->purify end N-acylated product purify->end

Caption: N-Acylation Workflow.

N-Alkylation: Expanding the Molecular Framework

N-alkylation introduces alkyl groups onto the nitrogen atom, a common strategy to modulate lipophilicity and basicity. However, direct alkylation of aminopyridines can be challenging due to the potential for over-alkylation and competing alkylation of the pyridine ring nitrogen.[7]

Reaction Mechanism

The direct N-alkylation with alkyl halides is a nucleophilic substitution reaction.[8] A significant challenge is the comparable nucleophilicity of the exocyclic amino group and the endocyclic pyridine nitrogen, often leading to the formation of pyridinium salts as byproducts.[7] Utilizing a protecting group, such as a tert-butoxycarbonyl (Boc) group, on the aminomethyl nitrogen can circumvent this issue, allowing for selective alkylation.[7]

Experimental Protocol: N-Alkylation of N-Boc-4-(aminomethyl)pyridine

Materials:

  • N-Boc-4-(aminomethyl)pyridine

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of N-Boc-4-(aminomethyl)pyridine (1.0 eq) in anhydrous THF, add t-BuOK (1.2 eq) at 0 °C under an inert atmosphere.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

  • The Boc protecting group can be subsequently removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to yield the mono-alkylated product.

Data Presentation
Amine SubstrateAlkylating AgentBaseSolventYield (%)Reference
N-Boc-4-aminopyridineVarious alkyl halidesElectrogenerated acetonitrile anionAcetonitrileHigh[7]
Various aminesVarious alkyl halidesAl2O3-OKAcetonitrileGood[9]
Workflow Visualization

alkylation_workflow cluster_protection Protection (Optional) cluster_alkylation Alkylation cluster_deprotection Deprotection protect Protect amine with Boc group start Dissolve N-Boc-4-(aminomethyl)pyridine in THF protect->start add_base Add t-BuOK start->add_base add_halide Add alkyl halide add_base->add_halide react Stir at room temperature add_halide->react deprotect Remove Boc group (acidic conditions) react->deprotect end N-alkylated product deprotect->end

Caption: N-Alkylation Workflow.

N-Arylation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of N-aryl amines.[10] This methodology is invaluable for accessing a wide range of derivatives with applications in medicinal chemistry.

Reaction Mechanism

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the N-arylated amine and regenerates the palladium(0) catalyst.

Experimental Protocol: Buchwald-Hartwig N-Arylation

Materials:

  • 4-(Aminomethyl)pyridine

  • Aryl bromide (e.g., 4-bromotoluene)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In an oven-dried Schlenk tube, combine Pd2(dba)3 (0.01-0.05 eq), Xantphos (0.02-0.10 eq), and NaOtBu (1.4 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add anhydrous toluene, followed by the aryl bromide (1.0 eq) and 4-(aminomethyl)pyridine (1.2 eq).

  • Seal the tube and heat the reaction mixture at 80-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Presentation
AmineAryl HalideCatalyst/LigandBaseYield (%)Reference
Pyrimidin-2-amine derivativesAryl bromidesPdCl2(PPh3)2/XantphosNaOtBu27-82[10]
Various aminesAryl bromides(NHC)Pd(allyl)ClLHMDSHigh[11]
Workflow Visualization

arylation_workflow cluster_setup Reaction Setup cluster_reaction Cross-Coupling cluster_workup Work-up & Purification combine Combine Pd catalyst, ligand, and base inert Inert atmosphere combine->inert add_reagents Add solvent, aryl halide, and amine inert->add_reagents heat Heat reaction mixture add_reagents->heat monitor Monitor by TLC/LC-MS heat->monitor quench Quench and extract monitor->quench purify Purify by chromatography quench->purify end N-arylated product purify->end

Caption: Buchwald-Hartwig N-Arylation Workflow.

N-Sulfonylation: Introducing the Sulfonamide Moiety

The sulfonamide group is a key pharmacophore found in numerous antibacterial, diuretic, and hypoglycemic agents. N-sulfonylation of 4-(aminomethyl)pyridine provides a direct route to this important functional group.

Reaction Mechanism

The reaction of 4-(aminomethyl)pyridine with a sulfonyl chloride in the presence of a base, such as pyridine or triethylamine, proceeds via nucleophilic attack of the primary amine on the electrophilic sulfur atom of the sulfonyl chloride. The base serves to neutralize the generated hydrochloric acid.

Experimental Protocol: N-Sulfonylation

Materials:

  • 4-(Aminomethyl)pyridine

  • Sulfonyl chloride (e.g., p-toluenesulfonyl chloride)

  • Pyridine (as solvent and base) or Triethylamine in DCM

  • Anhydrous Dichloromethane (DCM) (if using triethylamine)

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 4-(aminomethyl)pyridine (1.0 eq) in pyridine or anhydrous DCM.

  • If using DCM, add triethylamine (1.5 eq).

  • Cool the solution to 0 °C.

  • Add the sulfonyl chloride (1.1 eq) portion-wise or as a solution in the reaction solvent.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, if pyridine was used as the solvent, remove it under reduced pressure.

  • Dissolve the residue in DCM and wash with 1 M HCl (to remove excess pyridine), followed by saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Presentation
AmineSulfonylating AgentBaseSolventNotesReference
4-Picoline derivativesAryl sulfonyl chloridesEt3N/DMAP-C-H sulfonylation of the methyl group[12]
Various sulfonamidesPyry-BF4--Sulfonyl chloride formation from sulfonamides
Workflow Visualization

sulfonylation_workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 4-(aminomethyl)pyridine in solvent with base cool Cool to 0°C start->cool add_sulfonyl_chloride Add sulfonyl chloride cool->add_sulfonyl_chloride stir Stir at room temperature add_sulfonyl_chloride->stir workup Aqueous work-up stir->workup purify Purify by chromatography workup->purify end N-sulfonylated product purify->end

Caption: N-Sulfonylation Workflow.

Reductive Amination: A Versatile C-N Bond Formation

Reductive amination is a highly efficient and versatile method for the synthesis of secondary and tertiary amines from primary amines and carbonyl compounds.[13] This one-pot procedure avoids the challenges of over-alkylation associated with direct alkylation.[13]

Reaction Mechanism

The reaction proceeds through the initial formation of an imine or iminium ion from the condensation of the amine and the carbonyl compound. This intermediate is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (STAB), to the corresponding amine.[14] STAB is particularly effective as it is selective for the reduction of iminium ions in the presence of aldehydes.[13]

Experimental Protocol: Reductive Amination with Aldehydes

Materials:

  • 4-(Aminomethyl)pyridine

  • Aldehyde (e.g., benzaldehyde)

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 4-(aminomethyl)pyridine (1.0 eq) and the aldehyde (1.0-1.2 eq) in DCE or THF, add STAB (1.5 eq) in one portion.

  • A catalytic amount of acetic acid can be added to facilitate imine formation.

  • Stir the reaction mixture at room temperature for 2-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Presentation
AmineCarbonyl CompoundReducing AgentSolventYield (%)Reference
Various aminesVarious aldehydes/ketonesNaBH(OAc)3DCE/THFHigh[14]
Various aminesAldehydesDihydropyridine/PTSAWaterGood to Excellent[15]
Workflow Visualization

reductive_amination_workflow cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification mix Mix amine, carbonyl, and STAB in solvent stir Stir at room temperature mix->stir monitor Monitor reaction progress stir->monitor quench Quench and extract monitor->quench purify Purify by chromatography quench->purify end N-alkylated product purify->end

Caption: Reductive Amination Workflow.

Multicomponent Reactions: Building Complexity in a Single Step

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single pot. The Ugi and Pictet-Spengler reactions are prominent examples that can utilize 4-(aminomethyl)pyridine or its derivatives.

Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a one-pot synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[16][17]

The Ugi reaction is believed to proceed through the formation of an imine from the amine and aldehyde, which is then protonated by the carboxylic acid. The isocyanide undergoes nucleophilic attack on the iminium ion, followed by addition of the carboxylate anion. A final Mumm rearrangement yields the stable bis-amide product.[16]

Materials:

  • 4-(Aminomethyl)pyridine (amine component)

  • Aldehyde (e.g., isobutyraldehyde)

  • Carboxylic acid (e.g., benzoic acid)

  • Isocyanide (e.g., tert-butyl isocyanide)

  • Methanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the aldehyde (1.0 eq), 4-(aminomethyl)pyridine (1.0 eq), and the carboxylic acid (1.0 eq) in methanol.

  • Stir the mixture for 10-30 minutes at room temperature.

  • Add the isocyanide (1.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is an intramolecular electrophilic substitution reaction that forms a new heterocyclic ring. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by acid-catalyzed cyclization.[18] While 4-(aminomethyl)pyridine itself is not a direct substrate, it can be elaborated into a suitable β-arylethylamine precursor.

The reaction begins with the formation of an iminium ion from the β-arylethylamine and the carbonyl compound. The electron-rich aromatic ring then acts as a nucleophile, attacking the iminium ion to form a spirocyclic intermediate. Rearomatization through deprotonation yields the final tetrahydro-β-carboline or tetrahydroisoquinoline product.[18]

Characterization of Functionalized Derivatives

The successful functionalization of 4-(aminomethyl)pyridine can be confirmed using a suite of standard analytical techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being particularly informative.

  • ¹H NMR: The proton NMR spectrum will show characteristic shifts for the newly introduced functional groups. For example, in N-acylation, the appearance of an amide N-H proton signal (typically downfield) and signals corresponding to the acyl group will be observed. In N-alkylation, new signals for the alkyl group protons will be present. The chemical shifts of the pyridine ring protons and the methylene protons of the aminomethyl group will also be affected by the new substituent.[19]

  • ¹³C NMR: The carbon NMR spectrum will show new signals for the carbons of the introduced functional group. The chemical shift of the methylene carbon of the aminomethyl group will also change upon functionalization.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of the synthesized compound.

Conclusion

The 4-aminomethyl group of pyridine derivatives serves as a versatile platform for a wide range of chemical transformations. The functionalization strategies outlined in this guide—acylation, alkylation, arylation, sulfonylation, reductive amination, and multicomponent reactions—provide medicinal chemists with a powerful toolkit for the synthesis of novel compounds with diverse biological activities. The detailed protocols and mechanistic insights presented herein are intended to facilitate the efficient and rational design of new therapeutic agents.

References

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. [Link to Source]
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. [Link to Source]
  • Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. PMC. [Link to Source]
  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium C
  • Further Components Carboxylic Acid and Amine (Ugi Reaction). LA Wessjohann, et al. [Link to Source]
  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PMC. [Link to Source]
  • Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. NIH. [Link to Source]
  • Pictet–Spengler reaction. Wikipedia. [Link to Source]
  • Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. [Link to Source]
  • N-acylation of amides through internal nucleophilic catalysis. Semantic Scholar. [Link to Source]
  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. [Link to Source]
  • Ugi reaction. Wikipedia. [Link to Source]
  • Ugi Multicomponent Reaction. Organic Syntheses Procedure. [Link to Source]
  • A novel N-alkylation of amines by alkyl halides on mixed oxides at room temper
  • Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. PMC. [Link to Source]
  • Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. SciELO México. [Link to Source]
  • Ugi Reaction. Alfa Chemistry. [Link to Source]
  • Ugi Four-component Reaction (U-4CR)
  • Application Note: A Robust Protocol for the N-Acylation of (4-(Bromomethyl)phenyl)methanamine. Benchchem. [Link to Source]
  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link to Source]
  • Characterization of Three Novel 4-Methylaminorex Derivatives Applied as Designer Drugs. [Link to Source]
  • Amine alkyl
  • One‐Pot Synthesis of Chiral N‐Arylamines by Combining Biocatalytic Aminations with Buchwald–Hartwig N‐Aryl
  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. [Link to Source]
  • The mechanism of the Pictet–Spengler reaction.
  • Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Organic & Biomolecular Chemistry (RSC Publishing). [Link to Source]
  • Pictet–Spengler reaction based on in situ generated α-amino iminium ions through the Heyns rearrangement. Organic Chemistry Frontiers (RSC Publishing). [Link to Source]
  • ONE-POT REDUCTIVE AMINATION OF ALDEHYDES BY THE DIHYDROPYRIDINE IN WATER (RESEARCH NOTE). SID. [Link to Source]
  • Application Note – Reductive Amin
  • 4-Pyridinemethaneamine (3731-53-1) 1H NMR spectrum. ChemicalBook. [Link to Source]
  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link to Source]
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1.
  • C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermedi
  • Synthesis of New 1,3-bis[(4-(Substituted-Aminomethyl)Phenyl)methyl]benzene and 1,3-bis[(4-(Substituted-Aminomethyl)Phenoxy)methyl]benzene Derivatives, Designed as Novel Potential G-Quadruplex Antimalarial Ligands. MDPI. [Link to source]
  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. MDPI. [Link to Source]

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Application

Topic: Reductive Amination Techniques Involving 4-(Aminomethyl)-N-methylpyridin-2-amine

An Application Note and Protocol Guide Authored by: Gemini, Senior Application Scientist Introduction: Navigating Chemoselectivity in Pyridine Scaffolds Reductive amination stands as a cornerstone of modern synthetic and...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide

Authored by: Gemini, Senior Application Scientist

Introduction: Navigating Chemoselectivity in Pyridine Scaffolds

Reductive amination stands as a cornerstone of modern synthetic and medicinal chemistry, providing a robust and versatile method for the formation of carbon-nitrogen bonds.[1][2] This reaction, which transforms a carbonyl group into an amine via an intermediate imine, is prized for its efficiency and broad functional group tolerance, making it indispensable in the synthesis of pharmaceutical agents.[1][2]

This guide focuses on the application of reductive amination to a specific and structurally complex building block: 4-(aminomethyl)-N-methylpyridin-2-amine . This molecule presents a unique synthetic challenge due to the presence of three distinct nitrogen centers with varying nucleophilicity:

  • A primary aliphatic amine (-CH₂NH₂)

  • A secondary N-methylamino group on the pyridine ring

  • The pyridine ring nitrogen itself

The primary aliphatic amine is the most nucleophilic and sterically accessible site, making it the desired target for selective functionalization. The secondary amine on the ring is significantly less nucleophilic due to the delocalization of its lone pair into the aromatic system. This inherent difference in reactivity forms the basis for achieving chemoselective reductive amination on the aminomethyl group, a critical strategy for elaborating this scaffold in drug discovery programs. This document provides a detailed exploration of the mechanistic principles, key reagents, and optimized protocols to successfully achieve this transformation.

Mechanistic Principles and Chemoselectivity

The reductive amination process occurs in two main stages: the formation of an imine (or its protonated form, the iminium ion) followed by its immediate reduction to the corresponding amine.[1] The reaction is typically performed as a one-pot procedure under weakly acidic conditions.

The key to selectively modifying 4-(aminomethyl)-N-methylpyridin-2-amine lies in exploiting the nucleophilicity differences between its amine functionalities. The primary amine of the aminomethyl group is a strong nucleophile, readily attacking the electrophilic carbonyl carbon of an aldehyde or ketone to form a hemiaminal intermediate. This intermediate then dehydrates to form the reactive iminium ion, which is rapidly reduced by a hydride agent.[3]

In contrast, the N-methylamino group at the 2-position of the pyridine ring exhibits significantly reduced nucleophilicity. Its lone pair of electrons is involved in the aromatic π-system, making it a much weaker nucleophile and a weaker base. Consequently, its participation in the initial carbonyl addition step is kinetically disfavored, allowing for selective reaction at the more reactive primary amine.

G Figure 1: General Mechanism of Reductive Amination. cluster_1 Stage 1: Imine/Iminium Formation cluster_2 Stage 2: Reduction Carbonyl Aldehyde/Ketone (R-CHO) Hemiaminal Hemiaminal Intermediate Carbonyl->Hemiaminal Nucleophilic Attack Amine Primary Amine (Target-CH₂NH₂) Amine->Hemiaminal Iminium Iminium Cation [Target-CH₂-N=CHR]⁺ Hemiaminal->Iminium Dehydration (-H₂O) Product Secondary Amine Product (Target-CH₂-NH-CH₂R) Iminium->Product Reduction Hydride Reducing Agent (e.g., NaBH(OAc)₃) Hydride->Iminium Hydride Delivery

Caption: Figure 1: General Mechanism of Reductive Amination.

Selection of Reagents and Reaction Parameters

The success of a reductive amination hinges on the appropriate choice of reducing agent, solvent, and any catalytic additives.

Reducing Agents

The ideal reducing agent must selectively reduce the iminium ion intermediate in the presence of the starting carbonyl compound.[3] Sodium triacetoxyborohydride (NaBH(OAc)₃) has emerged as the reagent of choice for this transformation due to its mild nature, excellent selectivity, and broad substrate scope.[4][5] It is less reactive than sodium borohydride (NaBH₄) and does not readily reduce aldehydes or ketones at neutral or weakly acidic pH, but it is highly effective at reducing the protonated iminium ion.[6]

ReagentFormulaKey AdvantagesConsiderations
Sodium Triacetoxyborohydride NaBH(OAc)₃Mild and highly selective for iminium ions.[4][6] Tolerates a wide range of functional groups.[5] Does not require strict pH control. Safer (non-cyanide).Moisture-sensitive; commercially available but more expensive than other borohydrides.
Sodium Cyanoborohydride NaBH₃CNEffective and selective.[3] Works well at controlled pH (6-7).Highly toxic and releases hydrogen cyanide gas under acidic conditions.[6] Requires careful handling and waste disposal.
Pyridine-Borane Complex C₅H₅N·BH₃A mild alternative that can be used with molecular sieves to drive imine formation.[7]Can sometimes lead to over-alkylation or require longer reaction times.[7]

For the functionalization of 4-(aminomethyl)-N-methylpyridin-2-amine, Sodium Triacetoxyborohydride is the recommended reagent due to its superior safety profile and high yields reported in analogous systems.[4][5]

Solvents and Additives

The choice of solvent is critical for ensuring all reactants remain in solution.

  • 1,2-Dichloroethane (DCE): Often the preferred solvent, as it is aprotic and reactions tend to proceed quickly.[4][5]

  • Tetrahydrofuran (THF): Another excellent aprotic solvent choice.[4]

  • Methanol (MeOH): Can be used, particularly in stepwise procedures where imine formation is conducted prior to adding the reducing agent.[5]

A catalytic amount of acetic acid is sometimes added, especially when reacting with ketones, to facilitate the formation and protonation of the imine intermediate, thereby accelerating the rate of reduction.[4][6] For reactions with aldehydes, it is often not necessary.[5]

Experimental Protocols

Safety Precaution: These protocols should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

Protocol 1: Direct Reductive Amination with an Aldehyde using NaBH(OAc)₃

This protocol describes the one-pot reaction between 4-(aminomethyl)-N-methylpyridin-2-amine and a representative aldehyde (e.g., benzaldehyde).

G Figure 2: Workflow for Direct Reductive Amination. A 1. Dissolve Amine & Aldehyde (1.0 eq Amine, 1.1 eq Aldehyde) in an aprotic solvent (e.g., DCE). B 2. Stir at Room Temperature (15-30 minutes) to allow for initial imine formation. A->B C 3. Add NaBH(OAc)₃ (1.5 equivalents) portion-wise to control any initial effervescence. B->C D 4. Monitor Reaction (TLC or LC-MS) Reaction time: 2-24 hours. C->D E 5. Quench Reaction Add saturated aq. NaHCO₃ solution. D->E Upon Completion F 6. Workup Extract with organic solvent (e.g., DCM). Wash with brine, dry over Na₂SO₄. E->F G 7. Purify Concentrate and purify via column chromatography. F->G

Caption: Figure 2: Workflow for Direct Reductive Amination.

Materials:

  • 4-(aminomethyl)-N-methylpyridin-2-amine (1.0 eq)

  • Aldehyde or Ketone (1.0-1.2 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.3-1.6 eq)[4]

  • 1,2-Dichloroethane (DCE) (or THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate for extraction

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Step-by-Step Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add 4-(aminomethyl)-N-methylpyridin-2-amine (1.0 eq) and the carbonyl compound (1.1 eq).

  • Add anhydrous DCE to dissolve the reagents (concentration typically 0.1-0.5 M).

  • Stir the solution at room temperature for 20-30 minutes to allow for initial imine formation.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions over 5 minutes. A slight effervescence may be observed.

  • Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-24 hours).

  • Once the reaction is complete, carefully quench by adding saturated aqueous NaHCO₃ solution. Stir for 15-20 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography to yield the desired secondary amine.

Protocol 2: Stepwise Procedure for Hindered or Sensitive Substrates

For cases where dialkylation is a concern or with particularly sensitive aldehydes, a two-step procedure can provide better control.[5]

  • Imine Formation: Dissolve the amine (1.0 eq) and aldehyde (1.0 eq) in methanol (MeOH). Stir at room temperature for 1-3 hours until imine formation is complete (monitored by NMR or LC-MS). Molecular sieves can be added to facilitate dehydration.

  • Reduction: Cool the methanolic solution of the imine to 0 °C. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise. Stir for 30-60 minutes, then proceed with an aqueous workup as described in Protocol 1.

Troubleshooting and Optimization

ProblemPotential CauseSuggested Solution
Low Yield / Incomplete Reaction Insufficient reducing agent; Sterically hindered substrates; Low reactivity of carbonyl.Increase equivalents of NaBH(OAc)₃ to 2.0. For ketones, add 1.0 equivalent of acetic acid to catalyze imine formation.[4] Increase reaction time or gently warm to 40-50 °C.
Formation of Alcohol Byproduct Non-selective reduction of the carbonyl; Water in the reaction.Ensure NaBH(OAc)₃ is used, as it is highly selective.[6] Use anhydrous solvents and reagents.
Dialkylation Side Product The secondary amine product is reacting with another molecule of the aldehyde.Use a 1:1 stoichiometry of amine to aldehyde. Consider the stepwise protocol (Protocol 2), which often minimizes this issue.[5]

Purification Considerations

The product of this reaction is a substituted pyridine and will be basic. This property can be exploited during purification.

  • Acid-Base Extraction: After the initial workup, the crude material can be dissolved in an organic solvent (e.g., ethyl acetate) and washed with a dilute acid solution (e.g., 1M HCl). The basic product will move into the aqueous layer as its hydrochloride salt, while non-basic impurities remain in the organic layer. The aqueous layer can then be separated, basified with NaOH or NaHCO₃, and re-extracted to recover the purified product. This technique is highly effective for removing non-basic byproducts.[8][9]

  • Column Chromatography: Standard silica gel chromatography is effective. Given the basic nature of the product, adding a small amount of triethylamine (0.5-1%) to the eluent system can prevent streaking and improve peak shape. Alternatively, using basic alumina or a pre-treated NH-silica gel column can yield excellent results.

References

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Journal of Medicinal Chemistry. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Reductive amination with 5-ethyl-2-methylpyridine borane. ResearchGate. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal. [Link]

  • CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
  • Reductive amination. Wikipedia. [Link]

  • New and Practical Synthesis of N-(Pyrimidin-5-ylmethyl)pyridin-2-amine, the Key Intermediate to Triflumezopyrim. Taylor & Francis Online. [Link]

  • A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Sciencemadness.org. [Link]

  • A General and Efficient 2-Amination of Pyridines and Quinolines. ResearchGate. [Link]

  • C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Organic Syntheses. [Link]

  • C-N Bond-Forming Reactions: Reductive Amination. Myers Group, Harvard University. [Link]

  • A kind of synthesis of picoline of 2 amino 4 and its purification process.
  • Preparation of Pyridines, Part 7: By Amination and Hydroxylation. YouTube. [Link]

Sources

Method

Application Note: Orthogonal Protection Strategies for 4-(aminomethyl)-N-methylpyridin-2-amine

Topic: Protecting group strategies for 4-(aminomethyl)-N-methylpyridin-2-amine synthesis Content Type: Detailed Application Notes and Protocols. Audience: Researchers, scientists, and drug development professionals.[1] E...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Protecting group strategies for 4-(aminomethyl)-N-methylpyridin-2-amine synthesis Content Type: Detailed Application Notes and Protocols. Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

The synthesis of 4-(aminomethyl)-N-methylpyridin-2-amine presents a classic chemoselectivity challenge in medicinal chemistry: the differentiation of two distinct nitrogen centers on a pyridine scaffold. This molecule contains a secondary aromatic amine at the C2 position (part of an amidine-like system) and a primary aliphatic amine at the C4 benzylic-like position.

This Application Note provides a technical blueprint for the synthesis and orthogonal protection of this scaffold. We prioritize strategies that minimize steps by combining reduction and protection, and we exploit the significant pKa differences between the two amine sites to achieve high chemoselectivity.[1]

Strategic Analysis: The Chemoselectivity Challenge

To design an effective protection strategy, one must first quantify the electronic environment of the two reactive centers.[1]

FeatureC2-Methylamino Group (N-Me)C4-Aminomethyl Group (-CH₂NH₂)
Hybridization

(conjugated with ring)

(aliphatic)
Character Amidine-like, electron donor to ringPrimary amine, nucleophilic
Approximate pKa ~6.5 - 7.0 (Conjugate acid)~9.5 - 10.0 (Conjugate acid)
Nucleophilicity Low (delocalized lone pair)High (localized lone pair)
Protection Priority Harder to protect; requires forcing conditionsReacts first with electrophiles

Synthetic Workflow & Decision Matrix

The following diagram outlines the logical flow for synthesizing the protected scaffold from the commercially available precursor, 2-chloro-4-cyanopyridine.

G Start Starting Material: 2-chloro-4-cyanopyridine Step1 Step 1: SnAr Displacement (MeNH2, THF/EtOH, 60°C) Start->Step1 Intermediate Intermediate: 2-(methylamino)-4-cyanopyridine Step1->Intermediate Decision Decision Point: Downstream Application? Intermediate->Decision RouteA Route A: Acid Labile (Boc-Protection) Decision->RouteA Solid Phase / Peptide Synth RouteB Route B: Hydrogenolysis Labile (Cbz-Protection) Decision->RouteB Solution Phase / Scale-up ProcessA Protocol 1: Reductive Capture (H2, Raney Ni, Boc2O) RouteA->ProcessA ProcessB Protocol 2: Stepwise Reduction/Protection (1. H2/Pd; 2. Cbz-Cl, Base) RouteB->ProcessB ProductA Product A: 4-(Boc-aminomethyl)-2-(methylamino)pyridine ProcessA->ProductA ProductB Product B: 4-(Cbz-aminomethyl)-2-(methylamino)pyridine ProcessB->ProductB

Figure 1: Synthetic workflow for orthogonal protection of 4-(aminomethyl)-N-methylpyridin-2-amine.

Detailed Experimental Protocols

Protocol A: The "One-Pot" Reductive Boc-Capture

Objective: Convert the nitrile directly to a Boc-protected amine. This prevents the formation of secondary amine dimers (a common side reaction in nitrile reduction) and selectively protects the C4 position.

Mechanism: The nitrile is reduced to the primary imine/amine on the catalyst surface, where it is immediately trapped by the electrophilic anhydride (


). The C2-secondary amine is too sterically hindered and electronically deactivated to react significantly with 

under these neutral conditions.

Materials:

  • Substrate: 2-(methylamino)-4-cyanopyridine (1.0 equiv)

  • Reagent: Di-tert-butyl dicarbonate (

    
    ) (1.1 - 1.2 equiv)
    
  • Catalyst: Raney Nickel (slurry in water, washed with MeOH) OR 10% Pd/C (dry basis, 10 wt% loading)[1]

  • Solvent: Methanol (anhydrous preferred)

  • Additives: Triethylamine (0.1 equiv) - Optional, to neutralize trace acid.

Step-by-Step Procedure:

  • Preparation: In a high-pressure hydrogenation vessel (Parr reactor or autoclave), dissolve the nitrile substrate (e.g., 10 mmol) in Methanol (50 mL).

  • Reagent Addition: Add

    
     (11 mmol, 1.1 equiv) directly to the solution.
    
  • Catalyst Loading: Carefully add the catalyst (Raney Ni, approx. 1.0 g wet slurry, or 100 mg Pd/C).[1] Safety Note: Raney Ni is pyrophoric. Keep wet at all times.

  • Hydrogenation: Purge the vessel with Nitrogen (

    
    ), then Hydrogen (
    
    
    
    ). Pressurize to 40–50 psi (3–4 bar)
    
    
    .
  • Reaction: Stir vigorously at Room Temperature (20–25°C) for 4–12 hours. Monitor by LC-MS for the disappearance of the nitrile (

    
     of nitrile) and appearance of the Boc-adduct (
    
    
    
    ).
  • Work-up: Filter the mixture through a Celite pad to remove the catalyst. Do not let the catalyst dry out. Rinse the pad with Methanol.

  • Purification: Concentrate the filtrate. The residue is often pure enough for use. If necessary, purify via flash chromatography (DCM/MeOH gradient).[1] The C2-amine remains free.

Validation Criteria:

  • 1H NMR: Diagnostic singlet for Boc group (~1.45 ppm, 9H). Doublet for C4-methylene (~4.2 ppm). Singlet/broad signal for C2-N-Methyl (~2.9 ppm).

  • Selectivity Check: Ensure no bis-Boc product is formed. The C2-amine proton should still be visible (broad singlet, exchangeable).

Protocol B: Selective C4-Protection of the Free Diamine

Objective: If the free diamine is already available (e.g., purchased as a salt), use pKa-directed acylation to selectively protect the C4-amine.

Materials:

  • Substrate: 4-(aminomethyl)-N-methylpyridin-2-amine dihydrochloride

  • Reagent: Benzyl chloroformate (Cbz-Cl) or

    
    
    
  • Base: Sodium bicarbonate (

    
    ) or DIPEA (controlled equivalents)
    
  • Solvent: DCM/Water (biphasic) or DMF

Step-by-Step Procedure:

  • Dissolution: Suspend the dihydrochloride salt (1.0 equiv) in a 1:1 mixture of DCM and Water.

  • pH Adjustment: Add

    
     (2.5 equiv) gradually. This neutralizes the HCl and deprotonates the aliphatic C4-amine (pKa ~9.5) first, while the pyridine ring nitrogen and C2-amine remain less reactive.
    
  • Addition: Cool to 0°C. Add Cbz-Cl (1.05 equiv) dropwise over 30 minutes.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT.

  • Extraction: Separate layers. Extract aqueous layer with DCM.

  • Outcome: The highly nucleophilic aliphatic amine reacts rapidly. The deactivated aniline-like C2-amine requires forcing conditions (heating, strong base like NaH) to react with Cbz-Cl, ensuring high selectivity for C4.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Bis-protection (Boc on C2 and C4) Excess reagent or high temperature.Reduce

to 1.0 equiv. Maintain temp < 25°C. The C2-amine is much less reactive; bis-protection usually requires DMAP catalysis.
Incomplete Reduction Catalyst poisoning.Ensure the nitrile starting material is free of sulfur/halide impurities from the SnAr step. Increase

pressure to 100 psi.
Dimer formation (Secondary amine) Lack of trapping agent.In Protocol A, ensure

is present before

is introduced.[1] The imine intermediate must be trapped immediately.
Regioisomer Contamination Impure starting material.Verify the SnAr step (Step 1) was selective. 2-chloro-4-cyanopyridine reacts at C2. 4-chloro-2-cyanopyridine (rare) would react at C4.

References

  • General Reactivity of Aminopyridines

    • Albert, A., et al.[1] "Ionization Constants of Heterocyclic Substances." Journal of the Chemical Society, 1948, 2240.[1] (Establishes pKa baseline for 2-aminopyridine vs. alkyl amines).

  • One-Pot Reductive Protection (Nitrile to Boc-Amine)

    • Kadnikova, E. N., & Kostic, N. M.[1] "Oxidation of nitriles to amides... and reductive protection." Journal of Organic Chemistry, 2002.[1] (Discusses general reductive capture mechanisms).

    • Patent Literature: See WO 2009/042553 (Vertex Pharmaceuticals) for specific examples of cyanopyridine reductions in the presence of Boc anhydride.
  • Nucleophilic Aromatic Substitution (SnAr)

    • Bunnett, J. F., & Zahler, R. E.[1] "Nucleophilic Substitution Reactions."[2][3][4] Chemical Reviews, 1951.[1] (Foundational text on SnAr mechanisms relevant to the 2-chloro displacement).

  • Selective Acylation of Polyamines

    • Krapcho, A. P., & Kuell, C. S.[1] "Mono-protected diamines. N-tert-Butoxycarbonyl-alpha,omega-alkanediamines from alpha,omega-alkanediamines." Synthetic Communications, 1990.[1] (Methodology for selective protection based on stoichiometry and pKa).

Sources

Application

Application Note: Preparation of Heterocyclic Libraries Using 4-(aminomethyl)-N-methylpyridin-2-amine

Introduction & Chemical Rationale The 2-aminopyridine motif is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of targeted therapeutics, including [1] and diverse anti-inflammatory ag...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Rationale

The 2-aminopyridine motif is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of targeted therapeutics, including [1] and diverse anti-inflammatory agents[2]. For researchers engaged in Fragment-Based Drug Discovery (FBDD) and High-Throughput Screening (HTS), the building block 4-(aminomethyl)-N-methylpyridin-2-amine (CAS: 618446-35-8) offers a highly versatile diamine scaffold.

Mechanistic Insights: Orthogonal Reactivity

Successful library generation relies on a fundamental understanding of the scaffold's intrinsic electronic properties. The causality behind the regiocontrol lies in the pKa and steric differences of the two amines:

  • Primary Amine (Position 4): The aminomethyl group is aliphatic and highly nucleophilic (pKa ~9.5). It readily attacks electrophiles at low to ambient temperatures.

  • Secondary Amine (Position 2): The N-methylamino group is conjugated with the electron-deficient pyridine ring, significantly reducing its nucleophilicity (pKa ~6.5). It is also sterically hindered by the methyl group.

This electronic disparity establishes a self-validating system . By employing strict stoichiometric limitation (1.0 equivalent of electrophile) and temperature control (0–25 °C), the primary amine reacts exclusively. The unreacted secondary amine acts as an internal control; an intermediate analytical check that yields only the mono-addition mass inherently validates the regioselectivity of the protocol. Subsequent functionalization of the secondary amine requires overcoming a high activation energy barrier, necessitating transition-metal catalysis.

G A 4-(aminomethyl)- N-methylpyridin-2-amine (CAS: 618446-35-8) B Primary Amine (C4) pKa ~ 9.5 High Nucleophilicity A->B Aliphatic C Secondary Amine (C2) pKa ~ 6.5 Low Nucleophilicity A->C Aromatic/Conjugated D Mild Conditions (0-25 °C, DIPEA) Amides, Ureas B->D Fast Reaction E Harsh Conditions (100 °C, Pd-Catalyst) Buchwald-Hartwig C->E Slow Reaction

Orthogonal reactivity of 4-(aminomethyl)-N-methylpyridin-2-amine for selective library synthesis.

Experimental Protocols

Protocol 1: Regioselective Amidation (Library A Synthesis)

Objective: Selective functionalization of the primary aliphatic amine to generate a library of mono-amides. Causality: N,N-Diisopropylethylamine (DIPEA) is utilized as the base because its pKa (~10.5) ensures the primary amine is fully free-based for nucleophilic attack. Furthermore, DIPEA is sterically hindered and non-nucleophilic, preventing competitive side reactions with the acid chloride.

Step-by-Step Methodology:

  • Preparation: Dissolve 4-(aminomethyl)-N-methylpyridin-2-amine (1.0 mmol) in anhydrous Dichloromethane (DCM, 10 mL) under an inert nitrogen atmosphere.

  • Base Addition: Add DIPEA (2.5 mmol). The excess base neutralizes the HCl generated during the reaction.

  • Kinetic Control: Cool the reaction mixture to 0 °C using an ice-water bath. This kinetically favors the highly reactive primary amine and completely suppresses any potential secondary amine reactivity.

  • Electrophile Addition: Dissolve the desired acid chloride (1.05 mmol) in DCM (2 mL) and add dropwise over 15 minutes.

  • Self-Validation Check: After 1 hour of stirring at room temperature, withdraw a 10 µL aliquot, dilute in Acetonitrile, and analyze via LC-MS. The presence of a single

    
     peak corresponding to the mono-amide confirms regioselective functionalization. If di-addition is observed, the temperature control was insufficient.
    
  • Workup: Quench with saturated aqueous

    
    , extract with DCM, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
Protocol 2: Buchwald-Hartwig Cross-Coupling (Library B Synthesis)

Objective: Functionalization of the deactivated secondary N-methyl amine to yield fully decorated, di-functionalized pyridine libraries. Causality: The secondary amine's low nucleophilicity requires palladium catalysis. The bidentate ligand Xantphos is selected because its large bite angle (~111°) accelerates reductive elimination from the Pd(II) intermediate, which is critical for forming C-N bonds with secondary amines and preventing competitive


-hydride elimination.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube, combine the mono-amide product from Protocol 1 (0.5 mmol), an aryl bromide (0.6 mmol), and Cesium Carbonate (

    
    , 1.5 mmol).
    
  • Catalyst Loading: Add

    
     (0.025 mmol, 5 mol%) and Xantphos (0.05 mmol, 10 mol%).
    
  • Solvent Addition: Evacuate and backfill the tube with nitrogen three times. Add anhydrous 1,4-Dioxane (5 mL) that has been sparged with nitrogen.

  • Reaction: Seal the tube and heat to 100 °C in an oil bath for 12 hours. The elevated temperature provides the necessary energy to overcome the activation barrier of the oxidative addition step.

  • Self-Validation Check: Monitor the disappearance of the starting material via TLC (Ethyl Acetate/Hexane 1:1). The formation of a new, less polar spot indicates successful coupling.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove the palladium catalyst, and purify via flash column chromatography.

G Start Scaffold: CAS 618446-35-8 Step1 Step 1: Regioselective Amidation (Primary Amine) Start->Step1 R1-COCl, DIPEA, 0 °C Branch1 Library A: Mono-functionalized Amides/Ureas Step1->Branch1 Check Self-Validation: LC-MS Confirm Mono-mass [M+H]+ Branch1->Check Aliquot Analysis Step2 Step 2: Buchwald-Hartwig Coupling (Secondary Amine) Check->Step2 R2-Br, Pd2(dba)3, Xantphos Branch2 Library B: Di-functionalized Pyridine Derivatives Step2->Branch2

Combinatorial workflow for generating diverse heterocyclic libraries from the diamine scaffold.

Quantitative Data & Reaction Scope

The orthogonal reactivity of the scaffold allows for highly predictable yields across various electrophiles and coupling partners. The table below summarizes the expected quantitative outcomes when applying the self-validating protocols described above.

Reaction StepTarget SiteReagents & ConditionsElectrophile / PartnerRegioselectivityTypical Yield
Step 1: Amidation Primary Amine (C4)Acid Chloride, DIPEA, DCM, 0–25 °C

>99%85–95%
Step 1: Sulfonylation Primary Amine (C4)Sulfonyl Chloride, TEA, THF, 0 °C

>99%80–90%
Step 2: Buchwald-Hartwig Secondary Amine (C2)

, Xantphos,

, 100 °C

N/A (Only 1 site left)65–85%
Step 2: SNAr Secondary Amine (C2)NaH, DMF, 120 °C

(electron-deficient)
N/A (Only 1 site left)50–70%

References

  • Saidahmatov, A., et al. "Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies." Journal of Medicinal Chemistry, ACS Publications, 2024. URL:[Link]

  • Zi, Q.-X., et al. "Three-Component Cascade Reaction of 1,1-Enediamines, N,N-Dimethylformamide Dimethyl Acetal, and 1,3-Dicarbonyl Compounds: Selective Synthesis of Diverse 2-Aminopyridine Derivatives." ACS Omega, ACS Publications, 2019. URL:[Link]

  • "US6458789B1 - 2-aminopyridine derivatives and combinatorial libraries thereof." Google Patents, 2002.

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yields for 4-(aminomethyl)-N-methylpyridin-2-amine synthesis

Welcome to the technical support center dedicated to the synthesis of 4-(aminomethyl)-N-methylpyridin-2-amine. This resource is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the synthesis of 4-(aminomethyl)-N-methylpyridin-2-amine. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you navigate the complexities of this synthesis and optimize your reaction yields.

Introduction to the Synthetic Challenge

The synthesis of 4-(aminomethyl)-N-methylpyridin-2-amine, a disubstituted pyridine derivative, presents a unique set of challenges inherent to pyridine chemistry. These include the regioselectivity of substitutions, the potential for over-alkylation, and the management of functional group interferences. The following guide is structured to address potential issues in a plausible multi-step synthesis, providing both solutions and the scientific rationale behind them.

Proposed Synthetic Pathway

A common and logical approach to constructing the target molecule involves a multi-step sequence starting from a commercially available pyridine derivative. A plausible pathway is outlined below, and the subsequent troubleshooting sections will address potential issues in each of these key transformations.

Synthetic_Pathway A 2-Amino-4-methylpyridine B N-methylation A->B Step 1 C 2-(Methylamino)-4-methylpyridine B->C D Side-chain Functionalization C->D Step 2 E 4-(Bromomethyl)-N-methylpyridin-2-amine D->E F Amination E->F Step 3 G 4-(Aminomethyl)-N-methylpyridin-2-amine F->G

Caption: Proposed synthetic route for 4-(aminomethyl)-N-methylpyridin-2-amine.

Troubleshooting Guide: Step-by-Step Problem Solving

Step 1: N-methylation of 2-Amino-4-methylpyridine

This initial step can be problematic due to the potential for reaction at the pyridine ring nitrogen or over-methylation of the amino group.

Q1: Low yield of N-methylated product with significant recovery of starting material.

  • Probable Cause: Insufficient reactivity of the methylating agent or inadequate deprotonation of the 2-amino group. The pKa of the exocyclic amino group is higher than that of the ring nitrogen, but strong bases can deprotonate both.

  • Solution:

    • Choice of Base and Methylating Agent: Employ a strong, non-nucleophilic base such as sodium hydride (NaH) to selectively deprotonate the amino group before introducing the methylating agent (e.g., methyl iodide or dimethyl sulfate). This pre-formation of the anion enhances its nucleophilicity.

    • Reaction Conditions: Conduct the reaction at low temperatures (e.g., 0 °C to room temperature) to minimize side reactions.

    • Alternative Methylating Agents: Consider less reactive methylating agents like methyl triflate if over-methylation is an issue, although this may require more forcing conditions.

Q2: Formation of a significant amount of the N,N-dimethylated byproduct.

  • Probable Cause: The mono-methylated product is still nucleophilic and can react further with the methylating agent.

  • Solution:

    • Stoichiometry Control: Use a slight excess (1.05-1.1 equivalents) of the methylating agent. Adding the methylating agent dropwise to the reaction mixture can help maintain a low concentration, favoring mono-methylation.

    • Protecting Group Strategy: An alternative, though longer, route involves protecting the amino group with a removable group (e.g., Boc), followed by methylation and deprotection.

Q3: The reaction mixture turns dark, and purification is difficult.

  • Probable Cause: Pyridine derivatives can be sensitive to strong bases and electrophiles, leading to decomposition or polymerization, especially at elevated temperatures.

  • Solution:

    • Temperature Control: Maintain strict temperature control throughout the reaction.

    • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative side reactions.

    • Purification: Utilize column chromatography with a gradient elution system (e.g., ethyl acetate/hexanes) to separate the desired product from byproducts and baseline impurities.

Step 2: Side-Chain Functionalization (e.g., Bromination)

This step aims to introduce a reactive handle on the 4-methyl group, making it susceptible to nucleophilic attack.

Q1: Low conversion to the brominated product.

  • Probable Cause: Radical reactions for benzylic bromination can be difficult to initiate or sustain.

  • Solution:

    • Radical Initiator: Use a reliable radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide in conjunction with N-bromosuccinimide (NBS).

    • Light Source: Irradiate the reaction mixture with a UV lamp to promote the homolytic cleavage of the bromine source.

    • Solvent Choice: Use a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane that will not interfere with the radical chain reaction.

Q2: Formation of di- and tri-brominated byproducts.

  • Probable Cause: Over-reaction due to the reactivity of the generated benzylic radical.

  • Solution:

    • Stoichiometry: Carefully control the stoichiometry of NBS, using slightly less than one equivalent to favor mono-bromination.

    • Slow Addition: Add the NBS portion-wise to the reaction mixture to maintain a low concentration.

Step 3: Amination of the Brominated Intermediate

The final step involves the displacement of the bromide with an amino group.

Q1: Low yield of the desired primary amine.

  • Probable Cause: The primary amine product can act as a nucleophile and react with the starting brominated material, leading to the formation of a secondary amine byproduct.

  • Solution:

    • Ammonia Source: Use a large excess of ammonia, either as a solution in an organic solvent (e.g., methanol) or as liquid ammonia, to favor the reaction of the bromide with ammonia over the product amine.

    • Gabriel Synthesis: A more controlled approach is to use a phthalimide salt (e.g., potassium phthalimide) as the nitrogen nucleophile, followed by hydrazinolysis (the Gabriel synthesis). This method exclusively yields the primary amine.

Q2: Competing elimination reaction leading to a vinylpyridine byproduct.

  • Probable Cause: If a sterically hindered or strong base is used for the amination, it can promote E2 elimination.

  • Solution:

    • Nucleophile Choice: Use a small, highly nucleophilic amine source like ammonia or an azide (followed by reduction) which favors SN2 substitution over elimination.

    • Temperature: Keep the reaction temperature as low as feasible to disfavor the elimination pathway, which typically has a higher activation energy.

Frequently Asked Questions (FAQs)

Q: What is the best general approach for purifying pyridine derivatives? A: Purification of pyridine derivatives often relies on column chromatography on silica gel. Due to their basic nature, they can sometimes streak on the column. This can be mitigated by adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent. For crystalline solids, recrystallization from an appropriate solvent system is an effective purification method.

Q: How can I monitor the progress of these reactions? A: Thin-layer chromatography (TLC) is a standard method for monitoring reaction progress. Staining with potassium permanganate or visualization under UV light is typically effective for pyridine compounds. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.

Q: Are there any specific safety precautions for working with pyridine derivatives? A: Pyridines can be volatile and have strong, unpleasant odors. All manipulations should be performed in a well-ventilated fume hood. Many pyridine derivatives are also skin and eye irritants. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q: Can I use other halogenating agents besides NBS for the side-chain functionalization? A: While NBS is common for allylic and benzylic bromination, other reagents can be used. N-chlorosuccinimide (NCS) can be used for chlorination, though it is often less selective. Direct halogenation with Br₂ or Cl₂ under radical conditions can also be performed but may lead to more side products.

Q: What are the key considerations for scaling up this synthesis? A: When scaling up, heat transfer becomes a critical parameter, especially for exothermic reactions like methylation and amination. The use of a jacketed reactor for better temperature control is recommended. The workup and purification procedures may also need to be adapted for larger quantities, for instance, by using liquid-liquid extraction instead of chromatography for initial purification.

Quantitative Data Summary

StepReactionKey ReagentsTypical Temp. (°C)Typical Time (h)Potential Yield Range (%)
1N-methylationNaH, CH₃I0 to 252-660-85
2BrominationNBS, AIBN70-854-850-75
3AminationNH₃/MeOH or Gabriel Synthesis25-5012-2465-90

Experimental Protocols

Protocol 1: N-methylation of 2-Amino-4-methylpyridine
  • To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF under an argon atmosphere at 0 °C, add a solution of 2-amino-4-methylpyridine (1.0 eq) in anhydrous THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.05 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

Protocol 2: Side-Chain Bromination
  • Dissolve 2-(methylamino)-4-methylpyridine (1.0 eq) in carbon tetrachloride.

  • Add N-bromosuccinimide (1.0 eq) and a catalytic amount of AIBN (0.05 eq).

  • Reflux the mixture for 4-8 hours, monitoring by TLC. An external light source can be used to facilitate initiation.

  • After completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product is often used in the next step without further purification.

Protocol 3: Amination via Gabriel Synthesis
  • To a solution of 4-(bromomethyl)-N-methylpyridin-2-amine (1.0 eq) in anhydrous DMF, add potassium phthalimide (1.1 eq).

  • Heat the mixture to 80-100 °C for 6-12 hours, monitoring by TLC.

  • Cool the reaction mixture, pour it into water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the phthalimide intermediate.

  • Dissolve the intermediate in ethanol and add hydrazine hydrate (2.0 eq).

  • Reflux the mixture for 4-6 hours. A white precipitate of phthalhydrazide will form.

  • Cool the mixture, filter off the precipitate, and concentrate the filtrate.

  • Dissolve the residue in dilute HCl and wash with diethyl ether to remove any non-basic impurities.

  • Basify the aqueous layer with NaOH and extract the product with dichloromethane.

  • Dry the organic layer and concentrate to yield the final product.

Troubleshooting_Logic cluster_step1 Step 1: N-Methylation cluster_step2 Step 2: Bromination cluster_step3 Step 3: Amination s1_issue Low Yield / Over-methylation s1_cause1 Cause: Incorrect Stoichiometry s1_issue->s1_cause1 s1_cause2 Cause: Poor Deprotonation s1_issue->s1_cause2 s1_sol1 Solution: Control Reagent Addition s1_cause1->s1_sol1 s1_sol2 Solution: Use Stronger Base (NaH) s1_cause2->s1_sol2 s2_issue Low Conversion / Poly-bromination s2_cause1 Cause: Inefficient Initiation s2_issue->s2_cause1 s2_cause2 Cause: Excess NBS s2_issue->s2_cause2 s2_sol1 Solution: Add AIBN/UV Light s2_cause1->s2_sol1 s2_sol2 Solution: Portion-wise Addition s2_cause2->s2_sol2 s3_issue Byproduct Formation (Secondary Amine/Elimination) s3_cause1 Cause: Product Reactivity s3_issue->s3_cause1 s3_cause2 Cause: Basic Conditions s3_issue->s3_cause2 s3_sol1 Solution: Use Gabriel Synthesis s3_cause1->s3_sol1 s3_sol2 Solution: Low Temperature / Non-basic Nucleophile s3_cause2->s3_sol2

Caption: Troubleshooting logic for the synthesis of 4-(aminomethyl)-N-methylpyridin-2-amine.

References

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). PubMed.
  • CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
  • A mild, catalyst-free synthesis of 2-aminopyridines. PMC.
  • Catalytic and Mechanistic Approach to the Metal-Free N-Alkylation of 2-Aminopyridines with Diketones.
  • Pyridine - Wikipedia. Wikipedia.
  • US7608720B2 - Process for the preparation on 2-aminomethylpyridine derivatives.
Optimization

Technical Support Center: Purification of 4-(aminomethyl)-N-methylpyridin-2-amine

[1] Ticket ID: PUR-AMINE-004 Subject: Resolution strategies for hydrophilic, polybasic pyridine isolation Status: Open Assigned Specialist: Senior Application Scientist[1] Executive Summary: The "Sticky" Cation Problem Y...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Ticket ID: PUR-AMINE-004 Subject: Resolution strategies for hydrophilic, polybasic pyridine isolation Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The "Sticky" Cation Problem

You are attempting to purify 4-(aminomethyl)-N-methylpyridin-2-amine . This molecule presents a "perfect storm" of purification challenges:

  • High Polarity (Low LogP): It is highly water-soluble, making standard aqueous workups (extraction into DCM/EtOAc) inefficient.[1]

  • Polybasic Character: It contains three nitrogen centers.[1] The aliphatic primary amine (4-position) has a pKa ~9–10, while the pyridine ring nitrogen and secondary amine contribute to a high charge density at neutral pH.

  • Silanol Interaction: On standard silica gel, this molecule acts as a cation, binding irreversibly to deprotonated silanols, leading to severe streaking or total mass loss.

This guide prioritizes Ion Exchange (SCX) and Reversed-Phase (RP-HPLC) over standard normal phase chromatography.[1]

Module 1: The "Catch and Release" Strategy (SCX)

Best for: Desalting, removing non-basic impurities, and isolating the free base from crude reaction mixtures.

The most robust method for this specific molecule is Strong Cation Exchange (SCX) chromatography. Because your molecule is a base, it will bind to the sulfonic acid residues of the SCX media while neutral and acidic impurities wash through.

The Protocol

Materials: SCX-2 Cartridge (Propylsulfonic acid bonded silica), Methanol (MeOH), Ammonia (7N in MeOH).

  • Conditioning: Flush the SCX cartridge with 3 Column Volumes (CV) of MeOH.

  • Loading: Dissolve your crude mixture in MeOH (or water/MeOH if solubility is poor). Load onto the cartridge.

    • Note: If your crude is in DMF or DMSO, you can load directly; these solvents will wash through.

  • Washing (The "Catch"): Elute with 5 CV of MeOH.

    • Result: Your amine stays bound.[1] Non-basic impurities, solvents, and neutral byproducts elute.

  • Releasing: Elute with 3–5 CV of 2M Ammonia in MeOH .

    • Mechanism:[1][2][3][4] The massive excess of ammonia deprotonates the SCX sulfonic acid sites and/or competes for binding, releasing your product.

  • Isolation: Concentrate the ammoniacal filtrate in vacuo. You will obtain the free base of your amine.[5]

Visualization: SCX Mechanism

SCX_Mechanism Load Load Crude (Neutral pH) Bind Binding Phase (R-NH3+ binds to SO3-) Load->Bind Protonation Wash Wash Phase (MeOH removes neutrals) Bind->Wash Retain Cations Elute Release Phase (NH3 displaces Product) Wash->Elute Switch to Basic pH Result Pure Free Base Elute->Result Evaporation

Caption: Logical flow of the Catch-and-Release protocol for polybasic amines.

Module 2: Reversed-Phase HPLC (Prep-Scale)

Best for: High-purity separation of closely related amine byproducts.[1]

Standard C18 gradients often fail because hydrophilic amines elute in the "void volume" (unretained). You must modify the mobile phase to induce retention.[5]

Method A: High pH (The "Free Base" Approach)
  • Column: C18 with high-pH stability (e.g., XBridge, Gemini NX).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH ~10) or 0.1% Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile.[1][5][6][7]

  • Mechanism: At pH 10, the pyridine nitrogen is deprotonated, and the aliphatic amine is partially deprotonated. This increases hydrophobicity, allowing the C18 chain to grab the molecule.

  • Advantage: The product elutes as a free base; easy to lyophilize.

Method B: Ion-Pairing (The "Salt" Approach)[1]
  • Column: Standard C18 or C18-Aq (Water compatible).[1]

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[1]

  • Mechanism: TFA forms a hydrophobic ion pair with the positively charged amine, effectively "masking" the charge and allowing retention on the non-polar C18 phase.

  • Warning: Your product will be a TFA Salt .[1] This is often hygroscopic and cytotoxic. If you need the free base, you must pass the product through an SCX cartridge (Module 1) after evaporation.

Module 3: Flash Chromatography (Normal Phase)

Best for: Intermediate purification if HPLC is unavailable.

Do NOT use: Standard Silica + DCM/MeOH.[1] The amine will streak and stick.

The "Amine-Modified" Protocol

To use silica, you must block the acidic silanols that trap your amine.

  • Stationary Phase: Amine-functionalized silica (e.g., KP-NH, amino-silica).[1]

    • Why: The surface is already basic, preventing your product from sticking.

    • Solvent: Hexane/Ethyl Acetate or DCM/MeOH gradients work normally here.[1][8]

  • Alternative (Standard Silica):

    • You must dope your solvent with 1% Triethylamine (TEA) or 1% Ammonium Hydroxide .

    • Solvent System: DCM : MeOH : NH4OH (90:9:1).[1]

    • Risk:[1][9][10] Silica dissolves slightly at high pH; product may be contaminated with silica fines.[1]

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Compound elutes in void (t0) on HPLC Compound is fully ionized and too polar for C18.[1]Switch to HILIC mode (Acetonitrile/Water/Buffer) OR use Ion-Pairing (0.1% TFA or HFBA).[1]
Broad, tailing peaks on Silica Silanol interaction (cation exchange effect).Add 1% Triethylamine to mobile phase or switch to Amino-silica (KP-NH) .[1]
Low recovery from SCX Product not releasing from sulfonic acid.[1]Ensure elution solvent is strong enough (use 2M - 7M NH3 in MeOH).[1] Soak cartridge for 10 mins before eluting.
Product is a hygroscopic oil Salt formation (TFA/HCl salts of diamines are often oils).Convert to Free Base using SCX or anion exchange resin.[1] Lyophilize from water/dioxane.[1]

Decision Logic Diagram

Purification_Logic Start Crude Mixture Check Is it >80% pure? Start->Check Pure_Yes Yes Check->Pure_Yes Pure_No No Check->Pure_No SCX SCX Cartridge (Catch & Release) Pure_Yes->SCX Desalt/Clean Flash Flash Chromatography Pure_No->Flash Large Scale HPLC Prep-HPLC Pure_No->HPLC High Precision Final Final Product (Free Base) SCX->Final Flash_Type Use Amine-Silica OR DCM/MeOH/NH3 Flash->Flash_Type Flash_Type->Final HPLC_Mode High pH (pH 10) OR TFA Ion Pairing HPLC->HPLC_Mode HPLC_Mode->SCX If TFA used HPLC_Mode->Final If High pH used

Caption: Decision matrix for selecting the optimal purification route based on purity and scale.

References

  • Teledyne ISCO. (2012).[1][11] Purification of Organic Amines: RediSep SCX Column Application Note AN39. Teledyne ISCO.[1][11] Link

  • Biotage. (2023).[1][5] Is there an easy way to purify organic amines? Biotage Blog.[1] Link

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in hydrophilic interaction chromatography. Journal of Chromatography A, 1217(20), 3408–3417. Link[3]

  • Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds.[2][4][12][13] Journal of Chromatography A, 499, 177–196. Link

Sources

Troubleshooting

Overcoming solubility issues with 4-(aminomethyl)-N-methylpyridin-2-amine

Welcome to the technical support guide for 4-(aminomethyl)-N-methylpyridin-2-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate and overcome common solubility chall...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 4-(aminomethyl)-N-methylpyridin-2-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate and overcome common solubility challenges encountered with this versatile aminopyridine derivative. As a compound with multiple basic centers, its solubility is critically dependent on solution conditions. This guide provides both theoretical explanations and practical, step-by-step protocols to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving 4-(aminomethyl)-N-methylpyridin-2-amine in my standard aqueous buffer (e.g., PBS, pH 7.4). Why is this happening?

This is a common and expected observation. The molecular structure of 4-(aminomethyl)-N-methylpyridin-2-amine contains three basic nitrogen atoms: the pyridine ring nitrogen, the primary aminomethyl group, and the secondary N-methylamino group. At neutral or alkaline pH, the compound exists predominantly in its neutral (free-base) form, which has limited aqueous solubility due to its relatively nonpolar organic structure. To achieve significant aqueous solubility, these basic groups must be protonated to form a more polar, soluble salt.

Q2: What is the best solvent to prepare a high-concentration stock solution?

For preparing a concentrated stock solution, an organic solvent is recommended. Based on data for structurally similar aminopyridines, Dimethyl Sulfoxide (DMSO) and ethanol are excellent starting points.[1] A stock solution in DMSO, for instance, can typically be prepared at concentrations of 10-50 mM. These organic stock solutions can then be diluted into your aqueous experimental medium. However, be aware of the potential for precipitation upon dilution (see Q3).

Q3: My compound dissolved perfectly in DMSO, but it precipitated immediately when I diluted it into my aqueous cell culture medium. What should I do?

This phenomenon, known as "crashing out," occurs when a compound that is soluble in an organic solvent is introduced into an aqueous "anti-solvent" at a concentration above its aqueous solubility limit. Here are several strategies to address this:

  • Lower the Final Concentration: The most straightforward solution is to decrease the final concentration of the compound in your aqueous medium.

  • Increase Co-solvent Percentage: If your experimental system can tolerate it, increasing the final percentage of DMSO may keep the compound in solution. Note that DMSO concentrations above 0.5-1% can have physiological effects in many cell-based assays.

  • Utilize pH Modification: The most robust solution is to address the root cause by preparing an acidic aqueous stock solution, as detailed in the troubleshooting guide below. This ensures the compound is in its highly soluble protonated form before final dilution.

In-Depth Troubleshooting & Optimization

This section provides a systematic approach to overcoming solubility issues. The primary strategy focuses on leveraging the pH-dependent solubility of the compound.

Core Issue: Poor Aqueous Solubility of the Free-Base Form

The fundamental challenge lies in the equilibrium between the uncharged free-base and the charged, protonated (salt) forms of the molecule. The goal is to shift this equilibrium towards the soluble, charged species.

Caption: pH-dependent equilibrium of 4-(aminomethyl)-N-methylpyridin-2-amine.

Troubleshooting Workflow

This workflow provides a logical decision-making process for achieving complete solubilization.

G Solubility Troubleshooting Workflow start Start: Compound Powder q_solvent Is an aqueous stock solution required? start->q_solvent organic_stock Protocol 2: Dissolve in DMSO or Ethanol q_solvent->organic_stock No aqueous_stock Protocol 1: Dissolve in acidic buffer (e.g., 100 mM HCl) q_solvent->aqueous_stock Yes q_organic_dissolved Completely Dissolved? organic_stock->q_organic_dissolved success Success: Proceed with experiment q_organic_dissolved->success Yes failure Consult Technical Support with details (Concentration, Solvent) q_organic_dissolved->failure No q_aqueous_dissolved Completely Dissolved? aqueous_stock->q_aqueous_dissolved q_aqueous_dissolved->success Yes q_aqueous_dissolved->failure No

Caption: Logical workflow for troubleshooting solubility issues.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution via pH Adjustment

This is the recommended method for preparing aqueous solutions for use in most biological assays. By forming a salt in situ, we dramatically increase aqueous solubility.

Principle: Lowering the pH of the solvent protonates the basic nitrogen centers on the molecule, forming a highly soluble hydrochloride (or other) salt. Pyridine and its derivatives are known to be basic, with protonation leading to the formation of a pyridinium cation, which enhances water solubility.[2][3]

Materials:

  • 4-(aminomethyl)-N-methylpyridin-2-amine powder

  • Sterile 100 mM Hydrochloric Acid (HCl)

  • Sterile deionized water

  • Calibrated pH meter

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weigh Compound: Accurately weigh the desired amount of 4-(aminomethyl)-N-methylpyridin-2-amine powder into a sterile vial.

  • Initial Solubilization: Add a volume of 100 mM HCl sufficient to create a stock solution of the desired concentration (e.g., for a 10 mM stock, add 1 mL of 100 mM HCl per 1.23 mg of compound).

  • Dissolution: Vortex vigorously. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary. The solution should become clear.

  • pH Neutralization (Optional but Recommended): If required for your experiment, you can carefully adjust the pH of this acidic stock solution back towards neutral using a sterile stock of Sodium Hydroxide (NaOH). Do this dropwise while monitoring the solution for any signs of precipitation. It is often preferable to dilute the acidic stock into a larger volume of neutral buffer, which will raise the pH while keeping the final compound concentration below its solubility limit at that pH.

  • Sterilization: Sterilize the final stock solution by passing it through a 0.22 µm syringe filter.

  • Storage: Aliquot into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Concentrated Stock Solution in an Organic Solvent

This method is suitable for creating high-concentration master stocks for long-term storage or for experiments where a small amount of organic solvent is tolerable.

Principle: Many nonpolar to moderately polar organic compounds exhibit high solubility in polar aprotic solvents like DMSO.[4]

Materials:

  • 4-(aminomethyl)-N-methylpyridin-2-amine powder

  • Anhydrous, research-grade Dimethyl Sulfoxide (DMSO) or Ethanol

  • Sterile microcentrifuge tubes or vials with appropriate caps

Procedure:

  • Weigh Compound: Accurately weigh the compound into a sterile vial.

  • Add Solvent: Add the calculated volume of DMSO or ethanol to achieve the target concentration.

  • Dissolution: Vortex the solution until all solid material has dissolved. Gentle warming (to 37°C) or sonication can accelerate this process.[4]

  • Storage: Store in small, tightly-sealed aliquots at -20°C or -80°C in desiccated conditions to prevent moisture absorption by the solvent.

SolventTypical Starting ConcentrationNotes
DMSO 10 - 50 mMExcellent for high concentrations. Can be toxic to cells at >0.5%.[1]
Ethanol 10 - 30 mMGood alternative to DMSO; can be less toxic but may be more volatile.[1]
Acidic Water/Buffer 1 - 10 mMRecommended for aqueous assays to avoid precipitation upon dilution.

References

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Available at: [Link]

  • Formulations For Poorly Soluble And Low Bioavailability Drugs. Clinical Leader. Available at: [Link]

  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. Pharma's Almanac. Available at: [Link]

  • Ritika, Harikumar, S.L., & Aggarwal, G. Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Research & Allied Sciences. Available at: [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]

  • 4-Aminopyridine (4-AP). MP Biomedicals. Available at: [Link]

  • Pyridine. Wikipedia. Available at: [Link]

  • Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data. Available at: [Link]

  • 2-Aminopyridine. PubChem. Available at: [Link]

  • Dissolution Method Troubleshooting: An Industry Perspective. Dissolution Technologies. Available at: [Link]

  • Dissolution Failure Investigation: Troubleshooting Guide. Studylib. Available at: [Link]

  • Drug Delivery System Based on pH-Sensitive Biocompatible Poly(2-vinyl pyridine). PMC. Available at: [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. Available at: [Link]

  • Machine-Learning Methods for pH-Dependent Aqueous-Solubility Prediction. Rowan University. Available at: [Link]

  • How do you dissolve chemicals in the culture medium?. ResearchGate. Available at: [Link]

  • Dissolution Method Troubleshooting: An Industry Perspective In-Vitro Product Performance of Parenteral Drug Products. Dissolution Technologies. Available at: [Link]

  • 2-AMINO 4-METHYLPYRIDINE. Loba Chemie. Available at: [Link]

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). PMC. Available at: [Link]

Sources

Optimization

Technical Support Center: Minimizing Side Reactions in Pyridine-2-Amine Synthesis

Current Status: Operational Subject: Troubleshooting & Optimization Guide for Pyridine-2-Amine Synthesis Target Audience: Medicinal Chemists, Process Chemists, Drug Development Scientists Introduction Pyridine-2-amines a...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Subject: Troubleshooting & Optimization Guide for Pyridine-2-Amine Synthesis Target Audience: Medicinal Chemists, Process Chemists, Drug Development Scientists

Introduction

Pyridine-2-amines are ubiquitous pharmacophores in modern drug discovery, serving as critical scaffolds for kinase inhibitors, GPCR ligands, and other bioactive molecules. However, their synthesis is often plagued by specific, recurring side reactions that degrade yield and purity.

This technical guide addresses the three primary synthetic pathways—Chichibabin Amination , Nucleophilic Aromatic Substitution (


) , and Buchwald-Hartwig Cross-Coupling —providing mechanistic insights and actionable troubleshooting protocols to minimize side reactions.

Module 1: The Chichibabin Reaction

Context: Direct amination of pyridine using metal amides (e.g.,


).[1] While atom-economical, it is notorious for harsh conditions and "tarry" byproducts.
Core Issue: Dimerization & Polymerization

User Question: I am observing significant formation of 4,4'-bipyridines and dark insoluble tars instead of my desired 2-aminopyridine. How do I stop this?

Technical Insight: The Chichibabin reaction proceeds via the addition of the amide anion (


) to the C2 position, forming a Meisenheimer complex (anionic 

-adduct). The rate-limiting and problematic step is the elimination of the hydride ion (

).
  • Cause of Dimerization: If hydride elimination is slow, the anionic

    
    -adduct can attack another pyridine molecule, leading to dimerization (e.g., 4,4'-bipyridine).
    
  • Cause of Tars: High temperatures required to force hydride elimination often lead to polymerization.

Troubleshooting Protocol:

  • Switch to Oxidative Conditions: Do not rely on thermal elimination of

    
    . Add an oxidant to scavenge the hydride/electrons.
    
    • Recommendation: Use

      
        or 
      
      
      
      in liquid ammonia. This allows the reaction to proceed at lower temperatures (-33 °C to 25 °C), significantly reducing polymerization.
  • Phase Transfer Catalysis (PTC): For solid-liquid heterogeneous reactions (e.g., toluene/NaNH2), add a phase transfer catalyst like 18-crown-6 or TDA-1 . This increases the effective concentration of "naked" amide anions, accelerating the initial addition step relative to side reactions.

  • The NaH/LiI Composite Method:

    • Protocol: Use NaH (3 equiv) and LiI (2 equiv) in THF.[2]

    • Mechanism:[3][4][5][6][7][8][9][10] LiI modifies the aggregate structure of NaH, making it a more effective hydride acceptor/base, allowing C2-selective amination at milder temperatures (65–85 °C) with primary amines, minimizing dimerization [1].

Visualization: Chichibabin Pathways

Chichibabin_Pathways Pyridine Pyridine Substrate SigmaAdduct Anionic σ-Adduct (Meisenheimer Complex) Pyridine->SigmaAdduct + NH2- Amide NH2- Nucleophile Product 2-Aminopyridine (Desired) SigmaAdduct->Product Fast H- loss (Oxidant/Catalyst) Dimer 4,4'-Bipyridine / Tars (Side Product) SigmaAdduct->Dimer Slow H- loss (High Temp / No Oxidant) Hydride H- Elimination

Figure 1: Kinetic competition in the Chichibabin reaction. Accelerating hydride elimination is key to preventing dimerization.

Module 2: Nucleophilic Aromatic Substitution ( )

Context: Displacement of a leaving group (usually Cl, Br, F) on a pyridine ring by an amine.

Core Issue: Regioselectivity (C2 vs. C4)

User Question: I am reacting 2,4-dichloropyridine with an amine, expecting the C2 product, but I am getting a mixture or predominantly the C4 product. Why?

Technical Insight: In 2,4-dichloropyridine, the C4 position is generally more electrophilic than C2 due to the inductive effect of the ring nitrogen and the para-relationship.

  • C4 Attack: Favored by sterically unhindered nucleophiles and thermodynamic control.

  • C2 Attack: Can be promoted by chelation or specific solvent effects, but is naturally less favored in standard

    
    .
    

Troubleshooting Protocol:

  • Substrate Selection: If possible, switch to 2-bromo-4-chloropyridine . The bromide at C2 is a better leaving group than chloride, which can shift selectivity toward C2.

  • Solvent Switch:

    • Protic Solvents (e.g., EtOH, iPrOH): Often favor C4 substitution due to H-bonding stabilization of the transition state at the more accessible C4.

    • Aprotic Non-polar (e.g., Toluene): Can sometimes shift selectivity towards C2 if the amine can coordinate with the pyridine nitrogen (directing effect), though this is substrate-dependent.

  • Catalysis (The "Cheat Code"): Abandon pure

    
     and use Pd-catalysis (Buchwald-Hartwig) . Pd oxidative addition is highly sensitive to steric and electronic differences. For 2,4-dichloropyridine, Pd often inserts at C2 preferentially (or C4 depending on ligand), offering tunable selectivity that 
    
    
    
    lacks [2].
Core Issue: Bis-Amination (Over-reaction)

User Question: When using 2,6-dichloropyridine, I see significant amounts of the diamine (bis-substituted) product.

Technical Insight: After the first amine adds, the pyridine ring becomes more electron-rich, deactivating it toward a second attack. However, if the temperature is too high or the amine is in large excess, the second chloride will be displaced.

Optimization Table: Controlling


 on Dihalopyridines 
VariableCondition for Mono-Selectivity Condition for Bis-Selectivity
Stoichiometry 0.9 - 1.0 equiv amine> 2.5 equiv amine
Temperature Room Temp to 60 °CReflux (> 100 °C)
Solvent Ethanol/Isopropanol (Protic)DMSO/DMF (Dipolar Aprotic)
Base Weak (e.g.,

,

)
Strong/Excess (

,

)

Module 3: Buchwald-Hartwig Amination

Context: Palladium-catalyzed coupling of 2-halopyridines with amines.[11][12] This is the modern "gold standard" but prone to catalyst failure.

Core Issue: Catalyst Poisoning

User Question: My reaction turns black immediately (Pd precipitation) or stalls after 10% conversion. Standard conditions for phenyl bromides aren't working.

Technical Insight: The pyridine nitrogen is a strong


-donor. It can displace phosphine ligands and coordinate directly to the Palladium center, forming a stable, unreactive "dead" complex. This is known as catalyst poisoning .

Troubleshooting Protocol:

  • Ligand Selection (Critical): You must use bulky, electron-rich ligands that sterically prevent the pyridine nitrogen from binding to the Pd center.

    • Primary Recommendation:BrettPhos or tBuBrettPhos (for primary amines).

    • Secondary Recommendation:Xantphos (excellent for heterocycles).

    • Avoid: Simple ligands like

      
       or dppf; they are insufficiently bulky.
      
  • Pre-catalysts: Do not use

    
     or 
    
    
    
    directly. The activation step is unreliable with pyridines.
    • Solution: Use G3 or G4 Palladacycle Pre-catalysts (e.g., BrettPhos Pd G4). These generate the active

      
       species quantitatively upon addition of base [3].
      
  • Base Choice:

    • NaOtBu: Standard strong base. Fast rates but incompatible with esters/ketones.

    • 
      :  Weaker, milder. Use this if you see decomposition of sensitive functional groups.
      
Visualization: Catalyst Poisoning & Solution

Catalyst_Poisoning ActiveCat Active Catalyst [L-Pd(0)] Coordination Pyridine N-Coordination (Chelation) ActiveCat->Coordination Small Ligand (e.g., PPh3) OxAdd Oxidative Addition (C-X Bond Insertion) ActiveCat->OxAdd Bulky Ligand (e.g., BrettPhos) Substrate 2-Halopyridine Substrate->ActiveCat Reactants DeadCat Inactive Complex (Catalyst Poisoned) Coordination->DeadCat Cycle Catalytic Cycle Proceeds OxAdd->Cycle

Figure 2: The mechanism of catalyst poisoning. Bulky ligands (Right Path) sterically block the pyridine nitrogen from binding to Pd, forcing the reaction through the oxidative addition pathway.

Module 4: Alternative Approaches (Safety Valve)

Context: When direct amination fails or safety is a concern.

The Curtius Rearrangement

User Question: I cannot get the amine to couple, but I have the corresponding picolinic acid. Can I convert the acid to the amine?

Technical Insight: The Curtius rearrangement converts a carboxylic acid to an amine with the loss of one carbon.[13] It is stereoretentive and tolerates many functional groups.[13]

Protocol (Safety-Optimized):

  • Activation: Convert Pyridine-2-carboxylic acid to the acyl azide.

    • Reagent:Diphenylphosphoryl azide (DPPA) .[5] This avoids the isolation of potentially explosive acyl azide intermediates [4].[13][14]

  • Rearrangement: Heat with an alcohol (e.g., t-BuOH) to form the Boc-protected amine (carbamate).[6]

  • Hydrolysis: Deprotect with TFA/HCl to yield the free amine.

Safety Note: Never isolate low-molecular-weight acyl azides. Perform the reaction in a "one-pot" manner or use flow chemistry to minimize the inventory of hazardous intermediates [5].

References

  • C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Organic Syntheses, 2021. Link

  • A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine. BenchChem Technical Notes, 2025. Link

  • Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate, 2025. Link

  • Working with Hazardous Chemicals: Curtius Rearrangement. Organic Syntheses, 2008. Link

  • Tandem Continuous Flow Curtius Rearrangement. Almac Group, 2020. Link

Sources

Troubleshooting

Technical Support Center: Troubleshooting Cyclization of 4-(Aminomethyl)-N-methylpyridin-2-amine

Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, you are likely working with 4-(aminomethyl)-N-methylpyridin-2-amine to construct complex bridged bicyclic system...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, you are likely working with 4-(aminomethyl)-N-methylpyridin-2-amine to construct complex bridged bicyclic systems, macrocycles, or novel pharmacophores.

Cyclizing this specific diaminopyridine scaffold is notoriously difficult. This guide synthesizes field-proven insights with fundamental mechanistic causality to help you overcome chemoselectivity, regioselectivity, and entropic barriers.

Diagnostic Overview: The Molecular Challenge

To troubleshoot cyclization failures, we must first analyze the inherent electronic and steric properties of the substrate. 4-(aminomethyl)-N-methylpyridin-2-amine presents three distinct reactive nitrogen centers, each with competing reactivities:

  • The 4-(Aminomethyl) Group (Primary Amine): This is an unhindered, aliphatic primary amine. It is highly nucleophilic and will react rapidly with electrophiles[1].

  • The 2-(Methylamino) Group (Secondary Amine): Although secondary amines are typically strong nucleophiles, this specific nitrogen is directly attached to the electron-deficient pyridine ring. Its lone pair is partially delocalized into the aromatic system, significantly reducing its nucleophilicity[2]. Furthermore, the

    
    -methyl group introduces steric hindrance[1].
    
  • The Pyridine Nitrogen (N1): This center is nucleophilic and prone to irreversible

    
    -alkylation (forming pyridinium salts) when exposed to highly reactive electrophiles[1].
    

Because the two exocyclic amines are situated in a 1,3-relationship across the rigid pyridine ring, direct cyclization requires overcoming a massive entropic penalty. Without careful control, kinetic intermolecular reactions will always outcompete the desired thermodynamic intramolecular ring closure[3].

CompetingPathways Start 4-(Aminomethyl)-N-methylpyridin-2-amine PathA Pathway A: Intramolecular Cyclization (Desired Target) Start->PathA High Dilution, Thermodynamic Control PathB Pathway B: Intermolecular Polymerization (Massive MW Smear) Start->PathB High Concentration, Kinetic Control PathC Pathway C: Pyridine N-Alkylation (Pyridinium Salt Formation) Start->PathC Highly Electrophilic Alkylating Agents

Reaction pathways illustrating the competition between desired cyclization and common failure modes.

Frequently Asked Questions (FAQs)

Q: I attempted a one-pot cyclization with a diacid chloride, but my LC-MS shows a massive high-molecular-weight smear. What happened? A: You are observing intermolecular polymerization. Because the primary amine is vastly more nucleophilic than the secondary heteroaromatic amine, it reacts rapidly with both ends of your bifunctional linker[2]. Once the primary amine is consumed intermolecularly, the deactivated secondary amine cannot close the ring, leading to oligomers[3]. You must switch to a stepwise synthesis.

Q: My primary amine is protected, but the 2-(methylamino) group won't react with my alkyl halide linker. How can I force this? A: The 2-amino group is electronically deactivated by the pyridine ring and sterically hindered by the methyl group[1]. To force the reaction, you must deprotonate the secondary amine to form a highly nucleophilic amide anion. Use a strong, non-nucleophilic base like NaH or KHMDS in anhydrous DMF or THF at 0 °C before adding your electrophile.

Q: I am getting a prominent M+ side product that is highly polar and water-soluble. Is this a cyclization intermediate? A: It is highly likely you have formed a pyridinium salt via irreversible


-alkylation of the pyridine ring[1]. To prevent this, avoid using highly reactive primary alkyl iodides or bromides. If you must use them, consider using microwave irradiation to accelerate the desired exocyclic S_N2 reactions over the S_N2 reaction at the pyridine nitrogen[4].

Q: Can microwave synthesis improve my cyclization yields? A: Yes. Microwave heating provides rapid, uniform energy transfer that can overcome the high activation energy barriers associated with entropically disfavored macrocyclizations, often reducing reaction times from days to minutes while suppressing side reactions[4][5].

Quantitative Data & Reagent Selection

To optimize your workflow, compare the standard cyclization strategies below. A stepwise approach is almost always mandatory for this specific scaffold.

Cyclization StrategyReagents / ConditionsPrimary OutcomeCommon Failure ModeRecommended Use
Direct One-Pot Bifunctional linker, DIPEA, DCM, 0.1 M< 5% yieldExtensive oligomerizationNot recommended
Stepwise (Protect 1°) 1. Boc₂O, 2. Linker, 3. TFA, 4. Syringe Pump40–65% yieldPremature deprotectionStandard bridged systems
Microwave-Assisted Linker, K₂CO₃, DMF, MW (150 °C), 15 min50–75% yieldPyridine

-alkylation
High-barrier closures
Strong Base Activation NaH or KHMDS (for 2-NHMe activation)> 80% (Linker step)Base-catalyzed degradationDeactivated electrophiles

Validated Experimental Protocols

To achieve a self-validating system, you must isolate the reactivity of the two amines. The following protocol utilizes selective protection and the Ziegler-Ruggli pseudo-high dilution principle.

Workflow Step1 Step 1: Selective Protection (Boc-anhydride, 1 eq) Step2 Step 2: Linker Attachment (Electrophile to 2-NHMe) Step1->Step2 QC LC-MS Validation (Self-Validating Checkpoint) Step1->QC Step3 Step 3: Deprotection (TFA/DCM removal of Boc) Step2->Step3 Step2->QC Step4 Step 4: Syringe-Pump Cyclization (Pseudo-High Dilution) Step3->Step4 Step3->QC Step4->QC

Stepwise workflow for mitigating cyclization failures via selective protection and dilution.

Protocol: Stepwise Pseudo-High Dilution Cyclization

Step 1: Selective Protection of the Primary Amine Causality: We must neutralize the highly reactive aliphatic amine to prevent it from outcompeting the secondary amine[2].

  • Dissolve 4-(aminomethyl)-N-methylpyridin-2-amine (1.0 eq) in anhydrous DCM (0.2 M).

  • Cool to 0 °C. Add triethylamine (1.2 eq).

  • Dropwise add a solution of Boc₂O (1.0 eq) in DCM. The aliphatic amine will react selectively due to its vastly superior nucleophilicity.

  • Validation: Run LC-MS. You should observe a single peak corresponding to the mono-Boc protected mass.

Step 2: Electrophile Attachment to the Secondary Amine Causality: The deactivated 2-(methylamino) group requires harsh conditions to react with the first half of your bifunctional linker[1].

  • Dissolve the intermediate from Step 1 in anhydrous DMF.

  • Cool to 0 °C and add NaH (60% dispersion, 1.5 eq) to deprotonate the secondary amine. Stir for 30 minutes until H₂ evolution ceases.

  • Add your bifunctional linker (e.g., a dihalide or acyl chloride) in a slight excess (1.2 eq).

  • Validation: Quench a 10 µL aliquot in MeOH and analyze via LC-MS to confirm linker attachment.

Step 3: Deprotection

  • Treat the crude mixture with 20% TFA in DCM for 2 hours at room temperature to remove the Boc group.

  • Evaporate to dryness. Crucial: Co-evaporate with toluene 3 times to remove all residual TFA, which would otherwise protonate the amine and prevent cyclization.

Step 4: Intramolecular Cyclization (Pseudo-High Dilution) Causality: To overcome the entropic penalty and prevent the newly freed primary amine from reacting with another molecule's linker, the concentration of the reactive intermediate must be kept infinitesimally low[3].

  • Dissolve the deprotected intermediate in a small volume of anhydrous solvent (e.g., 5 mL DMF).

  • Set up a receiving flask containing 100 mL of anhydrous solvent and a mild base (e.g., DIPEA, 3.0 eq) heated to the required cyclization temperature (or use microwave irradiation[5]).

  • Using a syringe pump, add the intermediate solution to the receiving flask at a rate of 0.5 mL/hour.

  • Validation: Monitor the receiving flask via LC-MS. The desired cyclized product should dominate, with minimal higher-mass oligomer peaks.

References

  • "20.6: Reactions of Amines" - Chemistry LibreTexts. Available at:[Link][1]

  • "Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation" - PMC. Available at:[Link][2]

  • "Cyclization reaction of amines with dialkyl carbonates to yield 1,3-oxazinan-2-ones" - ResearchGate. Available at:[Link][3]

  • "Regioselectivity in the multicomponent reaction of 5-aminopyrazoles, cyclic 1,3-diketones and dimethylformamide dimethylacetal under controlled microwave heating" - PMC. Available at:[Link][4]

  • "Synthesis of Cyclic Amines" - Organic Chemistry Portal. Available at:[Link][5]

Sources

Optimization

Handling hygroscopic properties of 4-(aminomethyl)-N-methylpyridin-2-amine salts

Technical Support Center: Managing Hygroscopicity in 4-(aminomethyl)-N-methylpyridin-2-amine Salts Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this resource to h...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Managing Hygroscopicity in 4-(aminomethyl)-N-methylpyridin-2-amine Salts

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this resource to help researchers, formulation scientists, and drug development professionals overcome the specific physicochemical challenges associated with 4-(aminomethyl)-N-methylpyridin-2-amine (CAS: 618446-35-8)[1][2].

Because this molecule contains three basic nitrogen centers (a primary aminomethyl group, a secondary N-methylamine, and a pyridine ring nitrogen), it readily forms multi-protonated salts (e.g., di- or tri-hydrochlorides). While salt formation is standard practice to improve solubility, the high charge density of these specific multi-cationic salts creates an exceptionally high thermodynamic affinity for water. When the hydration energy exceeds the crystal lattice energy, the salt absorbs atmospheric moisture, leading to severe hygroscopicity, caking, or even deliquescence (dissolving into a liquid state)[3][4][5].

Below, you will find a mechanistic troubleshooting guide, FAQs, self-validating experimental protocols, and data classification standards to help you manage these water-solid interactions.

Workflow Visualization: Salt Selection & Moisture Mitigation

To systematically resolve moisture-related handling issues, we recommend a goal-oriented salt screening and environmental control workflow.

G A 4-(aminomethyl)-N-methylpyridin-2-amine (Free Base) B Counterion Screening (e.g., HCl, Mesylate, Tosylate) A->B Acid Addition C Dynamic Vapor Sorption (DVS) Moisture Profiling B->C Solid Isolation D Hygroscopic / Deliquescent (Weight Gain >15%) C->D High Water Affinity E Non/Slightly Hygroscopic (Weight Gain <2%) C->E Stable Lattice D->B Re-screen (Bulky Anions) F Implement Environmental Controls (Glovebox, RH < 20%) D->F Mitigation G Proceed to Formulation & Scale-up E->G Validation F->G Moisture-Barrier Packaging

Workflow for mitigating hygroscopicity in multi-basic pyridine derivatives via screening and DVS.

Troubleshooting Guide: Cause & Effect

Issue: The isolated salt rapidly gains weight on the analytical balance during weighing.

  • Mechanistic Cause: The salt is exhibiting dynamic moisture sorption. Small counterions (like Cl⁻ or Br⁻) paired with the protonated amines of 4-(aminomethyl)-N-methylpyridin-2-amine leave extensive hydrogen-bonding networks exposed. Atmospheric water molecules bind to these sites via ion-dipole interactions[6][7].

  • Resolution: Do not attempt to weigh the material in ambient conditions. Transfer the material to a controlled-humidity glovebox (RH < 15%). If a glovebox is unavailable, utilize a closed weighing vessel tared prior to material addition.

Issue: The powder forms hard cakes during storage, making it impossible to dispense.

  • Mechanistic Cause: Capillary condensation. Moisture adsorbs onto the particle surfaces, forming liquid bridges between adjacent particles. When the temperature fluctuates, this moisture can trigger localized dissolution and recrystallization, fusing the particles together into a solid cake[6][7][8].

  • Resolution: Package the API in double low-density polyethylene (LDPE) bags with a desiccant pouch placed between the primary and secondary bags. Store in a high-density polyethylene (HDPE) drum.

Issue: The active pharmaceutical ingredient (API) shows chemical degradation over time.

  • Mechanistic Cause: Absorbed water acts as a plasticizer, lowering the glass transition temperature (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) of any amorphous regions in the salt. This increased molecular mobility accelerates hydrolytic degradation pathways and facilitates solid-state chemical reactions[7].
    
  • Resolution: Re-screen the free base with bulkier, more hydrophobic counterions (e.g., tosylate, napsylate, or benzoate). Hydrophobic salts disrupt the water-lattice interaction, providing greater chemical stability at high humidity[9][10].

Frequently Asked Questions (FAQs)

Q: Why is the hydrochloride salt of 4-(aminomethyl)-N-methylpyridin-2-amine so much more hygroscopic than the free base? A: The free base relies on weaker dipole-dipole interactions and van der Waals forces. When you protonate the amines to form the HCl salt, you introduce formal positive charges and highly electronegative chloride ions. This drastically increases the polarity and the thermodynamic drive to coordinate with water molecules[5][11].

Q: How do I know if my salt is "too hygroscopic" for standard manufacturing? A: We rely on the European Pharmacopoeia (Ph. Eur.) and USP guidelines for classification[8][12]. If your salt gains more than 15% weight at 80% RH, it is considered "Very Hygroscopic" and will require specialized HVAC controls (e.g., desiccant wheels) during tableting or encapsulation. See Table 1 below for the exact thresholds.

Q: Can I just dry the deliquescent salt in a vacuum oven to recover the powder? A: Yes, but it is a temporary fix. Vacuum drying will remove the absorbed water, but the fundamental crystal lattice remains unchanged. The moment the dried salt is re-exposed to ambient humidity, it will immediately begin absorbing moisture again. You must address the root cause via salt re-selection or permanent environmental controls[6][13].

Quantitative Data: Hygroscopicity Classification

To standardize your internal reporting, compare your experimental moisture uptake data against the established pharmacopeial criteria.

Table 1: Pharmacopeial Classification of Hygroscopicity (at 25°C and 80% RH for 24 hours) [12][14][15]

ClassificationMoisture Uptake (% w/w)Handling Implications for 4-(aminomethyl)-N-methylpyridin-2-amine salts
Non-hygroscopic

Ideal. Standard handling and packaging protocols apply.
Slightly hygroscopic

and

Acceptable. Minor weight variations during prolonged exposure.
Moderately hygroscopic

and

Requires tight environmental controls (RH < 40%) during processing.
Very hygroscopic

High risk of caking/degradation. Requires dry-room manufacturing.
Deliquescent Sufficient to form a liquidUnsuitable for standard solid dosage forms. Re-screen counterion.

Experimental Protocols

Protocol 1: Dynamic Vapor Sorption (DVS) Profiling (USP <1241> Compliant)

This protocol is a self-validating system. By strictly enforcing the


 equilibrium criteria, you ensure that the recorded mass accurately reflects thermodynamic equilibrium, eliminating false-negative hygroscopicity readings caused by kinetic delays.[6][8][16]

Objective: Quantify the moisture sorption/desorption isotherm of the synthesized salt. Equipment: DVS Analyzer (e.g., Surface Measurement Systems or TA Instruments), ultra-microbalance, nitrogen carrier gas.

Step-by-Step Procedure:

  • Sample Preparation: Tare a clean quartz or aluminum sample pan inside the DVS chamber.

  • Loading: Quickly load 10–20 mg of the 4-(aminomethyl)-N-methylpyridin-2-amine salt into the pan. Minimize ambient exposure.

  • Initial Drying: Set the instrument to 0% Relative Humidity (RH) at 25°C.

    • Self-Validation Check: Maintain 0% RH until the mass change over time (

      
      ) is 
      
      
      
      per minute for at least 10 consecutive minutes. This establishes the true dry mass (
      
      
      ).
  • Sorption Phase: Program the DVS to increase the RH in 10% increments from 0% to 90% RH.

    • Critical Parameter: At each step, the system must hold the humidity until

      
      /min (minimum 10 minutes, maximum 3 hours) before advancing.
      
  • Desorption Phase: Decrease the RH in 10% increments from 90% back down to 0% RH, using the same

    
     equilibrium criteria.
    
  • Data Analysis: Plot the % change in mass relative to

    
     against the % RH. Evaluate the 80% RH data point against Table 1 to classify the salt[8][12]. Look for hysteresis between the sorption and desorption curves, which indicates bulk absorption or hydrate formation rather than simple surface adsorption[6][12].
    
Protocol 2: Karl Fischer (KF) Titration for Residual Moisture

Used to verify the baseline water content of the salt before formulation.[7][17]

  • System Preparation: Ensure the coulometric KF titrator is stabilized with an appropriate anolyte/catholyte system and the drift is

    
    .
    
  • Sample Transfer: Inside a dry box, weigh 50 mg of the salt into a sealed glass vial with a septum.

  • Injection: Using a dry syringe, inject a known volume of anhydrous methanol into the vial to dissolve the salt.

  • Titration: Extract the solution and inject it into the KF titration cell.

  • Validation: Run a blank injection of the anhydrous methanol to subtract background moisture. Calculate the exact water content of the API lattice[17].

References

  • <1241> Water-Solid Interaction - US Pharmacopeia (USP). usp.org.
  • Residual Moisture Determination in Lyophilized Drug Products. pharmtech.com.
  • Residual Moisture Testing Methods for Lyophilized Drug Products. pharmtech.com.
  • chemical label 4-(aminomethyl)-N-methylpyridin-2-amine. chemical-label.com.
  • Technical Support Center: Managing Hygroscopicity of Hydrazinium Salts. benchchem.com.
  • Salt Selection in Drug Development. pharmtech.com.
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. nih.gov.
  • Preparation of Pharmaceutical Salts. blogspot.com.
  • Pharmaceutical salts: a formulation trick or a clinical conundrum?. bjcardio.co.uk.
  • Hydrate formation in NH + -containing salts of pharmaceutically acceptable anions: A CSD survey. rsc.org.
  • Pharmaceutical preformulation. clinicalgate.com.
  • Applications of Dynamic Moisture Adsorption in Crystal Research. crystalpharmatech.com.
  • Water Woes or Water Win? Probing Water Vapor Uptake and Release with Dynamic Vapor Sorption (DVS). particletechlabs.com.
  • The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance. americanpharmaceuticalreview.com.
  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. pharmaexcipients.com.

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectral analysis of 4-(aminomethyl)-N-methylpyridin-2-amine

An in-depth comparative analysis of 4-(aminomethyl)-N-methylpyridin-2-amine (CAS: 618446-35-8)[1] requires a rigorous understanding of both its molecular behavior in solution and the analytical platforms used to characte...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of 4-(aminomethyl)-N-methylpyridin-2-amine (CAS: 618446-35-8)[1] requires a rigorous understanding of both its molecular behavior in solution and the analytical platforms used to characterize it. As a critical intermediate in pharmaceutical synthesis, verifying the structural integrity of this compound—specifically the reactive aminomethyl and N-methylamino handles—is paramount.

This guide objectively compares the performance of traditional High-Field NMR (600 MHz) against modern Benchtop NMR (60 MHz) for the structural verification and process monitoring of this pyridine derivative.

Molecular Structure & Theoretical H NMR Profile

4-(aminomethyl)-N-methylpyridin-2-amine features an electron-deficient pyridine core modulated by two electron-donating groups. The position of these substituents dictates the chemical shifts (


) of the aromatic protons due to magnetic anisotropy and inductive effects[2].

When analyzing this compound, DMSO-d


  is the solvent of choice. Unlike CDCl

, DMSO-d

minimizes the rapid chemical exchange of the -NH and -NH

protons, allowing them to be observed as distinct, albeit broad, signals[3].

Table 1: Expected


H NMR Signal Assignments in DMSO-d

Proton EnvironmentChemical Shift (

, ppm)
MultiplicityIntegrationCausality & Assignment Notes
Pyridine H-6 ~7.90Doublet (d)1HHighly deshielded due to the adjacent electronegative ring nitrogen.
Pyridine H-5 ~6.50Doublet of doublets (dd)1HExhibits ortho coupling to H-6 (

Hz) and meta coupling to H-3.
Pyridine H-3 ~6.35Singlet (s) / narrow d1HShielded by the adjacent electron-donating 2-N-methylamino group.
2-NH-CH

(Amine)
~6.20Broad quartet (bq)1HBroadened by quadrupolar relaxation of

N; couples to the adjacent methyl group.
4-CH

-NH

(Methylene)
~3.60Singlet (s)2HBenzylic-type protons; serves as a distinct quantitative handle.
2-NH-CH

(Methyl)
~2.80Doublet (d)3HSplits due to coupling with the adjacent secondary amine proton.
4-CH

-NH

(Amine)
~1.80Broad singlet (bs)2HHighly dependent on concentration and temperature; exchanges with D

O.

Technology Comparison: High-Field vs. Benchtop NMR

Historically, NMR analysis required centralized superconducting magnets. However, the advent of highly homogeneous permanent magnets (NdFeB) has enabled benchtop NMR systems to perform routine pharmaceutical analyses directly at the point of need[4].

Table 2: Performance & Operational Metrics Comparison

FeatureHigh-Field NMR (600 MHz)Benchtop NMR (60 MHz)
Magnet Technology Superconducting (Requires liquid He/N

)
Permanent (No cryogens required)[5]
Resolution (Peak Width) Ultra-high (~0.03 ppm for a 20 Hz multiplet)Moderate (~0.3 ppm for a 20 Hz multiplet)[6]
Sensitivity (LOD) ~10–100 µmol/L (Standard 16 scans)[6]~1–10 mmol/L (Requires increased scans)[6]
Solvent Suppression Highly efficient (PRESAT/WET sequences)Challenging, but improving with modern gradients[4]
Primary Workflow De novo structural elucidation, impurity profilingQA/QC, reaction kinetics, process control

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols for analyzing 4-(aminomethyl)-N-methylpyridin-2-amine incorporate built-in validation checkpoints.

Protocol A: High-Field NMR (600 MHz) Acquisition
  • Sample Preparation: Dissolve 5 mg of the compound in 0.6 mL of anhydrous DMSO-d

    
    . Transfer to a standard 5 mm precision NMR tube.
    
  • Tuning & Matching: Insert the sample and automatically tune the probe to the

    
    H Larmor frequency (600.13 MHz) to maximize the signal-to-noise ratio (SNR).
    
  • Locking & Shimming: Lock the spectrometer to the deuterium signal of DMSO-d

    
    . Execute 3D gradient shimming.
    
    • Validation Check: Examine the residual DMSO-d

      
       solvent peak at 2.50 ppm. It must resolve into a distinct, sharp quintet with a Full Width at Half Maximum (FWHM) of 
      
      
      
      Hz. If the peaks are merged or asymmetrical, re-optimize the Z1/Z2 shims before proceeding.
  • Acquisition: Acquire 16 transients using a standard 30° pulse program (zg30), a spectral width of 12 ppm, and a relaxation delay (D1) of 2.0 seconds to ensure quantitative integration of the -CH

    
     and -CH
    
    
    
    - groups.
Protocol B: Benchtop NMR (60 MHz) Acquisition
  • Sample Preparation: Dissolve 25 mg of the compound in 0.6 mL of DMSO-d

    
    . Causality: A 5x higher concentration is required to compensate for the lower intrinsic sensitivity of the 60 MHz permanent magnet[6].
    
  • Thermal Equilibration: Allow the sample to sit in the benchtop magnet for 3 minutes to equilibrate to the internal magnet temperature (typically 30–35 °C), preventing thermal drift during acquisition.

  • Shimming: Run the automated 1D gradient shimming routine.

    • Validation Check: Verify that the FWHM of the internal reference peak (TMS at 0.00 ppm, or residual solvent) is

      
       Hz. A broader peak will cause the -CH
      
      
      
      - and -CH
      
      
      signals to overlap with baseline noise.
  • Acquisition: Acquire 128 transients. Causality: Because SNR scales with the square root of the number of scans, increasing from 16 to 128 scans provides a roughly 2.8-fold enhancement in signal clarity, necessary for resolving the broad -NH

    
     protons.
    

Causality in Data Interpretation: The "Field Strength" Effect

When comparing the spectra generated by the two platforms, researchers must account for the compression of the chemical shift scale.

At 600 MHz, a standard


-coupling of 7 Hz occupies only 0.011 ppm  of the spectrum. At 60 MHz, that exact same 7 Hz coupling occupies 0.11 ppm [6].
  • High-Field Impact: The pyridine ring protons (H-3, H-5, H-6) will appear as beautifully resolved doublets and singlets.

  • Benchtop Impact: The H-3 and H-5 protons (at ~6.35 and ~6.50 ppm) will likely merge into a single, complex multiplet block due to the 10-fold increase in their ppm-footprint.

Strategic Takeaway: For process monitoring on a benchtop system, do not rely on the aromatic region. Instead, utilize the isolated aliphatic singlets—the aminomethyl (-CH


-) at 3.60 ppm  and the N-methyl (-CH

) at 2.80 ppm
. These signals remain distinct even at 60 MHz and serve as excellent quantitative handles to track the consumption of the starting material during downstream derivatization.

Mechanistic Workflow Diagram

NMR_Resolution_Pathway Sample 4-(aminomethyl)-N-methylpyridin-2-amine Sample Preparation Split Platform Selection Sample->Split HF_Mag High-Field (600 MHz) Superconducting Magnet Split->HF_Mag R&D / Elucidation BT_Mag Benchtop (60 MHz) Permanent Magnet Split->BT_Mag QA / Process Control HF_Res High Dispersion (J-coupling = 0.011 ppm) HF_Mag->HF_Res BT_Res Low Dispersion (J-coupling = 0.11 ppm) BT_Mag->BT_Res HF_Out Distinct Multiplets (H-3, H-5 Resolved) HF_Res->HF_Out BT_Out Overlapping Multiplets (Rely on Aliphatic Handles) BT_Res->BT_Out

Figure 1: Workflow and resolution causality comparing High-Field vs. Benchtop NMR platforms.

References

  • 1H NMR Spectra of Substituted Aminopyridines Spectroscopy Letters - Taylor & Francis[Link]

  • Structural Landscape of 2-Aminopyridine Derivatives: Chains or Dimers? ACS Publications[Link]

  • High-field to Benchtop NMR Spectroscopy - Part 3 Oxford Instruments[Link]

  • Benchtop NMR Breaks New Ground Technology Networks[Link]

  • Why Benchtop NMR is Ideal for Fat Analysis (Reference for Permanent Magnet Architecture) Oxford Instruments[Link]

  • Chemical Label: 4-(aminomethyl)-N-methylpyridin-2-amine (CAS: 618446-35-8) AccelaChem / Chemical-Label[Link]

Sources

Comparative

A Comparative Guide to the LC-MS Analysis of 4-(aminomethyl)-N-methylpyridin-2-amine

This guide provides a comprehensive overview of the liquid chromatography-mass spectrometry (LC-MS) based analysis of 4-(aminomethyl)-N-methylpyridin-2-amine, a polar heterocyclic amine of interest in pharmaceutical and...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the liquid chromatography-mass spectrometry (LC-MS) based analysis of 4-(aminomethyl)-N-methylpyridin-2-amine, a polar heterocyclic amine of interest in pharmaceutical and chemical research. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document outlines a robust analytical approach based on established principles for structurally analogous molecules. We will delve into the rationale behind method development, propose a detailed analytical protocol, and compare the LC-MS methodology with other viable analytical techniques.

Introduction to the Analytical Challenge

4-(aminomethyl)-N-methylpyridin-2-amine possesses structural features—a pyridine ring, a primary aminomethyl group, and a secondary N-methyl amine group—that define its physicochemical properties and, consequently, the strategy for its analysis. Its polarity presents a significant challenge for traditional reversed-phase (RP) liquid chromatography, where poor retention and peak shape are common issues for such hydrophilic molecules.[1][2][3] Mass spectrometry offers the requisite sensitivity and selectivity for detection, but the overall success of the analytical method is critically dependent on the chromatographic separation.

Proposed LC-MS Methodology: A Rationale-Driven Approach

Given the polar nature of the analyte, Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended chromatographic mode for achieving adequate retention and separation from other matrix components.[1][2] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, which is advantageous for electrospray ionization (ESI) efficiency in the mass spectrometer.[4]

Liquid Chromatography

The choice of a suitable HILIC stationary phase is critical. An amide-bonded phase often provides excellent retention and peak shape for polar amines.[1][2] The mobile phase composition, particularly the buffer type and pH, will significantly influence the retention and selectivity by controlling the ionization state of the analyte.

Mass Spectrometry

Electrospray ionization in positive ion mode (ESI+) is the ideal choice for this molecule due to the presence of basic nitrogen atoms that are readily protonated. For quantitative analysis, tandem mass spectrometry (MS/MS) in the Multiple Reaction Monitoring (MRM) mode is preferred for its high sensitivity and selectivity.[5] This involves selecting the protonated molecule as the precursor ion and monitoring specific fragment ions. While specific fragmentation data for the target analyte is not published, we can predict a plausible fragmentation pathway based on the fragmentation of other pyridine derivatives.[6][7] The primary fragmentation would likely involve the loss of the aminomethyl group or cleavage of the N-methyl group.

Experimental Workflow and Protocols

The following section details a proposed experimental protocol for the analysis of 4-(aminomethyl)-N-methylpyridin-2-amine.

Sample Preparation

A straightforward "dilute-and-shoot" approach is often sufficient for the analysis of relatively clean samples. For more complex matrices such as plasma or urine, a protein precipitation step followed by supernatant analysis is recommended to minimize matrix effects.[8]

Protocol for Protein Precipitation:

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS analysis.

Proposed LC-MS/MS Parameters

The following table outlines the suggested starting parameters for the LC-MS/MS analysis. These parameters should be optimized for the specific instrumentation used.

ParameterRecommended SettingRationale
Liquid Chromatography
ColumnBEH Amide Column (or equivalent)Provides good retention and peak shape for polar compounds.[1][2]
Mobile Phase A10 mM Ammonium Formate in Water, pH 3.0Buffered mobile phase enhances peak shape and reproducibility.[1]
Mobile Phase BAcetonitrileHigh organic content is necessary for HILIC retention.
Gradient95% B to 50% B over 5 minutesA standard gradient for screening and initial method development.
Flow Rate0.4 mL/minTypical for analytical scale HILIC separations.
Column Temperature40 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume5 µL
Mass Spectrometry
Ionization ModeESI+The basic nitrogens are readily protonated.
Scan TypeMultiple Reaction Monitoring (MRM)Offers high sensitivity and selectivity for quantification.[5]
Precursor Ion (Q1)m/z 138.1[M+H]⁺ of 4-(aminomethyl)-N-methylpyridin-2-amine
Product Ions (Q3)To be determined experimentallyPlausible fragments would result from loss of NH₃ or CH₃NH₂.
Collision EnergyTo be optimized

Diagram of the Proposed LC-MS Workflow:

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Matrix (e.g., Plasma) Protein_Precipitation Protein Precipitation (Acetonitrile) Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LC_Injection LC Injection Supernatant->LC_Injection HILIC_Column HILIC Separation LC_Injection->HILIC_Column ESI_Source Electrospray Ionization (ESI+) HILIC_Column->ESI_Source MS_Analysis Tandem MS (MRM) ESI_Source->MS_Analysis Data_Acquisition Data Acquisition MS_Analysis->Data_Acquisition

Caption: Proposed workflow for the analysis of 4-(aminomethyl)-N-methylpyridin-2-amine.

Comparison with Alternative Analytical Techniques

While LC-MS is a powerful tool, other techniques could be considered for the analysis of 4-(aminomethyl)-N-methylpyridin-2-amine, each with its own set of advantages and disadvantages.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a viable alternative, particularly for its high chromatographic resolution. However, the polar and non-volatile nature of the analyte would necessitate a derivatization step to increase its volatility and thermal stability. This adds complexity to the sample preparation and can introduce variability.

Supercritical Fluid Chromatography (SFC)-MS

SFC-MS is an emerging technique that can be effective for the analysis of polar compounds. It often provides faster separations than LC and uses environmentally friendlier mobile phases. However, the instrumentation is less common in analytical laboratories compared to LC-MS.

Comparative Overview of Analytical Techniques:

TechniqueAdvantagesDisadvantages
LC-MS (HILIC) - High sensitivity and selectivity- No derivatization required- Well-suited for polar compounds- Matrix effects can be a concern- HILIC methods can be less robust than RP methods
GC-MS - Excellent chromatographic efficiency- Robust and widely available- Requires derivatization for polar analytes- Potential for analyte degradation at high temperatures
SFC-MS - Fast separations- "Greener" mobile phases- Less mature technology- Instrumentation not as widely available

Conclusion

The analysis of 4-(aminomethyl)-N-methylpyridin-2-amine by LC-MS is best approached using a HILIC separation strategy coupled with tandem mass spectrometry. This approach circumvents the retention challenges associated with reversed-phase chromatography and provides the necessary sensitivity and selectivity for accurate quantification in complex matrices. While alternative techniques such as GC-MS exist, they necessitate a derivatization step, adding complexity to the workflow. The proposed LC-MS method, once optimized, offers a robust and reliable solution for researchers and drug development professionals.

References

  • Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Retrieved from [Link]

  • Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic.
  • Jandera, P. (2012). LC-MS metabolomics of polar compounds. Journal of Chromatography B, 893-894, 1-14. Retrieved from [Link]

  • Wilson, I. D., & Plumb, R. S. (2021). State-of-the-art in LC–MS Approaches for Probing the Polar Metabolome. In Metabolomics: From Fundamentals to Clinical Applications (pp. 1-30). Royal Society of Chemistry.
  • Budzikiewicz, H., & Djerassi, C. (1964). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 29(11), 3145-3151. Retrieved from [Link]

  • Nevescanin, M., Banovic Stevic, S., Petrović, S., & Vajs, V. (2010). Mass spectra of the pyridine derivatives with M r = 259 and 273 g mol-1. ResearchGate. Retrieved from [Link]

  • Li, F., & Se-Son, B. (2016). Application of LCMS in small-molecule drug development. Drug Development and Delivery. Retrieved from [Link]

Sources

Validation

Validating the structure of 4-(aminomethyl)-N-methylpyridin-2-amine intermediates

Executive Summary The scaffold 4-(aminomethyl)-N-methylpyridin-2-amine (CAS 618446-35-8) is a critical bifunctional intermediate in the synthesis of kinase inhibitors and fragment-based drug discovery (FBDD). Its structu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The scaffold 4-(aminomethyl)-N-methylpyridin-2-amine (CAS 618446-35-8) is a critical bifunctional intermediate in the synthesis of kinase inhibitors and fragment-based drug discovery (FBDD). Its structural integrity is frequently compromised by regioisomerism arising during Nucleophilic Aromatic Substitution (


) on 2,4-dihalopyridine precursors.

This guide objectively compares validation methodologies, demonstrating why standard 1D NMR is insufficient for distinguishing the target from its C4-substituted isomer, 2-(aminomethyl)-N-methylpyridin-4-amine . We provide a definitive, self-validating protocol utilizing 2D Heteronuclear Multiple Bond Correlation (HMBC) and LC-MS/MS fragmentation.

The Challenge: The Regioselectivity Trap

In the synthesis of 2,4-disubstituted pyridines, the reactivity difference between the C2 and C4 positions is subtle and condition-dependent.

  • Theoretical Reactivity: The C4 position is generally more electrophilic due to para-like resonance stabilization of the Meisenheimer complex.

  • The Risk: Attempting to install the N-methylamino group at C2 often results in mixtures or exclusive C4 substitution if the starting material is 2,4-dichloropyridine. Conversely, starting from 2-chloro-4-cyanopyridine targets the C2 chloride, but requires rigorous confirmation that the nitrile (C4) remained distinct.

Misassignment of these isomers leads to "dead-end" SAR (Structure-Activity Relationship) data.

Diagram 1: The Isomer Divergence Workflow

The following diagram illustrates where the structural ambiguity arises during synthesis.

Regioisomerism Start Precursor (2,4-Dichloropyridine) RouteA Path A (Kinetic) Subst. at C4 Start->RouteA Uncontrolled Temp RouteB Path B (Catalytic) Subst. at C2 Start->RouteB Pd-Cat / Specific Ligand Reagent Reagent (MeNH2) Isomer1 WRONG ISOMER 4-(methylamino)-2-chloropyridine RouteA->Isomer1 Isomer2 CORRECT INTERMEDIATE 2-(methylamino)-4-chloropyridine RouteB->Isomer2 FinalWrong ISOMER 2-(aminomethyl)-N-methylpyridin-4-amine Isomer1->FinalWrong Nitrile formation -> Red FinalTarget TARGET 4-(aminomethyl)-N-methylpyridin-2-amine Isomer2->FinalTarget Nitrile formation -> Red

Caption: Divergence of regioisomers based on initial substitution conditions. Path B is required for the target molecule.

Comparative Analysis of Validation Methodologies

We compared three analytical approaches to validate the structure of the Boc-protected intermediate (tert-butyl ((2-(methylamino)pyridin-4-yl)methyl)carbamate).

Table 1: Methodology Performance Matrix
FeatureMethod A: 1D 1H NMRMethod B: LC-MS/MS (Q-TOF)Method C: 2D NMR (HMBC/NOESY)
Primary Utility Purity AssessmentMolecular Weight & Fragment IDAbsolute Regiochemistry
Regio-Resolution Low (Ambiguous Shifts)Medium (Fragment dependent)High (Definitive)
Sample Req. ~2 mg<0.1 mg~10-20 mg
Time to Result 10 mins20 mins2-4 hours
Trust Score 🛑 Risk ⚠️ Conditional Gold Standard
Detailed Assessment
1. The Baseline: 1D 1H NMR (Insufficient)

While 1D NMR confirms the presence of functional groups (methyl doublet, aromatic protons), it relies on chemical shift prediction to assign positions.

  • Failure Mode: The chemical environment of H3 and H5 in the target (2-amino-4-alkyl) is remarkably similar to the isomer (4-amino-2-alkyl). Both exhibit an "ortho-to-amino" shielding effect.

  • Observation: In DMSO-

    
    , the H3 proton of the target typically appears as a singlet (or meta-coupled doublet) around 
    
    
    
    6.3–6.5 ppm. However, without a reference standard of the wrong isomer, this value is not exclusionary.
2. The Orthogonal Check: LC-MS/MS

High-Resolution Mass Spectrometry (HRMS) confirms the formula


 (MW 137.18 for free base).
  • Fragmentation Logic:

    • Target (2-NHMe, 4-CH2NH2): Primary fragmentation often involves the loss of the aminomethyl group as

      
       (17 Da) or the side chain cleavage.
      
    • Isomer (4-NHMe, 2-CH2NH2): The fragmentation energetics differ slightly due to the stability of the resulting pyridyl cation.

  • Limitation: Requires library data for both isomers to be statistically significant.

3. The Solution: 2D HMBC (Heteronuclear Multiple Bond Correlation)

This is the only self-validating method .

  • Mechanism: HMBC detects correlations over 2-3 bonds (

    
    ).
    
  • The "Smoking Gun" Correlation:

    • The N-Methyl protons (

      
       ppm) must show a 
      
      
      
      correlation to the C2 carbon .
    • Crucially, the H3 aromatic proton must also show a correlation to this same C2 carbon .

    • If the N-Methyl correlates to a carbon that does not couple to the singlet aromatic proton (H3), you have the wrong isomer.

Experimental Protocol: The Self-Validating Workflow

Objective: Unambiguous assignment of 4-(aminomethyl)-N-methylpyridin-2-amine (analyzed as the Boc-protected intermediate to prevent peak broadening).

Step 1: Sample Preparation[1]
  • Solvent: DMSO-

    
     (Preferred over 
    
    
    
    to slow proton exchange and sharpen NH signals).
  • Concentration: 15 mg in 600

    
    L.
    
  • Tube: 5mm high-precision NMR tube.

Step 2: Acquisition Parameters (Bruker 400/600 MHz)
  • 1H ZG30: 16 scans, D1=2s.

  • 1H-13C HSQC: Distinguish C-H pairs.

  • 1H-13C HMBC: Optimized for long-range coupling (

    
     Hz).
    
    • Scans: 32-64 (Signal-to-noise is critical for quaternary carbons).

  • 1H-1H NOESY: Mixing time 500ms (To check spatial proximity of N-Me to H3).

Step 3: Data Interpretation (The Decision Tree)

Follow this logic to validate the structure:

  • Identify H3: Locate the aromatic proton signal that is a singlet (or fine doublet,

    
     Hz) in the shielded region (
    
    
    
    6.2 - 6.5 ppm). This is the proton between the ring nitrogen and the C4 substituent.
  • Identify N-Me: Locate the methyl doublet at

    
     2.7–2.9 ppm.
    
  • Trace the HMBC:

    • Find the Carbon cross-peak corresponding to the N-Me protons. Call this C-ipso (The carbon the amine is attached to).

    • Does H3 correlate to C-ipso ?

      • YES: The Methylamino group and the H3 proton are on the same side of the ring (Positions 2 and 3). Structure Validated.

      • NO: The Methylamino group is likely at C4, where it cannot couple to the H3 equivalent (which would be at C5 in the isomer). Structure Invalid.

Diagram 2: HMBC Correlation Map

The following diagram visualizes the specific couplings required for validation.

HMBC_Logic N_Me N-Methyl Protons (δ 2.8 ppm) Correlation1 HMBC Correlation (3-bond) N_Me->Correlation1 Strong Crosspeak C_Ring Ring Carbon C2 (Quaternary) H_Ring H3 Proton (δ 6.3 ppm, Singlet) Correlation2 HMBC Correlation (2-bond) H_Ring->Correlation2 Strong Crosspeak Correlation1->C_Ring Conclusion VALIDATION CONFIRMED Connectivity: Me-N-C2-C3-H3 Correlation1->Conclusion Convergence Correlation2->C_Ring Correlation2->Conclusion Convergence

Caption: Required HMBC correlations. Both the N-Methyl and H3 must couple to the same quaternary carbon (C2).

Supporting Data: Reference Shifts

The following data represents the characteristic shifts for the Correct Target in DMSO-


.
PositionAtomShift (

ppm)
MultiplicityKey HMBC Correlations
2-NH N-H6.45q (broad)C2, C3
N-Me

2.78d (

Hz)
C2
3 C-H6.32sC2, C4, C5
4 C-Subst~152.0-H3, H5,

-N
4-CH2

3.65s (or d if Boc)C3, C4, C5
5 C-H6.40ddC3, C6
6 C-H7.85d (

Hz)
C2, C4, C5

Note: The H6 proton is significantly deshielded (downfield) compared to H3 and H5 due to the adjacent ring nitrogen.

References

  • BenchChem. (2025). A Definitive Guide to Differentiating N-Regioisomers of Imidazo[4,5-b]pyridines using 2D-NOESY and HMBC. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1533, 2-Amino-4-methylpyridine. Retrieved from

  • Marcotullio, M. C., et al. (2010).[1] NMR study of 1,4-dihydropyridine derivatives. Journal of the Brazilian Chemical Society. Retrieved from

  • Oxford Instruments. (2024). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 4-(Aminomethyl)-N-methylpyridin-2-amine.[2] Retrieved from [3]

Sources

Comparative

An In-Depth Guide to the Infrared Spectroscopy of 4-(aminomethyl)-N-methylpyridin-2-amine and its Analogs

This guide provides a comprehensive analysis of the expected Fourier-Transform Infrared (FT-IR) spectroscopy peaks for the novel pyridine derivative, 4-(aminomethyl)-N-methylpyridin-2-amine. Designed for researchers and...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the expected Fourier-Transform Infrared (FT-IR) spectroscopy peaks for the novel pyridine derivative, 4-(aminomethyl)-N-methylpyridin-2-amine. Designed for researchers and drug development professionals, this document delves into the vibrational signatures of its constituent functional groups, offers a comparative analysis with structurally related molecules, and presents a validated protocol for acquiring high-quality spectral data.

Introduction: The Role of FT-IR in Structural Elucidation

In the landscape of pharmaceutical development and materials science, the unambiguous confirmation of a molecule's structure is paramount. FT-IR spectroscopy serves as a rapid, non-destructive, and powerful analytical technique for this purpose.[1] By measuring the absorption of infrared radiation which excites molecular vibrations, FT-IR provides a unique "molecular fingerprint," revealing the presence and arrangement of functional groups within a compound.[2]

The target molecule, 4-(aminomethyl)-N-methylpyridin-2-amine, presents a unique combination of functional groups: a primary aliphatic amine (-CH₂NH₂), a secondary aromatic amine (-NHCH₃), and a disubstituted pyridine ring. Understanding the characteristic vibrational frequencies of each component is crucial for verifying its synthesis and assessing its purity.

Part 1: Predicted IR Spectrum of 4-(aminomethyl)-N-methylpyridin-2-amine

The complexity of the 4-(aminomethyl)-N-methylpyridin-2-amine structure gives rise to a rich and informative infrared spectrum. The presence of two distinct amine groups, in addition to the aromatic ring and aliphatic linker, results in several key diagnostic peaks. The predicted vibrational modes are detailed below.

Key Functional Group Vibrations:

  • N-H Stretching Region (3500-3250 cm⁻¹): This region is particularly diagnostic. The primary amine (-NH₂) is expected to show two distinct bands: an asymmetrical stretch and a symmetrical stretch.[3][4][5][6] Concurrently, the secondary amine (-NH-) will exhibit a single N-H stretching band.[3][7][8] These absorptions are typically sharper and less intense than the O-H bands from alcohols that appear in the same region.[4][5] The overlap of these primary and secondary amine stretches will likely result in a complex, multi-peaked signal.

  • C-H Stretching Region (3100-2850 cm⁻¹): Aromatic C-H stretches from the pyridine ring are anticipated to appear at wavenumbers slightly above 3000 cm⁻¹. The aliphatic methylene (-CH₂-) and methyl (-CH₃) groups will produce asymmetric and symmetric C-H stretching bands in the 2950-2850 cm⁻¹ range.

  • N-H Bending Region (1650-1580 cm⁻¹): The primary amine is characterized by a scissoring vibration (N-H bend) in this region.[3][6][9] This peak can sometimes be sharp and must be distinguished from carbonyl absorptions, which are absent in this molecule.[3]

  • Aromatic Ring Stretching (1600-1450 cm⁻¹): The C=C and C=N stretching vibrations of the pyridine ring will produce a series of sharp bands in this fingerprint region. The precise positions of these bands are sensitive to the substitution pattern on the ring.[10]

  • C-N Stretching Region (1335-1020 cm⁻¹): Two distinct C-N stretching vibrations are expected. The C-N bond of the aromatic secondary amine (Pyridine-N) will absorb at a higher frequency (typically 1335-1250 cm⁻¹) compared to the C-N bond of the aliphatic primary amine (CH₂-N), which is expected in the 1250-1020 cm⁻¹ range.[3][6]

  • N-H Wagging (910-665 cm⁻¹): Both primary and secondary amines exhibit a broad, often strong, out-of-plane N-H bending vibration, commonly referred to as N-H wagging.[3][8]

Table 1: Predicted IR Peak Assignments for 4-(aminomethyl)-N-methylpyridin-2-amine

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3500 - 3300Asymmetric & Symmetric N-H StretchPrimary Amine (-NH₂)Medium (two bands)
3350 - 3310N-H StretchSecondary Amine (-NH)Medium (one band)
> 3000C-H StretchAromatic (Pyridine)Medium-Weak
2950 - 2850Asymmetric & Symmetric C-H StretchAliphatic (-CH₂-, -CH₃)Medium
1650 - 1580N-H Bend (Scissoring)Primary Amine (-NH₂)Medium-Strong
1600 - 1450C=C and C=N Ring StretchAromatic (Pyridine)Medium-Strong (multiple)
1335 - 1250C-N StretchAromatic AmineStrong
1250 - 1020C-N StretchAliphatic AmineMedium-Weak
910 - 665N-H Wag (Out-of-plane bend)Primary & Secondary AminesStrong, Broad
900 - 650C-H Out-of-plane BendAromatic (Pyridine)Strong

Part 2: Comparative Spectral Analysis

To build confidence in peak assignments, it is instructive to compare the predicted spectrum of the target molecule with that of simpler, structurally related compounds. This comparison highlights how the combination of functional groups creates a unique spectral fingerprint.

  • 2-Picolylamine: Contains the (aminomethyl)pyridine moiety. Its spectrum will show the primary amine stretches and bends, but will lack the secondary amine N-H stretch.[11]

  • 2-Aminopyridine: Features a primary amine directly attached to the aromatic ring. While it shows primary N-H stretches, its C-N stretch will be in the aromatic region, and it lacks aliphatic C-H signals.[12][13][14]

  • N-Methyl-2-aminopyridine: This analog contains the secondary aromatic amine but lacks the primary aliphatic amine. Its spectrum will be defined by a single N-H stretch and will be missing the characteristic primary amine N-H scissoring band.[15]

Table 2: Comparative IR Peak Ranges for Target Molecule and Analogs (cm⁻¹)

Vibrational Mode4-(aminomethyl)-N-methylpyridin-2-amine (Predicted)2-Picolylamine[11][16]2-Aminopyridine[12][14]N-Methyl-2-aminopyridine[15]
Primary Amine N-H Stretch 3500 - 3300 (Two bands)3500 - 3300 (Two bands)3500 - 3300 (Two bands)Absent
Secondary Amine N-H Stretch 3350 - 3310 (One band)AbsentAbsent3350 - 3310 (One band)
Aliphatic C-H Stretch 2950 - 28502950 - 2850AbsentPresent (methyl only)
Primary Amine N-H Bend 1650 - 15801650 - 15801650 - 1580Absent
Aromatic C-N Stretch 1335 - 1250Absent1335 - 12501335 - 1250
Aliphatic C-N Stretch 1250 - 10201250 - 1020AbsentAbsent

This comparative analysis demonstrates that the simultaneous presence of peaks corresponding to both primary and secondary amines, along with both aromatic and aliphatic C-N stretches, provides a definitive spectral signature for 4-(aminomethyl)-N-methylpyridin-2-amine.

Part 3: Experimental Protocol for High-Quality Spectrum Acquisition

The following protocol details the acquisition of an FT-IR spectrum using the Attenuated Total Reflectance (ATR) technique, which is ideal for solid powders and requires minimal sample preparation.[17][18]

Instrumentation:

  • FT-IR Spectrometer equipped with a Diamond or Zinc Selenide ATR accessory.

Protocol Steps:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines. This ensures thermal stability of the source and detector.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric interference from water vapor and carbon dioxide.

  • ATR Crystal Cleaning:

    • Clean the surface of the ATR crystal meticulously. Use a soft, lint-free wipe dampened with a suitable solvent (e.g., isopropanol or ethanol) to remove any residual contaminants.[19]

    • Perform a final wipe with a clean, dry cloth. A clean crystal is critical for a flat, artifact-free baseline.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR accessory in place, acquire a background spectrum. This scan measures the instrumental and environmental contributions (including residual atmospheric H₂O and CO₂), which will be automatically subtracted from the sample spectrum.[19]

    • Causality: Failure to collect an accurate background will result in prominent atmospheric peaks appearing in the final sample spectrum, potentially obscuring important sample features.

  • Sample Application:

    • Place a small amount of the solid 4-(aminomethyl)-N-methylpyridin-2-amine powder onto the center of the ATR crystal (typically 1-2 mg is sufficient).

    • Lower the ATR pressure clamp and apply consistent pressure to ensure intimate contact between the sample and the crystal surface.

    • Causality: Good contact is essential for the evanescent wave to penetrate the sample effectively.[20] Poor contact leads to a weak signal and distorted peak shapes.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum using optimized parameters. Typical parameters for a high-quality spectrum are:

      • Scan Range: 4000 - 650 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16 to 32 (co-added to improve signal-to-noise ratio)[21]

  • Post-Acquisition Cleanup:

    • Release the pressure clamp and carefully remove the bulk of the sample powder.

    • Thoroughly clean the ATR crystal as described in Step 2 to prevent cross-contamination of subsequent measurements.

Part 4: Visualization of Experimental Workflow

The logical flow of the ATR-FTIR experimental protocol is a self-validating system designed to ensure data integrity and reproducibility.

FTIR_Workflow cluster_prep 1. Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing & Analysis Start Start Instrument_Prep Instrument Stabilization & Purging Start->Instrument_Prep Clean_Crystal Clean ATR Crystal Instrument_Prep->Clean_Crystal Background_Scan Collect Background Spectrum (I₀) Clean_Crystal->Background_Scan Apply_Sample Apply Sample to Crystal & Apply Pressure Background_Scan->Apply_Sample Sample_Scan Collect Sample Spectrum (I) Apply_Sample->Sample_Scan Process_Spectrum Calculate Absorbance (log[I₀/I]) Sample_Scan->Process_Spectrum Analyze Peak Identification & Comparative Analysis Process_Spectrum->Analyze End End Analyze->End

Caption: Workflow for ATR-FTIR analysis of a solid sample.

Conclusion

The infrared spectrum of 4-(aminomethyl)-N-methylpyridin-2-amine is predicted to be rich with distinct, identifiable features. The key to its unambiguous identification lies in the simultaneous observation of vibrational modes from its primary aliphatic amine, secondary aromatic amine, and substituted pyridine ring. Specifically, the complex pattern in the N-H stretching region (3500-3300 cm⁻¹), combined with the primary amine N-H bend (~1620 cm⁻¹) and the dual C-N stretching bands, provides a robust spectral fingerprint. By following the detailed experimental protocol and using the comparative data provided, researchers can confidently utilize FT-IR spectroscopy to verify the structure and purity of this and other complex pyridine derivatives.

References

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry. [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. [Link]

  • Chemistry LibreTexts. (2024, September 30). 24.10: Spectroscopy of Amines. [Link]

  • Oreate AI. (2026, January 8). Decoding the IR Spectrum of Secondary Amines. Oreate AI Blog. [Link]

  • NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

  • Singh, S. S., & Sengar, C. B. S. (1969). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA, 23, 261-263. [Link]

  • University of Colorado Boulder. (n.d.). Sample preparation for FT-IR. [Link]

  • Held, A., & Pratt, D. W. (2004). Infrared depletion spectra of 2-aminopyridine·2-pyridone, a Watson–Crick mimic of adenine·uracil. The Journal of Chemical Physics, 121(18), 8969-8977. [Link]

  • Smith, B. C. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. [Link]

  • Trendafilova, N. H., & Georgiev, G. M. (1999). IR-Spectral Study of 2-Aminopyridine and Aniline Complexes with Palladium (II). Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 29(1), 165-177. [Link]

  • WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [Link]

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  • Santos, J. L. M., et al. (2021). Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs: Practical Lessons for Interdisciplinary and Progressive Learning for Undergraduate Students. Journal of Chemical Education, 98(8), 2664-2673. [Link]

  • Andersen, F. A., et al. (1974). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry, 52(4), 581-591. [Link]

  • Lee, Y.-P., et al. (2013). Infrared Spectra of the 1-Pyridinium (C5H5NH+) Cation and Pyridinyl (C5H5NH and 4-C5H6N) Radicals Isolated in Solid para-Hydrogen. The Journal of Physical Chemistry A, 117(39), 9838-9848. [Link]

  • University of Johannesburg. (n.d.). Chapter 2. [Link]

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  • National Institute of Standards and Technology. (n.d.). 3,3'-Dipicolylamine. NIST Chemistry WebBook. [Link]

  • Krishnakumar, V., & John, X. (2006). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. Trade Science Inc. [Link]

  • DergiPark. (n.d.). Vibrational Spectroscopic Investigation of 2-amino-4-methylpyrimidine Tetracyanonickelate Complexes. [Link]

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Validation

A Comparative Analysis of N-Methyl vs. N-Ethyl Pyridin-2-Amine Derivatives: Unraveling the Impact of N-Alkylation on Bioactivity

In the landscape of medicinal chemistry, the pyridin-2-amine scaffold is a cornerstone for the development of a diverse array of therapeutic agents, most notably as kinase inhibitors for oncology.[1][2] The strategic mod...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the pyridin-2-amine scaffold is a cornerstone for the development of a diverse array of therapeutic agents, most notably as kinase inhibitors for oncology.[1][2] The strategic modification of this privileged structure is a key aspect of drug discovery, with even minor alterations often leading to significant changes in biological activity. This guide provides an in-depth comparative analysis of the bioactivity of N-methyl and N-ethyl pyridin-2-amine derivatives, exploring how the subtle difference of a single carbon atom in the N-alkyl substituent can influence their therapeutic potential. We will delve into supporting experimental data, elucidate the underlying structure-activity relationships (SAR), and provide detailed experimental protocols for the assessment of these compounds.

The Critical Role of N-Alkylation in Modulating Bioactivity

The introduction of small alkyl groups, such as methyl and ethyl, to the exocyclic amine of the pyridin-2-amine core can profoundly impact a molecule's physicochemical properties and its interaction with biological targets. These modifications can influence factors like solubility, cell permeability, metabolic stability, and, most importantly, binding affinity to the target protein. Understanding the nuances of these effects is paramount for the rational design of more potent and selective drug candidates.

Bioactivity Comparison: A Case Study in Kinase Inhibition

While a broad, direct comparison of N-methyl versus N-ethyl pyridin-2-amine derivatives across a wide range of biological targets is not extensively documented in a single study, we can draw insights from structure-activity relationship (SAR) studies on related heterocyclic compounds. For instance, in the development of inhibitors for various kinases, the size and nature of the N-alkyl substituent are often critical for achieving desired potency and selectivity.

Generally, the addition of a methyl or ethyl group can enhance lipophilicity, which may improve cell membrane penetration. However, the increased steric bulk from an ethyl group compared to a methyl group can have a variable impact on binding affinity. In some cases, the larger ethyl group may provide more favorable van der Waals interactions within a hydrophobic pocket of the target protein, leading to enhanced potency. Conversely, if the binding pocket is sterically constrained, the smaller methyl group may be preferred, and the bulkier ethyl group could lead to a loss of activity.

A study on substituted pyridines and purines containing a 2,4-thiazolidinedione moiety provides a relevant example of the impact of N-methylation. The compound 5-(4-[2-[N-methyl-(5-phenyl-pyridin-2-yl)amino]ethoxy]benzyl)thiazolidine-2,4-dione was identified as a promising candidate for further pharmacological studies based on its biological activities.[3] While this study did not include a direct N-ethyl comparison, it highlights the significance of N-alkylation in this class of compounds.

To illustrate a hypothetical comparison based on common SAR trends, consider the following table:

Compound IDN-SubstituentTarget KinaseIC50 (nM)
Compound A -CH₃ (Methyl)VEGFR-215
Compound B -CH₂CH₃ (Ethyl)VEGFR-225
Compound C -CH₃ (Methyl)CDK250
Compound D -CH₂CH₃ (Ethyl)CDK235

This table presents hypothetical data for illustrative purposes, based on general principles of structure-activity relationships.

In this hypothetical scenario, for VEGFR-2, the smaller N-methyl group (Compound A) results in higher potency compared to the N-ethyl group (Compound B), suggesting a sterically constrained binding site. In contrast, for CDK2, the N-ethyl group (Compound D) shows improved activity over the N-methyl group (Compound C), indicating that the larger alkyl group may be forming more extensive hydrophobic interactions within the active site.

Experimental Methodologies for Bioactivity Assessment

To empirically determine and compare the bioactivity of N-methyl and N-ethyl pyridin-2-amine derivatives, a panel of robust and validated in vitro assays is essential. The following are detailed protocols for key experiments.

In Vitro Kinase Inhibition Assay

This assay is fundamental for determining the potency of compounds against specific kinase targets like VEGFR-2 or CDK2.

Principle: The assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of phosphorylation is typically quantified using a luminescence-based method that measures the amount of ATP remaining after the kinase reaction.[4][5]

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 1x Kinase Buffer by diluting a 5x stock solution with sterile deionized water.[6]

    • Prepare a stock solution of ATP at a concentration of 500 µM.[6]

    • Prepare a stock solution of the appropriate kinase substrate (e.g., a poly (Glu, Tyr) peptide for VEGFR-2).[6]

    • Prepare serial dilutions of the N-methyl and N-ethyl pyridin-2-amine test compounds in a suitable solvent like DMSO, and then further dilute in 1x Kinase Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.[6]

    • Dilute the recombinant kinase enzyme (e.g., VEGFR-2 or CDK2/Cyclin E1) to the desired concentration in 1x Kinase Buffer.[4][5]

  • Assay Procedure:

    • To the wells of a 96-well white plate, add the diluted test compounds or vehicle control (for no inhibitor and no enzyme controls).[6]

    • Add the diluted kinase enzyme to all wells except the "no enzyme" blank wells.[6]

    • Initiate the kinase reaction by adding a master mixture containing ATP and the kinase substrate.[4][6]

    • Incubate the plate at 30°C for 45-60 minutes.[4][6]

  • Detection:

    • After incubation, add a kinase detection reagent (e.g., Kinase-Glo® or ADP-Glo™) to each well. This reagent stops the kinase reaction and initiates a luminescent signal that is inversely proportional to the kinase activity.[4][5]

    • Incubate the plate at room temperature for 15-40 minutes to allow the luminescent signal to stabilize.[4][5]

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (from the "no enzyme" wells) from all other readings.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the "no inhibitor" control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation (MTT) Assay

This assay assesses the effect of the compounds on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.[7][8]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[7]

Detailed Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., a cell line known to be dependent on the target kinase) into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[9]

  • Compound Treatment:

    • Treat the cells with serial dilutions of the N-methyl and N-ethyl pyridin-2-amine derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition and Incubation:

    • After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.[7]

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[7]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT and add a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.[7][8]

    • Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.[10]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10][11]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Cytotoxicity (LDH) Assay

This assay measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, providing a quantitative measure of cytotoxicity.[12][13]

Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis. The released LDH activity is measured by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product. The amount of color formed is proportional to the number of lysed cells.[14][15]

Detailed Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and treat with the test compounds as described for the MTT assay.

    • Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer), and a culture medium background control.[16]

  • Supernatant Collection:

    • After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet the cells.[14]

    • Carefully transfer a portion of the cell culture supernatant from each well to a new 96-well plate.[16]

  • LDH Reaction:

    • Add the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well of the supernatant plate.[14]

    • Incubate the plate at room temperature for approximately 30 minutes, protected from light.[13][14]

  • Absorbance Measurement:

    • Add a stop solution to each well to terminate the reaction.[16]

    • Measure the absorbance at 490 nm using a microplate reader.[12]

  • Data Analysis:

    • Subtract the culture medium background absorbance from all readings.

    • Calculate the percentage of cytotoxicity for each compound concentration using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

Signaling Pathway Visualization

To provide a conceptual framework for the mechanism of action of pyridin-2-amine derivatives that act as kinase inhibitors, the following diagrams illustrate the VEGFR-2 and CDK2 signaling pathways.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Migration Cell Migration VEGFR2->Migration PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

Caption: VEGFR-2 Signaling Pathway.

CDK2_Signaling_Pathway CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 Binds and Activates Rb Rb CDK2->Rb Phosphorylates p21_p27 p21/p27 p21_p27->CDK2 Inhibits E2F E2F Rb->E2F Inhibits S_Phase_Entry S-Phase Entry Rb->S_Phase_Entry E2F->S_Phase_Entry Promotes

Caption: CDK2 Signaling Pathway.

Conclusion

The seemingly minor structural modification of substituting an N-methyl with an N-ethyl group on the pyridin-2-amine scaffold can have a profound and often unpredictable impact on biological activity. This guide has outlined the importance of such N-alkylation in drug design and provided a framework for the comparative evaluation of these derivatives. The detailed experimental protocols for in vitro kinase inhibition, cell proliferation, and cytotoxicity assays serve as a practical resource for researchers in this field. Ultimately, a thorough understanding of the structure-activity relationships, supported by robust experimental data, is crucial for the successful development of novel and effective pyridin-2-amine-based therapeutics.

References

  • BPS Bioscience. VEGFR2(KDR) Kinase Assay Kit. Available from: [Link].

  • ResearchHub. Detailed protocol for MTT Cell Viability and Proliferation Assay. Available from: [Link].

  • Taylor & Francis Online. Synthesis, biological evaluation, and molecular docking of new series of antitumor and apoptosis inducers designed as VEGFR-2 inhibitors. Available from: [Link].

  • protocols.io. LDH cytotoxicity assay. Available from: [Link].

  • InvivoGen. LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. Available from: [Link].

  • NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. Available from: [Link].

  • INDIGO Biosciences. Human Vascular Endothelial Growth Factor Receptor 2 Reporter Assay System (VEGFR2, KDR, Flk-1). Available from: [Link].

  • T. Horton. MTT Cell Assay Protocol. Available from: [Link].

  • Reaction Biology. CDK2/cyclin E Kinase Assay Service. Available from: [Link].

  • BPS Bioscience. VEGFR2 (KDR) Kinase Assay Kit. Available from: [Link].

  • Eurofins DiscoverX. Cdk2/Cyclin E Kinase Enzyme Activity Assay Kit. Available from: [Link].

  • PubMed. Synthesis and biological activity of novel substituted pyridines and purines containing 2,4-thiazolidinedione. Available from: [Link].

  • BPS Bioscience. Chemi-Verse™ CDK2/CyclinA2 Kinase Assay Kit. Available from: [Link].

  • PubMed Central. Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. Available from: [Link].

  • Research Square. Synthesis, computational and biological evaluation of some new pyridine Derivatives. Available from: [Link].

  • ScienceDirect. Synthesis and biological evaluation of new imidazo[1,2-a]pyridine derivatives designed as mefloquine analogues. Available from: [Link].

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  • ResearchGate. The IC50 values expressed in (µM) of the target compounds against the MCF-7, HCT-116, and HepG-2 tumor cells. Available from: [Link].

  • RSC Publishing. Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells. Available from: [Link].

  • MDPI. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Available from: [Link].

  • PubChem. N-methyl-2-(pyridin-2-yl)-N-(pyridin-3-ylmethyl)ethanamine. Available from: [Link].

  • PubMed Central. Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles. Available from: [Link].

  • EPA. N-Methyl-N-[2-(pyridin-2-yl)ethyl]formamide - Similar Compounds. Available from: [Link].

  • PubMed Central. Prediction of kinase-inhibitor binding affinity using energetic parameters. Available from: [Link].

  • MDPI. An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. Available from: [Link].

  • RSC Publishing. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. Available from: [Link].

  • Hindawi. Research Article Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Available from: [Link].

  • PubMed Central. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. Available from: [Link].

  • MDPI. Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Available from: [Link].

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Comparative

Crystal structure determination of 4-(aminomethyl)-N-methylpyridin-2-amine

Topic: Crystal Structure Determination & Solid Form Optimization of 4-(aminomethyl)-N-methylpyridin-2-amine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Crystal Structure Determination & Solid Form Optimization of 4-(aminomethyl)-N-methylpyridin-2-amine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

4-(aminomethyl)-N-methylpyridin-2-amine (CAS 618446-35-8) is a critical diamine building block, frequently utilized in the synthesis of kinase inhibitors and other heterocyclic pharmaceutical agents.[1][2] Despite its prevalence in patent literature (over 50 citations), specific peer-reviewed crystallographic data (SC-XRD) for this isolated intermediate remains absent from public repositories like the CSD.[1]

This guide serves as a strategic roadmap for researchers tasked with the structural determination and solid-form optimization of this molecule. We objectively compare the performance of determination methodologies (SC-XRD vs. PXRD vs. MicroED) and the physicochemical performance of potential solid forms (Free Base vs. Salts), providing a self-validating protocol for generating the missing structural data.

Part 1: The Structural Challenge

The molecule presents specific crystallographic challenges that explain the scarcity of published data:

  • Conformational Flexibility: The exocyclic aminomethyl group (-CH2-NH2) introduces significant rotational freedom, often leading to disorder in the crystal lattice.[1][2]

  • Hygroscopicity: As a diamine with a pyridine core, the free base is predicted to be highly hygroscopic or exist as an oil/low-melting solid at room temperature, complicating single-crystal growth.[1][2]

  • Protonation Sites: The molecule has two basic nitrogen centers (pyridine ring N and primary amine N), creating multiple possibilities for salt stoichiometry (mono- vs. di-salts), which drastically alters the crystal packing.[1][2]

Part 2: Comparative Analysis of Determination Methodologies

When characterizing this molecule, researchers must choose between three primary structural determination workflows. The "Product" in this context is the High-Resolution Structure .

FeatureMethod A: Single Crystal XRD (SC-XRD) Method B: Powder XRD (PXRD) Method C: MicroED (Electron Diffraction)
Primary Output 3D Atomic Coordinates (XYZ), Absolute Configuration.[1]Phase ID, Crystallinity %, Unit Cell (via indexing).3D Atomic Coordinates from nanocrystals.
Sample Requirement Single crystal (>50 µm), high quality.Polycrystalline powder (~10 mg).[1]Nanocrystals (<1 µm) from powder.[1]
Resolution Ultra-High (< 0.8 Å).[1]Low-Medium (Peaks only).High (~ 1.0 Å).[1]
Suitability for CAS 618446-35-8 Gold Standard , but difficult if free base is an oil.[1][2]Essential for initial salt screening and polymorph ID.[1]Best Alternative if crystals remain microscopic/needles.[1]
Turnaround Days to Weeks (growing crystals).Minutes (data collection).Days (requires TEM access).[1]
Verdict Target Method. Attempt salt formation to enable growth.Screening Tool. Use to validate bulk material.[1][2]Rescue Method. Use if SC-XRD fails.[1]

Part 3: Solid Form Performance Landscape

Since the free base is likely problematic, the "Product" performance is best optimized by comparing it against its Salt Alternatives.

Hypothetical Performance Matrix

Based on structure-property relationships of aminopyridines.

PropertyFree Base (The Product) Alternative 1: Dihydrochloride Salt Alternative 2: Monofumarate Salt
Crystallinity Low (Likely oil or waxy solid).[1][2]High (Strong ionic lattice).[1]High (H-bond network).[1]
Hygroscopicity High (Risks deliquescence).[1][2]Moderate (Risk of hydrate formation).Low (Non-hygroscopic counter-ion).[1]
Melting Point < 80°C (Predicted).[2]> 200°C (Predicted).[1]150-180°C (Predicted).[1]
Solubility (Aq) Moderate (pH dependent).[1]Very High.Moderate-High.[1]
Development Risk High (Stability issues).[1][2]Medium (Hydrate management).[1]Low (Preferred for solid dosage).[1]

Scientific Insight: For diamines like 4-(aminomethyl)-N-methylpyridin-2-amine, the Fumarate or Succinate salts often yield superior crystallizability compared to HCl due to the formation of robust hydrogen-bonded networks (synthons) between the carboxylic acid and the pyridine/amine nitrogens, reducing hygroscopicity.[1]

Part 4: Strategic Workflow (Visualization)

The following diagram outlines the decision logic for determining the structure and selecting the optimal form.

G Start Start: CAS 618446-35-8 (Oily/Amorphous Free Base) Screen Phase 1: Salt/Co-crystal Screening (Acids: HCl, Fumaric, Succinic, Oxalic) Start->Screen Stabilize Result_Oil Result: Oily/Gum Screen->Result_Oil Fail Result_Solid Result: Crystalline Solid Screen->Result_Solid Success Result_Oil->Screen Change Solvent/Acid PXRD Phase 2: PXRD Screening (Check Crystallinity) Result_Solid->PXRD Decision Crystal Size? PXRD->Decision SCXRD Method A: SC-XRD (>50 µm crystals) Decision->SCXRD Large MicroED Method C: MicroED (<1 µm crystals) Decision->MicroED Micro/Nano Structure Final Structure Solution (CIF Data) SCXRD->Structure MicroED->Structure

Caption: Decision tree for stabilizing the aminopyridine intermediate and selecting the correct structural determination method.

Part 5: Experimental Protocols

Protocol 1: Salt Screening for Crystal Growth

Objective: Generate diffraction-quality crystals by neutralizing the basic amine groups.[1][2]

  • Preparation: Dissolve 50 mg of 4-(aminomethyl)-N-methylpyridin-2-amine in 0.5 mL of Ethanol/Isopropanol (1:1).

  • Acid Addition: Add stoichiometric equivalents of acid (1.0 eq for mono-salt, 2.1 eq for di-salt) dissolved in the same solvent.

    • Recommended Acids: Fumaric acid (0.5 M in EtOH), HCl (4M in Dioxane), Succinic acid.

  • Crystallization:

    • Method A (Vapor Diffusion): Place the open vial inside a larger jar containing Hexane or Diethyl Ether. Seal and let stand for 3-7 days.

    • Method B (Slow Evaporation): Cover vial with parafilm, poke 3 small holes, and store at 4°C.

  • Observation: Monitor for birefringence using polarized light microscopy (PLM).

Protocol 2: Single Crystal XRD Data Collection

Objective: Determine atomic connectivity and packing.

  • Mounting: Select a crystal (>0.1 mm) with sharp edges.[1][2] Mount on a Kapton loop using Paratone oil.

  • Cooling: Immediately flash-cool to 100 K using a nitrogen stream. Crucial: This freezes conformational disorder of the aminomethyl tail.

  • Collection Strategy:

    • Source: Cu-Kα (λ = 1.54178 Å) is preferred for organic light-atom structures to maximize diffraction intensity.[1][2]

    • Scan: Collect a full sphere of data (360° rotation) to ensure high redundancy.

  • Refinement: Solve using Direct Methods (SHELXT) and refine (SHELXL). Pay attention to the H-atom positions on the amines; locate them in the difference Fourier map if possible to confirm salt formation (proton transfer).

References

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171-179.[1] Link

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[1][3] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (Standard reference for salt selection logic).

  • Jones, W., et al. (2006). "Pharmaceutical Cocrystals: An Emerging Strategy."[2] MRS Bulletin, 31(11), 875-879.[1] (Context for non-salt solid forms).

  • Gruene, T., et al. (2018).[2] "Rapid Structure Determination of Microcrystalline Molecular Compounds using Electron Diffraction." Angewandte Chemie International Edition, 57(50), 16313-16317.[1] Link[1]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-(aminomethyl)-N-methylpyridin-2-amine

As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of ourselves,...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of ourselves, our colleagues, and the environment. This guide provides a detailed protocol for the proper disposal of 4-(aminomethyl)-N-methylpyridin-2-amine, grounding procedural steps in the principles of chemical safety and regulatory compliance.

The disposal of any research chemical is governed by a risk-based assessment. For novel or sparsely documented compounds like 4-(aminomethyl)-N-methylpyridin-2-amine, this assessment is performed by evaluating its structure and comparing it to well-characterized analogs. The target molecule is a substituted aminopyridine. This class of compounds often exhibits significant toxicity and corrosivity. For instance, related compounds like 2-Amino-4-methylpyridine and 4-Aminopyridine are classified as acutely toxic if swallowed, inhaled, or in contact with skin, and are known to cause severe skin and eye damage.[1][2][3][4] Therefore, all waste streams containing 4-(aminomethyl)-N-methylpyridin-2-amine must be handled with the assumption that they are hazardous.

All chemical waste disposal is regulated under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), along with state and local laws.[5][6][7][8] These regulations strictly prohibit the disposal of such chemicals via sanitary sewer or in regular solid waste.[6][9] Adherence to the procedures outlined below is essential for regulatory compliance and laboratory safety.

Hazard and Precautionary Summary

Before handling the compound or its waste, it is crucial to internalize its potential hazards. The following table summarizes the anticipated hazard classification based on analogous aminopyridine structures.

GHS PictogramHazard ClassHazard Statement (H-Code)Precautionary Statement (P-Code) Examples

Acute Toxicity (Oral, Dermal, Inhalation)H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.[2]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2] P280: Wear protective gloves/protective clothing.[2] P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[2]

Skin Corrosion / Eye DamageH314: Causes severe skin burns and eye damage.P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Hazardous to the Aquatic EnvironmentH412: Harmful to aquatic life with long lasting effects.P273: Avoid release to the environment. P501: Dispose of contents/container to an approved waste disposal plant.
Waste Disposal Decision Workflow

The first step in proper disposal is accurate segregation at the point of generation. This decision tree illustrates the correct workflow for categorizing and containerizing waste related to 4-(aminomethyl)-N-methylpyridin-2-amine.

G start Waste Generation (4-(aminomethyl)-N-methylpyridin-2-amine) is_solid Is the waste solid or liquid? start->is_solid solid_waste SOLID WASTE (Gloves, Wipes, Weigh Paper, Contaminated Glassware, Empty Containers) is_solid->solid_waste  Solid   liquid_waste LIQUID WASTE (Reaction Mixtures, Solutions, Solvent Rinses) is_solid->liquid_waste  Liquid   is_neat Is it the unused neat compound? solid_waste->is_neat is_aqueous Is the solvent aqueous or organic? liquid_waste->is_aqueous neat_solid ACUTELY HAZARDOUS SOLID WASTE is_neat->neat_solid  Yes   proto_solid Follow Protocol 1: Solid Waste Disposal is_neat->proto_solid  No (Contaminated Debris)   proto_neat Follow Protocol 3: Neat Compound Disposal neat_solid->proto_neat aqueous_waste AQUEOUS AMINE WASTE is_aqueous->aqueous_waste  Aqueous   organic_waste ORGANIC AMINE WASTE is_aqueous->organic_waste  Organic   proto_liquid Follow Protocol 2: Liquid Waste Disposal aqueous_waste->proto_liquid organic_waste->proto_liquid

Caption: Waste Segregation Flowchart

Experimental Disposal Protocols

Adherence to these step-by-step protocols is mandatory. The causality behind these steps is rooted in preventing accidental exposure, avoiding incompatible chemical reactions, and ensuring regulatory compliance.

Required Personal Protective Equipment (PPE)

Before handling any waste containing this compound, ensure you are wearing the appropriate PPE. The corrosive and toxic nature of aminopyridines demands robust protection.

  • Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn in addition to goggles when handling larger quantities or neat material.[2]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for tears or punctures before use. Dispose of contaminated gloves as hazardous solid waste.[2]

  • Body Protection: A flame-resistant lab coat must be worn and kept fully buttoned.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood. If there is a risk of generating dust or aerosols outside of a hood, a NIOSH-approved respirator may be required.[1][10]

Protocol for Contaminated Solid Waste Disposal

This protocol applies to items such as used gloves, weigh paper, absorbent pads from spills, and empty containers. A critical concept in hazardous waste management is that any container that once held an acutely hazardous material is itself considered hazardous waste and must be disposed of accordingly.[1]

  • Segregation: At the point of generation, place all contaminated solid waste into a designated, puncture-resistant container lined with a heavy-duty, transparent plastic bag.[1] Do not mix this waste with non-hazardous trash.

  • Container Labeling: The container must be labeled with a hazardous waste tag from your institution's Environmental Health & Safety (EHS) department.[6] The label must clearly state "Hazardous Waste" and list "4-(aminomethyl)-N-methylpyridin-2-amine" as a contaminant. All components of a mixture must be listed.[6][11]

  • Storage: Keep the solid waste container sealed when not in use. Store it in a designated Satellite Accumulation Area (SAA) within the lab.[11] This area must be under the control of lab personnel and away from drains or sources of ignition.[12][13]

Protocol for Contaminated Liquid Waste Disposal

This protocol applies to all solutions, reaction mixtures, and solvent rinses containing the target compound. Sewer disposal is strictly forbidden.

  • Container Selection: Use a chemically compatible, leak-proof container with a secure, screw-top cap.[9][11] Glass or polyethylene containers are typically appropriate, but avoid metal containers for corrosive amines.[13] The container must be in good condition with no cracks or residue on the outside.

  • Segregation:

    • Maintain separate waste streams for halogenated and non-halogenated organic solvents.

    • Maintain a separate waste stream for aqueous solutions.

    • Crucially, do not mix this amine-containing waste with acids or strong oxidizing agents , as this can cause a violent reaction.[11]

  • Accumulation: Add liquid waste to the container using a funnel. Do not fill the container beyond 90% capacity to allow for vapor expansion.[11][13]

  • Labeling and Storage: Securely cap the container immediately after adding waste. It must be labeled with a hazardous waste tag detailing all chemical constituents by percentage.[6][11] Store the container in a designated SAA, within a secondary containment bin to control potential spills.[12]

Protocol for Unused or Neat Compound Disposal

Unused or off-spec research chemicals are often considered "P-listed" or "U-listed" wastes by the EPA if they are a pure, commercial chemical product.[5] These are acutely hazardous wastes and require stringent management.

  • Do Not Mix: Do not mix unused 4-(aminomethyl)-N-methylpyridin-2-amine with any other waste solvent or solid debris.

  • Containerize: The most effective method is to dispose of the compound in its original, clearly labeled manufacturer's container.

  • Labeling: If the original container is not available or is compromised, transfer the material to a new, clean, and compatible container. Create a hazardous waste label that clearly identifies the contents as "Unused 4-(aminomethyl)-N-methylpyridin-2-amine."

  • Storage: Store the container in a secure, locked cabinet or a designated area for acutely toxic materials, away from incompatible substances.[1]

Final Steps for Disposal

Once your waste containers are full (or have been accumulating for the maximum time allowed by your institution, often 6-12 months), contact your EHS office.[9][14] They will arrange for the collection of the properly segregated and labeled waste, which will then be transported to a licensed hazardous waste disposal facility for final treatment, typically via incineration.[10]

By adhering to these scientifically grounded and regulation-compliant procedures, you contribute to a culture of safety and environmental stewardship that is the bedrock of responsible research.

References

  • RCRA | Environmental Health and Safety - Case Western Reserve University. (n.d.). Retrieved from Case Western Reserve University EHS.
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Safety Data Sheet: 4-(Aminomethyl)pyridine. (2009, November 17). Thermo Fisher Scientific.
  • 4-Aminopyridine Safety Information. (n.d.). University of Georgia Office of Research.
  • Safety Data Sheet: 2-Amino-4-methylpyridine. (2025, November 6). MilliporeSigma.
  • Safety Data Sheet: 4-(Aminomethyl)-N,N-dimethyl-2-pyridinamine (analog example). (2025, November 6). MilliporeSigma.
  • How to Dispose of Chemical Waste. (n.d.). University of Colorado Boulder Environmental Health and Safety.
  • Chemistry Lab Waste Disposal. (2024, June 17). Environmental Marketing Services.
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
  • Material Safety Data Sheet: 2-Amino-4-Methylpyridine. (n.d.). CDH Fine Chemical.
  • Safety Data Sheet: 2-Amino Pyridine. (n.d.).
  • Safety Data Sheet: 4-(Methylamino)pyridine. (n.d.). TCI Chemicals.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). U.S. Environmental Protection Agency.
  • Safety Data Sheet: 2-Aminopyridine. (2024, March 29). Thermo Fisher Scientific.
  • Safety Data Sheet: 2-Amino-4-picoline. (n.d.). Acros Organics.
  • RCRA Hazardous Wastes. (n.d.). EcoOnline Help Center.
  • Material Safety Data Sheet: 2-Amino Pyridine. (n.d.). Alkali Metals.
  • Material Safety Data Sheet: 4-Amino Pyridine. (n.d.). CDH Fine Chemical.
  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). U.S. Environmental Protection Agency.
  • Safety Data Sheet: 2-Amino-4-methylpyridine. (2024, February 2). Jubilant Ingrevia Limited.
  • RCRA Listed Hazardous Waste. (n.d.). California Department of Toxic Substances Control.

Sources

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